molecular formula C16H14O B1597578 2,4-Diphenylbut-3-yn-2-ol CAS No. 5876-69-7

2,4-Diphenylbut-3-yn-2-ol

Cat. No.: B1597578
CAS No.: 5876-69-7
M. Wt: 222.28 g/mol
InChI Key: GKABQYUTWQPLER-UHFFFAOYSA-N
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Description

2,4-Diphenylbut-3-yn-2-ol is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diphenylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-16(17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKABQYUTWQPLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383169
Record name 2,4-Diphenyl-but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5876-69-7
Record name 2,4-Diphenyl-but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Diphenylbut-3-yn-2-ol: A Cornerstone for Advanced Chemical Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-diphenylbut-3-yn-2-ol, a tertiary propargyl alcohol with significant potential as a versatile building block in organic synthesis and drug discovery. We will delve into the core synthetic strategies, primarily focusing on the nucleophilic addition of a phenylacetylide anion to acetophenone. This guide will meticulously detail the reaction mechanisms, provide a step-by-step experimental protocol, and discuss the critical parameters influencing reaction success. Furthermore, we will explore the broader context of propargyl alcohols in medicinal chemistry and materials science, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Propargyl Alcohols

Propargyl alcohols, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are a class of organic compounds that have garnered substantial interest in the scientific community. Their unique structural motif, combining the reactivity of an alkyne with the functionality of an alcohol, renders them powerful intermediates for the synthesis of complex molecular architectures.[1] The strategic placement of these functional groups allows for a diverse array of chemical transformations, including cyclization, substitution, and addition reactions, making them invaluable in the construction of heterocyclic compounds, natural products, and novel pharmaceutical agents.[2] this compound, with its specific arrangement of phenyl and methyl substituents, offers a scaffold that can be further elaborated to explore new chemical space in drug design and materials science. The development of new organic molecules is crucial for overcoming challenges in the pharmaceutical industry and providing innovative therapeutic solutions.[3]

Synthetic Strategies: A Mechanistic Perspective

The synthesis of tertiary propargyl alcohols like this compound is most commonly achieved through the nucleophilic addition of an organometallic acetylide to a ketone.[1][4] This approach offers a direct and efficient route to constructing the desired carbon framework.

The Grignard Reaction: A Classic and Robust Approach

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[5] It involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound.[6] In the context of synthesizing this compound, this involves the preparation of a phenylacetylide Grignard reagent, which then acts as the nucleophile.

Mechanism:

The reaction proceeds in two key steps:

  • Formation of the Grignard Reagent: Phenylacetylene is deprotonated by a stronger Grignard reagent, typically an alkylmagnesium halide such as ethylmagnesium bromide, to form the phenylacetylide magnesium halide. This in-situ formation is crucial as phenylacetylene itself is not sufficiently nucleophilic.

  • Nucleophilic Addition: The highly nucleophilic carbon of the phenylacetylide attacks the electrophilic carbonyl carbon of acetophenone. This addition breaks the carbon-oxygen pi bond, forming a magnesium alkoxide intermediate.

  • Protonation: Subsequent workup with a mild acid (e.g., aqueous ammonium chloride) protonates the alkoxide to yield the final product, this compound.

Grignard_Mechanism cluster_step1 Step 1: Formation of Phenylacetylide Grignard cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation PhC≡CH Phenylacetylene PhC≡CMgBr Phenylacetylide Magnesium Bromide PhC≡CH->PhC≡CMgBr + EtMgBr EtMgBr Ethylmagnesium Bromide EtH Ethane Intermediate Magnesium Alkoxide Intermediate PhC≡CMgBr->Intermediate + Acetophenone Acetophenone Acetophenone (Ph(C=O)CH3) Final_Product This compound Intermediate->Final_Product + H3O+ (workup)

Caption: Mechanism of Grignard Synthesis.

Other Alkynylation Methods

While the Grignard reaction is highly effective, other organometallic reagents can also be employed for the alkynylation of ketones. These include organolithium, organozinc, and organoindium reagents.[4] Often, the choice of reagent is dictated by substrate compatibility and desired stereoselectivity in more complex systems. For the synthesis of this compound, the Grignard approach remains a practical and cost-effective choice.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound via the Grignard reaction.

Materials and Reagents:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl bromide

  • Phenylacetylene

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

protocol_flowchart start Start: Assemble Dry Glassware under Inert Atmosphere add_mg Add Magnesium Turnings and Iodine Crystal to Flask start->add_mg add_ether Add Anhydrous Diethyl Ether add_mg->add_ether prepare_etbr Prepare a Solution of Ethyl Bromide in Anhydrous Ether add_ether->prepare_etbr add_etbr_initiate Add a Small Amount of Ethyl Bromide Solution to Initiate Grignard Formation prepare_etbr->add_etbr_initiate add_etbr_reflux Add Remaining Ethyl Bromide Solution Dropwise to Maintain Gentle Reflux add_etbr_initiate->add_etbr_reflux cool_grignard Cool the Grignard Reagent Solution to 0 °C add_etbr_reflux->cool_grignard prepare_phenylacetylene Prepare a Solution of Phenylacetylene in Anhydrous Ether cool_grignard->prepare_phenylacetylene add_phenylacetylene Add Phenylacetylene Solution Dropwise at 0 °C prepare_phenylacetylene->add_phenylacetylene warm_to_rt Allow the Reaction Mixture to Warm to Room Temperature add_phenylacetylene->warm_to_rt prepare_acetophenone Prepare a Solution of Acetophenone in Anhydrous Ether warm_to_rt->prepare_acetophenone add_acetophenone Add Acetophenone Solution Dropwise at 0 °C prepare_acetophenone->add_acetophenone reflux_reaction Heat the Reaction Mixture to Reflux for 2-4 Hours add_acetophenone->reflux_reaction cool_and_quench Cool the Reaction to 0 °C and Quench with Saturated Aqueous NH4Cl reflux_reaction->cool_and_quench extract Extract the Aqueous Layer with Diethyl Ether cool_and_quench->extract combine_and_dry Combine Organic Layers and Dry over Anhydrous MgSO4 extract->combine_and_dry filter_and_concentrate Filter and Concentrate the Solution under Reduced Pressure combine_and_dry->filter_and_concentrate purify Purify the Crude Product by Column Chromatography or Recrystallization filter_and_concentrate->purify end End: Obtain Pure this compound purify->end

Sources

An In-depth Technical Guide to 2,4-Diphenylbut-3-yn-2-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 2,4-diphenylbut-3-yn-2-ol, a tertiary propargylic alcohol with a diaryl scaffold. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to fully leverage the potential of this compound.

Introduction: The Significance of the Diarylpropynol Scaffold

This compound belongs to the class of propargyl alcohols, compounds that are pivotal intermediates in organic synthesis.[1][2] Its structure is characterized by a central butynol core flanked by two phenyl rings, a motif that imparts unique chemical reactivity and opens avenues for its application in medicinal chemistry. The diarylalkyne framework is a recurring feature in molecules with notable biological activity, suggesting that this compound could serve as a valuable building block in the development of novel therapeutics.[2][3][4] This guide will delve into the synthesis, chemical properties, and potential applications of this intriguing molecule.

Synthesis of this compound: A Practical Approach

The most direct and reliable method for the synthesis of this compound is the nucleophilic addition of a phenylacetylide anion to acetophenone. This is typically achieved through a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.[5][6]

Synthesis Pathway Overview

Synthesis_Pathway Bromobenzene Bromobenzene Phenylmagnesium_bromide Phenylmagnesium bromide (Grignard Reagent) Bromobenzene->Phenylmagnesium_bromide + Mg Mg Magnesium (turnings) Mg->Phenylmagnesium_bromide Et2O Anhydrous Diethyl Ether Et2O->Phenylmagnesium_bromide solvent Intermediate Magnesium alkoxide intermediate Phenylmagnesium_bromide->Intermediate + Acetophenone Acetophenone Acetophenone Acetophenone->Intermediate Product This compound Intermediate->Product Acidic Work-up Acid_Workup Acidic Work-up (e.g., aq. HCl) Acid_Workup->Product Reactivity Propargyl_Alcohol This compound Meyer_Schuster Meyer-Schuster Rearrangement Propargyl_Alcohol->Meyer_Schuster Acid catalyst Sonogashira Sonogashira Coupling (with aryl/vinyl halide) Propargyl_Alcohol->Sonogashira Pd/Cu catalyst, base Oxidation Oxidation Propargyl_Alcohol->Oxidation Oxidizing agent Enone α,β-Unsaturated Ketone Meyer_Schuster->Enone Coupled_Product Coupled Product Sonogashira->Coupled_Product Ynone Ynone Oxidation->Ynone

Caption: Key Reactions of Propargyl Alcohols.

  • Meyer-Schuster Rearrangement: In the presence of an acid catalyst, tertiary propargylic alcohols like this compound can undergo a Meyer-Schuster rearrangement to form α,β-unsaturated ketones. [2]This reaction provides a route to chalcone-like structures, which are known for their diverse biological activities.

  • Sonogashira Coupling: The terminal alkyne in a propargyl alcohol can participate in Sonogashira coupling reactions with aryl or vinyl halides. [1]This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of complex molecular architectures. [7]* Oxidation: The alcohol functionality can be oxidized to a ketone, yielding a ynone. Ynone are valuable synthetic intermediates.

Relevance in Drug Development and Medicinal Chemistry

While there is currently no direct evidence of the biological activity of this compound in the scientific literature, its core structure, the diarylalkyne motif, is present in numerous compounds with significant pharmacological properties. This suggests that this compound is a promising scaffold for the development of new therapeutic agents.

The Diaryl Scaffold in Bioactive Molecules

Compounds featuring two aromatic rings separated by a linker, such as diarylpentanoids and diarylpropenes, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [4][8][9]The spatial arrangement and electronic properties of the two phenyl rings in this compound make it an attractive candidate for investigation in these therapeutic areas. Studies on various diaryl compounds have shown promising cytotoxic activities against cancer cell lines. [2][3][10][11]

Potential as a Precursor for Enzyme Inhibitors

The rigid alkyne linker and the tertiary alcohol of this compound provide a unique three-dimensional structure that could be exploited for the design of enzyme inhibitors. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the phenyl rings can engage in hydrophobic or π-stacking interactions within an enzyme's active site. Further functionalization of the phenyl rings could lead to derivatives with enhanced potency and selectivity for specific biological targets.

Conclusion

This compound is a readily accessible and synthetically versatile molecule. Its well-defined structure, coupled with the known biological relevance of the diaryl scaffold, positions it as a compound of significant interest for both synthetic and medicinal chemists. This guide has provided a comprehensive overview of its synthesis, chemical properties, and potential applications, with the aim of stimulating further research and unlocking the full potential of this promising chemical entity.

References

  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. [Link]

  • Sinoplu, E., et al. (2022). Anticancer activity of novel vicinal diaryl isoxazole compounds in hepatocellular carcinoma. EASL Liver Cancer Summit 2022. [Link]

  • UCL Discovery. (n.d.). Gold Catalysed Reactions of Propargylic Alcohols. [Link]

  • Khan, I., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [Link]

  • Gomes, C., et al. (n.d.). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. PubMed Central. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Singh, P., et al. (2014). Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. Semantic Scholar. [Link]

  • MDPI. (n.d.). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenyl-3-butyn-2-ol. PubChem. [Link]

  • University of Missouri. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diphenylbut-3-yn-2-ol is a tertiary acetylenic alcohol characterized by the presence of two phenyl groups and a hydroxyl group attached to a butyne backbone. This unique structural arrangement imparts specific physical and chemical properties that are of significant interest in organic synthesis and medicinal chemistry. Understanding these properties is paramount for its effective utilization in research and development, particularly in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and established analytical protocols.

Molecular Structure and Identification

The structural integrity and identity of this compound are confirmed through its unique identifiers and molecular formula.

IdentifierValue
IUPAC Name This compound
CAS Number 5876-69-7
Molecular Formula C₁₆H₁₄O
Molecular Weight 222.28 g/mol

The molecular structure, illustrated below, consists of a central four-carbon chain with a triple bond between C3 and C4. A hydroxyl group and a phenyl group are attached to the C2 position, while another phenyl group is attached to the C4 position.

Melting_Point_Determination cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Observation & Recording Powder Sample Powder Sample Pack Capillary Tube Pack Capillary Tube Powder Sample->Pack Capillary Tube Place in Apparatus Place in Apparatus Pack Capillary Tube->Place in Apparatus Heat Rapidly Heat Rapidly Place in Apparatus->Heat Rapidly Heat Slowly (1-2°C/min) Heat Slowly (1-2°C/min) Heat Rapidly->Heat Slowly (1-2°C/min) Record Onset Temperature Record Onset Temperature Heat Slowly (1-2°C/min)->Record Onset Temperature Record Completion Temperature Record Completion Temperature Record Onset Temperature->Record Completion Temperature Determine Melting Range Determine Melting Range Record Completion Temperature->Determine Melting Range

Figure 2: Workflow for melting point determination.

Boiling Point Determination

For liquid compounds, the boiling point at a specific pressure is a key physical constant. For high-boiling compounds or those sensitive to decomposition at atmospheric pressure, vacuum distillation is employed.

Protocol (Micro-scale):

  • Apparatus Setup: A small-scale distillation apparatus or a Thiele tube setup is assembled.

  • Sample Introduction: A small volume of the liquid (a few milliliters) is placed in the distillation flask or a small test tube along with a boiling chip.

  • Heating: The sample is heated gently.

  • Temperature Reading: The temperature is recorded when the liquid boils and a steady stream of vapor bathes the thermometer bulb, resulting in a constant temperature reading.

  • Pressure Recording: The ambient pressure (or the pressure of the vacuum system) is recorded.

NMR and IR Spectroscopy Acquisition

These spectroscopic techniques are essential for structural elucidation and purity assessment.

General Protocol:

  • Sample Preparation:

    • NMR: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃).

    • IR: The sample can be analyzed as a neat liquid (thin film between salt plates), a solution in a suitable solvent, or as a KBr pellet if solid.

  • Instrument Setup: The spectrometer is calibrated and the appropriate experimental parameters are set.

  • Data Acquisition: The spectrum is acquired.

  • Data Processing: The raw data is processed (e.g., Fourier transformation for FT-NMR and FT-IR) to obtain the final spectrum.

Synthesis of this compound

A general and widely applicable method for the synthesis of tertiary propargyl alcohols involves the addition of a metal acetylide to a ketone. [1] Reaction Scheme:

Synthesis_of_2_4_Diphenylbut_3_yn_2_ol cluster_reactants Reactants cluster_product Product acetophenone Acetophenone phenylacetylene Phenylacetylene acetylide Phenylacetylide Anion phenylacetylene->acetylide + Base base Strong Base (e.g., n-BuLi or NaH) workup Aqueous Workup product This compound acetylide->product + Acetophenone

Figure 3: General synthetic route to this compound.

Experimental Causality: The synthesis begins with the deprotonation of the terminal alkyne, phenylacetylene, using a strong base like n-butyllithium or sodium hydride. This generates the highly nucleophilic phenylacetylide anion. Subsequent addition of this anion to the electrophilic carbonyl carbon of acetophenone results in the formation of an alkoxide intermediate. Finally, an aqueous workup protonates the alkoxide to yield the desired tertiary alcohol, this compound. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the alkyne without competing side reactions with the ketone.

Conclusion

This technical guide has consolidated the available physical and spectroscopic data for this compound. While some key physical properties are documented, there is a clear need for further validation of the melting and boiling points through peer-reviewed experimental studies. The provided NMR data offers a solid foundation for the structural confirmation of this compound. The outlined experimental protocols serve as a reliable reference for researchers and scientists working with this and similar molecules, ensuring accuracy and reproducibility in their investigations. The synthesis protocol highlights a standard and effective method for the preparation of this class of compounds, providing a complete picture from synthesis to characterization.

References

  • Supporting Information for a relevant journal article (The specific article could not be retrieved, but the supporting information containing the NMR d

Sources

An In-Depth Technical Guide to the Molecular Structure of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,4-diphenylbut-3-yn-2-ol, a tertiary propargylic alcohol of significant interest in synthetic chemistry. The document elucidates the structural features of this compound through a detailed examination of its spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, a robust and reproducible synthetic protocol for its preparation via the nucleophilic addition of a phenylacetylide anion to acetophenone is presented, complete with a mechanistic discussion that underscores the rationale behind the experimental design. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis and structural characteristics of this versatile chemical entity.

Introduction: The Significance of Tertiary Propargylic Alcohols

Tertiary propargylic alcohols, such as this compound, are a class of organic compounds characterized by a hydroxyl group and a carbon-carbon triple bond attached to the same tertiary carbon atom. This unique structural motif imparts a rich and diverse reactivity, making them valuable intermediates in a wide array of organic transformations. Their utility spans the synthesis of complex natural products, the development of novel pharmaceuticals, and the creation of advanced materials. The strategic placement of the hydroxyl and alkyne functionalities allows for a variety of subsequent chemical manipulations, including rearrangements, cyclizations, and coupling reactions. Understanding the precise molecular structure of these compounds is paramount to harnessing their full synthetic potential.

Molecular Structure Elucidation

The molecular formula of this compound is C₁₆H₁₄O, with a molecular weight of 222.28 g/mol [1]. Its structure is defined by a central quaternary carbon atom bonded to a hydroxyl group, a methyl group, a phenyl group, and a phenylethynyl group.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the unambiguous determination of molecular structures. For this compound, NMR and IR spectroscopy provide key insights into its connectivity and functional groups.

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its carbon and hydrogen framework. The data presented below was obtained in deuterated chloroform (CDCl₃) on a 400 MHz instrument[2].

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound [2]

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.74-7.72 (m, 2H)Aromatic protons145.7Aromatic C (quaternary)
7.90-7.80 (m, 2H)Aromatic protons131.7Aromatic CH
7.47-7.46 (m, 2H)Aromatic protons128.5Aromatic CH
7.40-7.24 (m, 4H)Aromatic protons128.4Aromatic CH
2.53 (s, 1H)Hydroxyl proton (-OH)128.3Aromatic CH
1.87 (s, 3H)Methyl protons (-CH₃)127.7Aromatic CH
125.0Aromatic CH
122.6Aromatic C (quaternary)
92.5Alkyne C
84.9Alkyne C
70.4Quaternary carbon (C-OH)
33.3Methyl carbon (-CH₃)

The ¹H NMR spectrum clearly shows the presence of two distinct phenyl groups with complex multiplets in the aromatic region (δ 7.24-7.90 ppm). The sharp singlet at 1.87 ppm corresponds to the three protons of the methyl group, and the singlet at 2.53 ppm is characteristic of the hydroxyl proton.

The ¹³C NMR spectrum is equally informative. The signal at 70.4 ppm is assigned to the quaternary carbon atom bearing the hydroxyl group. The two signals at 84.9 and 92.5 ppm are characteristic of the sp-hybridized carbons of the alkyne moiety. The signal at 33.3 ppm corresponds to the methyl carbon. The remaining signals in the downfield region (122.6-145.7 ppm) are attributed to the carbons of the two phenyl rings.

The IR spectrum provides valuable information about the functional groups present in the molecule. The vapor phase IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure[3].

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3500 (broad)O-H stretchAlcohol
~3050C-H stretchAromatic
~2980C-H stretchAliphatic (CH₃)
~2230C≡C stretchAlkyne
~1600, 1490C=C stretchAromatic ring

The broad absorption band around 3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The sharp, weak band around 2230 cm⁻¹ is characteristic of the C≡C stretching vibration of the internal alkyne. The absorptions in the 3000-3100 cm⁻¹ region and the bands at ~1600 and 1490 cm⁻¹ confirm the presence of aromatic C-H and C=C bonds, respectively. The band around 2980 cm⁻¹ is due to the C-H stretching of the methyl group.

Molecular Structure Diagram

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic addition of a phenylacetylide anion to acetophenone. This reaction is a classic example of a Grignard-type reaction, where an organometallic nucleophile attacks the electrophilic carbonyl carbon.

Reaction Mechanism

The reaction proceeds in two key steps:

  • Deprotonation of Phenylacetylene: A strong base, such as sodium hydride (NaH) or a Grignard reagent like ethylmagnesium bromide, is used to deprotonate the terminal alkyne of phenylacetylene. This generates the highly nucleophilic phenylacetylide anion. The choice of a strong base is critical due to the relatively high pKa of the acetylenic proton (around 25).

  • Nucleophilic Addition: The phenylacetylide anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. This addition reaction breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.

  • Protonation (Workup): The reaction is then quenched with a mild acid, such as aqueous ammonium chloride, to protonate the alkoxide intermediate, yielding the final product, this compound.

The following diagram illustrates the reaction mechanism.

reaction_mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation PhC2H Phenylacetylene PhC2_anion Phenylacetylide Anion PhC2H->PhC2_anion + Base Base Strong Base (e.g., NaH) Alkoxide Tetrahedral Alkoxide Intermediate PhC2_anion->Alkoxide + Acetophenone Acetophenone Acetophenone Product This compound Alkoxide->Product + H⁺ (Workup) workflow start Start setup Reaction Setup: Phenylacetylene in DMF under N₂ start->setup cool Cool to 0 °C setup->cool add_NaH Add NaH cool->add_NaH stir1 Stir at 0 °C for 4-6h add_NaH->stir1 add_acetophenone Add Acetophenone stir1->add_acetophenone stir2 Stir at 0 °C for 2-4h add_acetophenone->stir2 quench Quench with aq. NH₄Cl stir2->quench extract Extract with Et₂O quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End Product purify->end

Sources

An In-depth Technical Guide to 2,4-Diphenylbut-3-yn-2-ol (CAS: 5876-69-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,4-Diphenylbut-3-yn-2-ol (CAS: 5876-69-7), a propargyllic alcohol with significant potential as a versatile building block in organic synthesis. The document delves into the compound's chemical and physical properties, detailed synthesis methodologies, characteristic spectroscopic data for identification and quality control, and explores its reactivity and potential applications in medicinal chemistry and materials science. Particular emphasis is placed on the Favorskii-type synthesis and its utility in subsequent transformations such as the Sonogashira coupling. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound is a tertiary propargyllic alcohol characterized by the presence of two phenyl groups and a terminal alkyne functionality. This unique combination of structural motifs makes it a valuable synthon in organic chemistry, offering multiple reactive sites for the construction of complex molecular architectures. Its potential as a precursor for pharmacologically active compounds and functional materials is an area of growing interest. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in both academic and industrial settings.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 5876-69-7[1]
Molecular Formula C₁₆H₁₄O[2]
Molecular Weight 222.28 g/mol [2]
Melting Point 72-73 °C
Boiling Point 130-131 °C at 0.05 Torr
Appearance Yellow solid/oil[3]

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through the nucleophilic addition of a phenylacetylide to acetophenone, a classic example of the Favorskii reaction .[4][5]

Reaction Principle: The Favorskii Reaction

The Favorskii reaction involves the nucleophilic addition of a terminal alkyne to a carbonyl compound in the presence of a base.[4] The reaction proceeds via the deprotonation of the terminal alkyne to form a highly nucleophilic acetylide anion, which then attacks the electrophilic carbonyl carbon of the ketone or aldehyde. Subsequent protonation of the resulting alkoxide yields the corresponding propargyllic alcohol.

Caption: Generalized workflow of the Favorskii reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Favorskii reaction.[3]

Materials:

  • Phenylacetylene

  • Acetophenone

  • Sodium Hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenylacetylene (1.0 equivalent) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.0 equivalent) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phenylacetylide anion.

  • Slowly add acetophenone (1.0 equivalent) to the reaction mixture.

  • Let the reaction proceed at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[3]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow solid or oil.[3]

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ (ppm) Assignment
7.74-7.72 (m, 2H)Aromatic
7.90-7.80 (m, 2H)Aromatic
7.47-7.46 (m, 2H)Aromatic
7.40-7.24 (m, 4H)Aromatic
2.53 (s, 1H)-OH
1.87 (s, 3H)-CH₃

NMR data is consistent with the structure of this compound.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Frequency (cm⁻¹) Vibration Description
~3400 (broad)O-H stretchIndicates the presence of the hydroxyl group.
~3060C-H stretch (aromatic)Characteristic of C-H bonds on the phenyl rings.
~2980C-H stretch (aliphatic)Corresponds to the methyl group.
~2230C≡C stretchA weak but sharp absorption characteristic of the internal alkyne.
~1600, 1490, 1450C=C stretch (aromatic)Phenyl ring vibrations.
~1230C-O stretchTertiary alcohol C-O bond.

Note: The vapor phase IR spectrum is available for reference.

Reactivity and Potential Applications

The chemical architecture of this compound offers several avenues for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Role in Sonogashira Coupling

The terminal alkyne moiety in this compound makes it a suitable coupling partner in the Sonogashira cross-coupling reaction .[4][6] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of conjugated enynes and diarylacetylenes, which are important structural motifs in many biologically active molecules and organic materials.[6]

Caption: Schematic representation of a Sonogashira coupling reaction involving this compound.

Potential as a Synthon in Drug Discovery

While direct pharmacological studies on this compound are limited, its structural features suggest its potential as a key building block for the synthesis of novel therapeutic agents. Propargyllic alcohols and their derivatives are found in a variety of natural products and synthetic compounds with diverse biological activities, including anticancer, antifungal, and antiviral properties. The ability to further functionalize the molecule via the alkyne and hydroxyl groups allows for the generation of diverse chemical libraries for drug screening. Pharmaceutical intermediates are crucial for the efficient and scalable synthesis of active pharmaceutical ingredients (APIs).[][]

Applications in Materials Science

The rigid, conjugated system that can be constructed using this compound as a starting material is of interest in the field of materials science. Arylalkynes are precursors to conjugated polymers and organic electronic materials. The incorporation of this building block into polymer chains could lead to materials with interesting photophysical or thermal properties.[6]

Handling and Safety

As a laboratory chemical, this compound should be handled with appropriate care.

Hazard Identification:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse thoroughly with water.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its straightforward synthesis via the Favorskii reaction and its reactivity, particularly in Sonogashira couplings, make it an attractive building block for the creation of complex molecules. While its direct applications are still emerging, its structural motifs are prevalent in pharmacologically active compounds and functional materials, highlighting its importance for future research and development in medicinal chemistry and materials science. This guide provides a solid foundation of technical information to aid researchers in harnessing the synthetic potential of this compound.

References

  • Chemspace. This compound.

  • Sigma-Aldrich. 2,4-DIPHENYL-BUT-3-YN-2-OL AldrichCPR.

  • ResearchGate. (PDF) SYNTHESIS OF 2-PHENYLBUTYN-3-OLA-2 BASED ON ENANTIOSELECTIVE ALKYNYLATION OF ACETOPHENONE AND ITS CHEMICAL MODIFICATIONS.

  • Supporting Information.

  • CyberLeninka. SYNTHESIS OF 2-PHENYLBUTYN-3-OLA-2 BASED ON ENANTIOSELECTIVE ALKYNYLATION OF ACETOPHENONE AND ITS CHEMICAL MODIFICATIONS.

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  • PubMed. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones.

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  • PMC - PubMed Central. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest.

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  • Sigma-Aldrich. Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study.

  • PubChem. 4-Phenyl-2-methyl-3-butyn-2-ol.

  • NIST WebBook. (E)-4-Phenylbut-3-en-2-ol.

  • MDPI. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models.

  • ResearchGate. Enantiopure (S)-4-Phenyl-3-butyn-2-ol and (S)-1-Phenyl-2-butanol Through an Enzymatic Reduction.

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  • ResearchGate. Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one.

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A Comprehensive Guide to the Spectroscopic Characterization of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-diphenylbut-3-yn-2-ol (CAS 5876-69-7), a tertiary propargyl alcohol of interest in synthetic chemistry. Aimed at researchers, scientists, and drug development professionals, this document outlines the structural elucidation of the molecule through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we present a validated and unambiguous confirmation of the compound's molecular structure. This guide emphasizes the causality behind experimental choices and provides field-proven protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound is an organic compound featuring a unique combination of functional groups: a tertiary alcohol, a disubstituted alkyne, and two distinct phenyl rings. Its molecular formula is C₁₆H₁₄O, with a molecular weight of 222.28 g/mol .[1] The precise characterization of such molecules is critical for ensuring purity, verifying synthetic outcomes, and understanding reactivity in further chemical transformations.

Spectroscopic analysis is the cornerstone of modern chemical identification. Each technique probes different aspects of the molecular structure: NMR spectroscopy reveals the electronic environment of hydrogen and carbon nuclei, IR spectroscopy identifies functional group vibrations, and Mass Spectrometry provides information on the molecular weight and fragmentation patterns. This guide synthesizes data from these methods to build a comprehensive and self-validating structural profile of this compound.

Molecular Structure:

(Where Ph = Phenyl group, C₆H₅)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis was conducted using a 400 MHz spectrometer with the sample dissolved in deuterated chloroform (CDCl₃) and tetramethylsilane (TMS) as the internal standard.[2] The use of TMS provides a universally recognized zero point for referencing chemical shifts.[3][4]

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a quantitative map of the different types of hydrogen atoms in the molecule. The integration of each signal corresponds to the number of protons it represents.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.90-7.24 Multiplet (m) 10H Aromatic Protons (2 x C₆H₅)
2.53 Singlet (s) 1H Hydroxyl Proton (-OH)
1.87 Singlet (s) 3H Methyl Protons (-CH₃)

Data sourced from a supporting information file for a chemical publication.[2]

Expert Interpretation:

  • Aromatic Protons (δ 7.90-7.24): The complex multiplet in this downfield region is characteristic of the ten protons distributed across the two phenyl rings. Their varied chemical shifts are due to the different electronic environments of the ortho, meta, and para positions, further complicated by the anisotropic effect of the alkyne and the other phenyl ring. Protons on the phenyl group attached to the alkyne are typically shifted further downfield.[2]

  • Hydroxyl Proton (δ 2.53): This singlet corresponds to the tertiary alcohol's hydroxyl proton. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. The singlet multiplicity arises because there are no adjacent protons to couple with.

  • Methyl Protons (δ 1.87): The singlet at 1.87 ppm is assigned to the three equivalent protons of the methyl group. This signal is in the expected upfield region for an sp³-hybridized carbon and appears as a singlet due to the absence of adjacent protons on the quaternary carbon.[5]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule. Spectra are typically recorded with broadband proton decoupling, causing each unique carbon to appear as a single line.[6]

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Justification
141.0, 140.3 C (ipso, Phenyl) Quaternary aromatic carbons, deshielded by attachment to other groups.
132.0 - 126.9 CH (Aromatic) sp²-hybridized carbons of the two phenyl rings.
121.6 C (ipso, Phenyl) A third ipso-carbon, its specific assignment requires 2D NMR.
94.4 C≡C (Alkyne) sp-hybridized carbon, deshielded.
82.0 C≡C (Alkyne) Second sp-hybridized carbon.
65.7 C-OH (Carbinol) sp³-hybridized quaternary carbon bearing the hydroxyl group.
31.5 -CH₃ (Methyl) sp³-hybridized methyl carbon, appearing in the expected upfield region.

Data sourced from a supporting information file for a chemical publication, with assignments based on established chemical shift principles.[2]

Expert Interpretation: The spectrum confirms the presence of all 16 carbon atoms in distinct environments. The signals between 121.6 and 141.0 ppm are characteristic of the sp² carbons in the two phenyl rings. The two signals at 94.4 and 82.0 ppm are definitive for the two sp-hybridized carbons of the disubstituted alkyne. The signal at 65.7 ppm is assigned to the quaternary carbon bonded to the oxygen atom, and the upfield signal at 31.5 ppm corresponds to the methyl group's carbon.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational frequencies of chemical bonds, providing a "fingerprint" of the functional groups present. While specific data for this exact compound is not available in the searched literature, a reliable spectrum can be predicted based on characteristic frequencies for its constituent functional groups, such as propargyl alcohols.[7][8][9][10]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~3550-3200 O-H stretch Tertiary Alcohol Strong, Broad
~3100-3000 C-H stretch Aromatic (sp²) Medium
~2980-2850 C-H stretch Aliphatic (sp³) Medium
~2260-2100 C≡C stretch Disubstituted Alkyne Weak to Medium

| ~1600, ~1450 | C=C stretch | Aromatic Ring | Medium to Strong |

Expert Interpretation:

  • O-H Stretch: The most prominent feature would be a broad and strong absorption band in the 3550-3200 cm⁻¹ region, which is the hallmark of a hydrogen-bonded hydroxyl group.

  • C-H Stretches: A cluster of peaks just above 3000 cm⁻¹ would indicate the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ would confirm the presence of the aliphatic methyl group.

  • Alkyne Stretch: A weak to medium intensity band between 2260-2100 cm⁻¹ is expected for the C≡C triple bond stretch. Its intensity is often reduced in symmetrically substituted alkynes, but should be observable here.

  • Aromatic C=C Stretches: Strong absorptions around 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the phenyl rings.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.[11][12] The resulting mass-to-charge ratio (m/z) of the ions provides the molecular weight and structural information from the fragmentation pattern.

Table 4: Predicted Major Fragments in EI-Mass Spectrum

m/z Ion Formula Fragment Identity
222 [C₁₆H₁₄O]⁺˙ Molecular Ion (M⁺˙)
207 [C₁₅H₁₁O]⁺ [M - CH₃]⁺ (Base Peak)
105 [C₇H₅O]⁺ [C₆H₅CO]⁺ (Rearrangement) or [C₈H₉]⁺

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Expert Interpretation: The mass spectrum of a tertiary alcohol often shows a very weak or absent molecular ion peak due to the instability of the parent ion.[13][14]

  • Molecular Ion (m/z 222): A peak corresponding to the molecular weight of the compound.

  • Base Peak ([M - CH₃]⁺, m/z 207): The most characteristic fragmentation pathway for this molecule is the alpha-cleavage, involving the loss of the methyl group (•CH₃, 15 Da).[15] This results in a highly stable, resonance-stabilized propargyl cation at m/z 207, which is expected to be the base peak (the most abundant ion).

  • Other Fragments: The presence of a phenyl group often leads to a fragment at m/z 77 (phenyl cation). A peak at m/z 105 is also common in molecules containing a benzoyl or related moiety, which could form via rearrangement.

Experimental Protocols & Workflows

To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential.

Protocol for NMR Data Acquisition
  • Sample Preparation: Weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.[16]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the CDCl₃.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

  • ¹³C Spectrum Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol for ATR-IR Data Acquisition
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) with a suitable solvent (like isopropanol) and acquire a background spectrum.[17] This corrects for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. Good contact is crucial as the evanescent wave only penetrates a few microns into the sample.[18][19]

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Protocol for EI-Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or GC inlet for volatile compounds.

  • Ionization: In the ion source, the vaporized sample is bombarded with 70 eV electrons, causing ionization and fragmentation.[20][21]

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Visualization of Analytical Workflows

G cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis NMR_Sample Sample Prep (CDCl3, TMS) Acquire_H1 ¹H Acquisition NMR_Sample->Acquire_H1 Acquire_C13 ¹³C Acquisition NMR_Sample->Acquire_C13 Process_NMR Data Processing & Calibration Acquire_H1->Process_NMR Acquire_C13->Process_NMR Structure Structure Confirmation Process_NMR->Structure Connectivity & Environment IR_Sample Place Sample on ATR Acquire_IR Acquire Spectrum IR_Sample->Acquire_IR Acquire_IR->Structure Functional Groups MS_Sample Introduce Sample Ionize Electron Ionization (70 eV) MS_Sample->Ionize Analyze_MS Mass Analysis (m/z) Ionize->Analyze_MS Analyze_MS->Structure Molecular Weight & Fragments

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of the methyl group, the two distinct phenyl rings, and the hydroxyl group. Infrared spectroscopy validates the existence of key functional groups, particularly the hydroxyl and alkyne moieties. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of a stable propargyl cation. Together, these data sets provide a robust and self-validating spectroscopic profile essential for quality control and future research applications.

References

  • Watson, T. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International. Available at: [Link]

  • Wikipedia. (2023). Electron ionization. Available at: [Link]

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  • Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Available at: [Link]

  • AIP Publishing. (2022). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. Available at: [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]

  • AIP Publishing. (n.d.). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
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Sources

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectra of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Core Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Diphenylbut-3-yn-2-ol. NMR spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This document is designed to serve as a field-guide for professionals, detailing the theoretical underpinnings, experimental best practices, and nuanced interpretation of the NMR data for this specific molecule.

The Strategic Importance of this compound in Research

This compound is a tertiary alcohol characterized by the presence of two phenyl groups and a carbon-carbon triple bond. This distinct combination of functional groups—aromatic rings, a hydroxyl group, a quaternary carbon, and an alkyne moiety—gives rise to a highly characteristic and informative NMR spectrum. For scientists engaged in organic synthesis and medicinal chemistry, a thorough understanding of its spectral features is paramount for reaction monitoring, quality control, and structural verification.

Foundational Principles of NMR Spectroscopy

At its core, NMR spectroscopy leverages the magnetic properties of atomic nuclei. Both the proton (¹H) and carbon-13 (¹³C) isotopes possess a nuclear spin, rendering them observable by NMR. The resulting spectrum provides a wealth of structural information through several key parameters:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift denotes the resonance frequency of a nucleus relative to a standard. It is exquisitely sensitive to the local electronic environment; electron-withdrawing groups shift signals downfield (higher ppm), while electron-donating groups shift them upfield (lower ppm).[1][2]

  • Spin-Spin Coupling (J): This phenomenon arises from the interaction of neighboring, non-equivalent nuclei, leading to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides direct evidence of atomic connectivity.

  • Integration: In ¹H NMR, the area under each signal is directly proportional to the number of protons it represents, allowing for the determination of the relative ratios of different proton types within the molecule.

Rigorous Experimental Protocol for High-Resolution NMR

The acquisition of high-fidelity NMR spectra is contingent upon meticulous sample preparation and instrument setup. The following protocol is a field-proven methodology for this compound.

Sample Preparation: The Foundation of Quality Data
  • Solvent Selection: A deuterated solvent that ensures complete dissolution of the analyte is critical. Chloroform-d (CDCl₃) is a standard choice for compounds with similar polarity.

  • Analyte Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of solvent is optimal for achieving a good signal-to-noise ratio.

  • Internal Standard: The inclusion of a small quantity of tetramethylsilane (TMS) is essential for accurate referencing of the chemical shift scale to 0 ppm.[2][3]

  • Sample Filtration: To ensure optimal magnetic field homogeneity, the final solution should be filtered through a pipette containing a small cotton or glass wool plug into a high-quality NMR tube.

NMR Spectrometer Configuration: Precision and Control
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or greater) is strongly recommended to maximize signal dispersion and simplify spectral interpretation.[3]

  • Locking and Shimming: The spectrometer's lock system utilizes the deuterium signal from the solvent to maintain a stable magnetic field. Shimming is the process of optimizing the homogeneity of this field, which is crucial for obtaining sharp, symmetrical peaks.

  • Acquisition Parameters:

    • ¹H NMR:

      • Pulse Angle: A 30-45° pulse is typically used to ensure adequate signal without saturating the spins.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds between pulses to allow for the return of the spins to equilibrium.

      • Number of Scans: 8-16 scans are usually sufficient for good signal averaging.

    • ¹³C NMR:

      • Pulse Angle: 30-45°.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons.

      • Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required.

      • Proton Decoupling: Broadband proton decoupling is employed to collapse ¹H-¹³C coupling, resulting in a spectrum of singlets for each unique carbon.[2]

Data Processing: From Raw Data to Interpretable Spectra
  • Fourier Transform (FT): The raw time-domain data (Free Induction Decay or FID) is converted into the familiar frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: These adjustments are made to ensure that all peaks are positive (absorptive) and that the baseline is flat.

  • Referencing: The spectrum is calibrated by setting the TMS signal to exactly 0 ppm.

  • Peak Picking and Integration: The precise chemical shift of each peak is determined, and in the case of the ¹H spectrum, the signals are integrated.

Decoding the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments.

Table 1: Experimental and Predicted ¹H NMR Data for this compound in CDCl₃

Proton TypePredicted δ (ppm)Experimental δ (ppm)MultiplicityIntegration
Hydroxyl (-OH)1.5 - 5.0~2.33 (broad)Singlet (broad)1H
Methyl (-CH₃)~1.6~1.62Singlet6H
Aromatic (C₆H₅)7.0 - 7.8~7.29 - 7.43Multiplet10H
  • Hydroxyl Proton: The hydroxyl proton signal typically appears as a broad singlet due to chemical exchange and hydrogen bonding.[4][5][6] Its chemical shift is highly dependent on concentration, temperature, and solvent.[1] A D₂O shake experiment can be performed to confirm this assignment; the -OH peak will disappear upon exchange with deuterium.[6][7]

  • Methyl Protons: The two methyl groups are chemically equivalent and thus give rise to a single, sharp singlet integrating to six protons.[8]

  • Aromatic Protons: The protons on the two phenyl rings resonate in the downfield region of the spectrum and typically appear as a complex multiplet.[9][10]

molecular_structure_and_H_NMR mol This compound (C₁₆H₁₄O) OH Hydroxyl Proton (-OH) δ ~2.33 ppm (s, 1H, broad) Variable shift, exchanges with D₂O mol->OH CH3 Methyl Protons (-CH₃) δ ~1.62 ppm (s, 6H) Equivalent methyls, sharp singlet mol->CH3 Aromatic Aromatic Protons (Ar-H) δ ~7.29-7.43 ppm (m, 10H) Complex multiplet from two phenyl rings mol->Aromatic caption Key ¹H NMR Assignments for this compound workflow cluster_workflow NMR Analysis Workflow A Sample Preparation B Data Acquisition (¹H & ¹³C) A->B C Data Processing (FT, Phasing) B->C D Spectral Interpretation C->D E Structural Confirmation D->E

Figure 2: A streamlined workflow for NMR-based structural elucidation.

Ensuring Scientific Integrity: A Self-Validating Approach

The described protocols are inherently self-validating. The use of an internal standard like TMS provides a reliable and universally accepted reference point. [2][3]The consistency of the data with established chemical shift ranges for known functional groups provides a layer of confidence. Furthermore, the complementary nature of ¹H and ¹³C NMR data allows for cross-verification of the proposed structure. Any significant deviation from the expected spectral patterns would necessitate a critical evaluation of sample purity, potential degradation, or instrumental calibration.

Conclusion: A Powerful Tool for Chemical Characterization

The ¹H and ¹³C NMR spectra of this compound offer a detailed and unambiguous fingerprint of its molecular structure. By adhering to the rigorous experimental protocols and applying the principles of spectral interpretation outlined in this guide, researchers can confidently utilize NMR spectroscopy to verify the identity and purity of this compound. This level of analytical certainty is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Supporting Information for various chemical syntheses.
  • University of Potsdam. (n.d.). NMR Spectroscopy: Chemical Shifts.
  • The Royal Society of Chemistry. (2021). Supporting Information. (General experimental procedures for NMR spectroscopy).
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • National Institutes of Health (NIH). (n.d.). Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea.
  • University of Colorado Boulder. (n.d.).
  • OpenStax. (2023, September 20). Organic Chemistry: 17.11 Spectroscopy of Alcohols and Phenols.
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Sigma-Aldrich. (n.d.). 2,4-DIPHENYL-BUT-3-YN-2-OL AldrichCPR. Product Listing.
  • TheElkchemist. (2024, September 17).
  • BenchChem. (2025). Application Notes & Protocols: Characterization of Tertiary Alcohols using Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Chemistry LibreTexts. (2024, March 17). 15.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • McMurry, J. (n.d.). Organic Chemistry: A Tenth Edition - 17.11 Spectroscopy of Alcohols and Phenols.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(19), 6549–6551.
  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube.

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An In-Depth Technical Guide to the Infrared (IR) Spectrum of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,4-diphenylbut-3-yn-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this unique molecule. Our approach is grounded in established spectroscopic principles to ensure a thorough understanding of the structure-spectrum correlations.

Introduction: The Molecular Architecture of this compound

This compound is a fascinating molecule characterized by a tertiary alcohol, an internal alkyne, and two phenyl rings. Its molecular formula is C₁₆H₁₄O, and its structure presents a rich landscape for vibrational spectroscopy.[1] Understanding the infrared spectrum of this compound is crucial for its identification, purity assessment, and the study of its chemical transformations.

The key functional groups that dictate the primary features of its IR spectrum are:

  • Tertiary Alcohol (-OH group): The hydroxyl group is a strong IR absorber, and its vibrational modes are sensitive to hydrogen bonding.

  • Internal Alkyne (-C≡C- group): The carbon-carbon triple bond gives rise to a characteristic, albeit sometimes weak, absorption in a relatively uncongested region of the spectrum.

  • Phenyl Rings (C₆H₅- groups): The aromatic rings contribute a complex series of absorptions related to C-H and C=C stretching and bending vibrations.

A visual representation of the molecular structure is provided below.

Figure 1: Molecular Structure of this compound

Theoretical Vibrational Modes: A Predictive Analysis

Before examining the experimental spectrum, it is instructive to predict the expected vibrational modes based on the functional groups present. For a non-linear molecule with 'n' atoms, there are 3n-6 fundamental vibrations.[2]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Tertiary Alcohol O-H stretch3200-3600Strong, BroadThe broadness is due to intermolecular hydrogen bonding. In the gas phase or in a very dilute non-polar solvent, a sharper peak may be observed around 3600 cm⁻¹.[3][4]
C-O stretch1100-1210StrongThe position of this band is characteristic of the type of alcohol (primary, secondary, or tertiary).[5]
Internal Alkyne C≡C stretch2100-2260Weak to MediumThe intensity of this absorption is often weak in internal alkynes due to the small change in dipole moment during the vibration.[6][7]
Phenyl Rings Aromatic C-H stretch3000-3100Medium to WeakThese bands appear at slightly higher frequencies than aliphatic C-H stretches.[5][6][8][9]
Aromatic C=C stretch1450-1600Medium to WeakA series of peaks is often observed in this region, which can be diagnostic of the substitution pattern.[5][6][8][9]
C-H out-of-plane bend675-900StrongThe position of these bands is highly indicative of the substitution pattern on the aromatic ring.[6]
Alkyl Group Aliphatic C-H stretch2850-3000MediumArising from the methyl group attached to the tertiary carbon.

Experimental Protocol: Acquiring the Infrared Spectrum

The infrared spectrum of this compound, which is a solid at room temperature, can be reliably obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This technique is advantageous as it requires minimal sample preparation.

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory.

  • Sample: High-purity this compound.

  • Cleaning Solvent: Isopropanol or ethanol.

Experimental Workflow

G cluster_0 Preparation cluster_1 Sample Analysis cluster_2 Data Processing prep1 Clean ATR Crystal Use isopropanol to remove any residues. prep2 Acquire Background Spectrum This accounts for the absorbance of the atmosphere (CO₂, H₂O) and the ATR crystal. prep1->prep2 sample1 Apply Solid Sample Place a small amount of this compound powder onto the ATR crystal. sample2 Apply Pressure Use the pressure arm to ensure good contact between the sample and the crystal. sample1->sample2 sample3 Acquire Sample Spectrum Co-add a sufficient number of scans (e.g., 32 or 64) for a good signal-to-noise ratio. sample2->sample3 proc1 Fourier Transform The interferogram is converted into a frequency-domain spectrum. proc2 Background Subtraction The background spectrum is ratioed against the sample spectrum to produce the final transmittance or absorbance spectrum. proc1->proc2 proc3 Data Analysis Identify and annotate the characteristic absorption bands. proc2->proc3

Figure 2: Experimental Workflow for ATR-FTIR Spectroscopy
Justification of Experimental Choices
  • ATR-FTIR: This method is chosen for its simplicity, speed, and the minimal sample preparation required for solid samples.[10] It avoids the complexities of preparing KBr pellets, which can be affected by moisture.

  • Diamond ATR Crystal: Diamond is a robust and chemically inert material, making it suitable for a wide range of organic compounds.

  • Background Spectrum: Collecting a background spectrum is critical for removing contributions from atmospheric gases and the instrument itself, ensuring that the resulting spectrum is solely due to the sample.

Interpretation of the this compound IR Spectrum

The following table summarizes the principal absorption bands observed in the vapor phase IR spectrum of this compound and their assignments.[11]

Observed Wavenumber (cm⁻¹)AssignmentInterpretation
~3570O-H stretchThe position of this relatively sharp band is characteristic of a free (non-hydrogen-bonded) hydroxyl group, as expected in the vapor phase. In a condensed phase (solid or liquid), this would appear as a much broader band at a lower frequency (typically 3200-3400 cm⁻¹).
~3060Aromatic C-H stretchThis absorption is characteristic of the C-H stretching vibrations on the two phenyl rings.
~2980Aliphatic C-H stretchThis band corresponds to the C-H stretching vibrations of the methyl group.
~2230C≡C stretchThis weak absorption is due to the stretching of the internal carbon-carbon triple bond. Its weakness is typical for symmetrically substituted or nearly symmetrically substituted alkynes.[6]
~1595, ~1490, ~1445Aromatic C=C stretchThese bands are characteristic of the carbon-carbon stretching vibrations within the phenyl rings.
~1160C-O stretchThis strong absorption is consistent with the C-O stretching vibration of a tertiary alcohol.[5][8]
~755, ~695C-H out-of-plane bendThese strong absorptions are characteristic of monosubstituted benzene rings.

Conclusion

The infrared spectrum of this compound provides a clear fingerprint of its molecular structure. The key diagnostic bands—the hydroxyl O-H and C-O stretches, the weak alkyne C≡C stretch, and the multiple absorptions from the phenyl rings—are all consistent with the expected vibrational modes. This guide provides a framework for the identification and characterization of this and similar molecules, underscoring the power of IR spectroscopy as a tool in chemical analysis. The provided experimental protocol offers a reliable method for obtaining high-quality spectra for solid samples.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

  • Química Orgánica. (n.d.). IR spectrum: Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Diphenyl-3-butyn-2-ol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy.
  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017, January 1). Spectroscopy Online. Retrieved from [Link]

  • IR: alcohols. (n.d.). UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

  • YouTube. (2014, January 2). Chemistry Vignettes: Vibrational Modes. Retrieved from [Link]

Sources

Mass Spectrometry of 2,4-Diphenylbut-3-yn-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2,4-diphenylbut-3-yn-2-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its fragmentation, offering field-proven insights into experimental design and data interpretation.

Introduction: The Structural Context of this compound

This compound is a tertiary propargylic alcohol with a molecular formula of C₁₆H₁₄O.[1] Its structure, characterized by a hydroxyl group on a tertiary carbon, a phenyl group attached to the same carbon, and a phenylacetylene moiety, dictates its unique fragmentation pattern under mass spectrometric analysis. Understanding these fragmentation pathways is crucial for its identification and structural elucidation in complex matrices.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways

While a publicly available, complete mass spectrum for this compound is not readily found, its fragmentation pattern under Electron Ionization (EI) can be predicted based on the well-established principles of mass spectrometry for alcohols and aromatic acetylenic compounds.[2][3][4][5][6] The primary fragmentation routes for alcohols are α-cleavage and dehydration.[4][7]

α-Cleavage: The Dominant Fragmentation Route

For tertiary alcohols, α-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon, is a dominant fragmentation pathway.[2][4][6] This is due to the formation of a stable, resonance-stabilized carbocation. In the case of this compound, two primary α-cleavage pathways are anticipated:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the tertiary carbon and the methyl group would result in the loss of a methyl radical (mass = 15 u). This would generate a highly stable, resonance-stabilized cation at m/z 207. The stability is conferred by the delocalization of the positive charge across the phenyl ring and the oxygen atom.

  • Loss of a Phenylacetylene Radical (•C≡C-Ph): The cleavage of the bond between the tertiary carbon and the phenylacetylene group would lead to the loss of a phenylacetylene radical (mass = 101 u). This would produce a resonance-stabilized cation containing the phenyl and hydroxyl groups at m/z 121.

Dehydration: Loss of a Water Molecule

Alcohols frequently undergo dehydration, the elimination of a water molecule (H₂O, mass = 18 u), upon electron ionization.[4][7] For this compound, this would result in a molecular ion minus water peak at m/z 204.

Other Potential Fragmentations

Further fragmentation of the primary ions can also be expected. For instance, the phenyl group (C₆H₅, mass = 77 u) and the tropylium ion (C₇H₇⁺, m/z = 91) are common fragments in the mass spectra of aromatic compounds. The presence of the phenylacetylene moiety might also lead to characteristic fragments.

The following diagram illustrates the predicted primary fragmentation pathways of this compound under EI-MS.

Fragmentation_Pathways cluster_alpha α-Cleavage cluster_dehydration Dehydration M This compound (M) m/z 222 F1 [M - CH₃]⁺ m/z 207 M->F1 - •CH₃ F2 [M - C₈H₅]⁺ (Loss of Phenylacetylene radical) m/z 121 M->F2 - •C≡C-Ph F3 [M - H₂O]⁺ m/z 204 M->F3 - H₂O Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis (EI-MS) cluster_data Data Analysis P1 Purity Assessment (NMR/HPLC) P2 Dissolution in Volatile Solvent P1->P2 M1 Sample Introduction P2->M1 M2 Ionization (70 eV) M1->M2 M3 Mass Analysis M2->M3 M4 Detection M3->M4 D1 Spectrum Acquisition M4->D1 D2 Fragmentation Pattern Interpretation D1->D2 D3 Structural Elucidation D2->D3

Sources

Methodological & Application

Application Note: Navigating the Reactive Landscape of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the reaction mechanisms of 2,4-diphenylbut-3-yn-2-ol.

Introduction

This compound is a tertiary propargyl alcohol, a class of molecules renowned for its synthetic versatility and participation in a range of powerful chemical transformations.[1] Its structure, featuring a hydroxyl group adjacent to a sterically hindered internal alkyne, makes it a prime substrate for studying competitive, acid-catalyzed rearrangement reactions. Understanding the mechanistic pathways this molecule can follow is crucial for controlling reaction outcomes and leveraging its synthetic potential in the development of complex molecular architectures, including heterocycles and α,β-unsaturated carbonyl compounds which are valuable in materials science and medicinal chemistry.[1][2][3]

This guide provides a detailed exploration of the synthesis and primary reaction mechanisms of this compound, with a focus on the competing Meyer-Schuster and Rupe rearrangements. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights to help researchers direct the reactivity of this versatile building block.

Synthesis of this compound: A Foundational Protocol

The most direct and common synthesis of this compound involves the nucleophilic addition of a phenylacetylide anion to acetophenone. This is a classic Grignard-type reaction or can be achieved using other organometallic reagents, where the acetylide acts as a potent carbon nucleophile attacking the electrophilic carbonyl carbon of the ketone.[4][5]

G cluster_product Product Phenylacetylene Phenylacetylene Base 1. Strong Base (e.g., n-BuLi, EtMgBr) Acetophenone 2. Acetophenone Workup 3. Aqueous Workup (e.g., NH4Cl) Product This compound Workup->Product start->Phenylacetylene

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis via Phenylacetylide Addition

This protocol outlines a general procedure for the laboratory-scale synthesis of the title compound.

Materials:

  • Phenylacetylene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Experimental Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add phenylacetylene (1.0 eq.) to the cooled THF. Follow with the dropwise addition of n-BuLi solution (1.05 eq.). The causality here is critical: the strong base deprotonates the terminal alkyne to generate the lithium phenylacetylide nucleophile in situ. Stir the resulting solution for 30-60 minutes at -78 °C.

  • Nucleophilic Addition: Add acetophenone (1.0 eq.), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture. The phenylacetylide attacks the carbonyl carbon of the acetophenone. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This step protonates the resulting alkoxide to form the desired tertiary alcohol and neutralizes any remaining organolithium species.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Key Reaction Mechanisms: Meyer-Schuster vs. Rupe Rearrangement

When subjected to acidic conditions, this compound, like other tertiary propargyl alcohols, primarily undergoes one of two competing rearrangement reactions: the Meyer-Schuster rearrangement or the Rupe rearrangement.[6] The choice of catalyst, solvent, and temperature can influence which pathway predominates.[6]

Reaction PathwayCatalyst/ConditionsKey IntermediateProduct
Meyer-Schuster Strong Brønsted acids, Lewis acids (e.g., Au, Ag complexes)Allenyl Cation / Allenol1,3-Diphenylbut-2-en-1-one (an α,β-unsaturated ketone)
Rupe Strong Brønsted acids (often favored at higher temperatures)Enyne4,4-Diphenylbut-3-en-2-one (an α,β-unsaturated ketone)
The Meyer-Schuster Rearrangement

This rearrangement is a formal 1,3-hydroxyl shift that converts a propargylic alcohol into an α,β-unsaturated carbonyl compound.[7] The reaction is driven by the formation of a stable conjugated system.

Mechanism: The mechanism proceeds through three main stages:

  • Protonation: The hydroxyl group is rapidly protonated by the acid catalyst to form a good leaving group, water.[6]

  • Rate-Determining Step: The departure of water is concerted with a 1,3-shift of the protonated hydroxyl group, leading to the formation of an allenyl carbocation, which is then trapped by water to form an allenol intermediate.[6][7]

  • Tautomerization: The unstable allenol intermediate rapidly tautomerizes to the more stable, conjugated α,β-unsaturated ketone.[7]

G Start This compound Protonated Protonated Alcohol Start->Protonated + H+ AllenylCation Allenyl Cation + H2O Protonated->AllenylCation - H2O (Rate-Determining 1,3-Shift) Allenol Allenol Intermediate AllenylCation->Allenol + H2O, - H+ Product 1,3-Diphenylbut-2-en-1-one Allenol->Product Tautomerization

Caption: The Meyer-Schuster rearrangement pathway for this compound.

The Rupe Rearrangement

For tertiary propargyl alcohols, the Rupe rearrangement often competes with the Meyer-Schuster pathway.[6] This reaction also yields an α,β-unsaturated ketone, but with a different substitution pattern, proceeding through an enyne intermediate.[6]

Mechanism:

  • Protonation & Elimination: Similar to the Meyer-Schuster, the reaction begins with the protonation of the hydroxyl group, followed by the elimination of water to form a propargyl carbocation.

  • Enyne Formation: A proton is eliminated from an adjacent carbon, leading to the formation of a conjugated enyne intermediate.

  • Hydration: The enyne undergoes acid-catalyzed hydration. The addition of water occurs at the internal carbon of the alkyne (Markovnikov addition), leading to an enol.

  • Tautomerization: The enol tautomerizes to the final α,β-unsaturated ketone product.

G Start This compound Protonated Protonated Alcohol Start->Protonated + H+ Carbocation Propargyl Carbocation Protonated->Carbocation - H2O Enyne Enyne Intermediate Carbocation->Enyne - H+ Enol Enol Intermediate Enyne->Enol + H2O (Hydration) Product 4,4-Diphenylbut-3-en-2-one Enol->Product Tautomerization

Caption: The Rupe rearrangement pathway for this compound.

Advanced Mechanistic Variants

Beyond the classic Brønsted acid catalysis, modern synthetic methods employ a variety of catalysts to improve selectivity and yield.

  • Transition Metal Catalysis: Gold (Au) and silver (Ag) complexes are particularly effective at catalyzing the Meyer-Schuster rearrangement under milder conditions, often at room temperature.[8] These catalysts activate the alkyne towards nucleophilic attack, facilitating the rearrangement.

  • Iodo Meyer-Schuster Rearrangement: In the presence of an iodine source like N-iodosuccinimide (NIS), propargyl alcohols can undergo an iodo-Meyer-Schuster rearrangement.[9][10] This process involves the electrophilic activation of the alkyne by iodine, leading to the formation of α-iodo-α,β-unsaturated esters or ketones, which are highly valuable synthetic intermediates.[3][9][10]

Protocol 2: Acid-Catalyzed Rearrangement of this compound

This protocol provides a general method for performing the acid-catalyzed rearrangement. The ratio of Meyer-Schuster to Rupe products will depend on the specific conditions employed.

Materials:

  • This compound

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Solvent (e.g., acetic acid, toluene, or dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography

Experimental Procedure:

  • Setup: Dissolve this compound (1.0 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Catalysis: Add a catalytic amount of the acid (e.g., 0.1 eq. of p-toluenesulfonic acid). The choice of a strong Brønsted acid is to facilitate the initial protonation of the tertiary alcohol, which is the first mechanistic step in both competing pathways.

  • Reaction: Heat the mixture to reflux (or stir at room temperature, depending on the catalyst's activity). Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of new, lower Rf spots corresponding to the enone products.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by washing with saturated NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification & Characterization: Separate and purify the resulting isomeric products (1,3-diphenylbut-2-en-1-one and 4,4-diphenylbut-3-en-2-one) using flash column chromatography. Characterize the products using NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures and determine the product ratio.

Self-Validation: The success of the protocol is validated by the spectroscopic data. ¹H NMR is particularly powerful for distinguishing the isomers. The Meyer-Schuster product will show a characteristic vinylic proton signal coupled to the methylene protons, while the Rupe product will exhibit a vinylic proton singlet and a methyl singlet.

References

  • The Meyer–Schuster Rearrangement - Organic Reactions. [Link]

  • SYNTHESIS OF 2-PHENYLBUTYN-3-OLA-2 BASED ON ENANTIOSELECTIVE ALKYNYLATION OF ACETOPHENONE AND ITS CHEMICAL MODIFICATIONS - CyberLeninka. [Link]

  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC - NIH. [Link]

  • Meyer–Schuster rearrangement - Wikipedia. [Link]

  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - Aroon Chande. [Link]

  • 4-(2,4-Dimethoxy-phenyl)-2-methyl-but-3-yn-2-ol - LookChem. [Link]

  • 4-phenyl-3-buten-2-ol 4-phenylbut-3-en-2-ol - The Good Scents Company. [Link]

  • 4,4-diphenyl-3-buten-2-one - Chemical Synthesis Database. [Link]

  • Enantio and Diastereoselective Addition of Phenylacetylene to Racemic α-chloroketones - PMC - NIH. [Link]

  • Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives - ACS Publications. [Link]

  • Rupe-type Rearrangement Intercepted by Diels- Alder Cycloaddition on Osmium. [Link]

  • Phenylacetylene on treatment with HgSO4H2SO4H2O produces class 12 chemistry CBSE - Vedantu. [Link]

  • Synthesis of 4-phenylbut-3-yn-2-one (118g) from phenylacetylene (194a). - ResearchGate. [Link]

  • Propargyl Claisen Rearrangement: Allene Synthesis and Beyond. [Link]

  • Iodo Meyer-Schuster Rearrangement of 3-Alkoxy-2-yn-1-ols for β-Mono (Exclusively Z-Selective)-/Disubstituted α-Iodo-α,β-Unsaturated Esters - Organic Chemistry Portal. [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - MDPI. [Link]

  • Phenyl acetylene on treatment with HgSO_4 / H_2SO_4, H_2O produces - YouTube. [Link]

  • The addition reaction of phenylacetylene with aldehydes. - ResearchGate. [Link]

  • Iodo Meyer-Schuster rearrangement of 3-alkoxy-2-yn-1-ols for β-mono (exclusively Z-selective)-/disubstituted α-iodo-α,β-unsaturated esters - PubMed. [Link]

  • Ketone Reactions with phenyl acetone - YouTube. [Link]

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - NIH. [Link]

  • Mo−Au Combo Catalysis for Rapid 1,3-Rearrangement of Propargyl Alcohols into α,β-Unsaturated Carbonyl Compounds | Organic Letters - ACS Publications. [Link]

  • 1,4-Diphenyl-3-buten-2-ol | C16H16O | CID 85435884 - PubChem. [Link]

  • 4-Phenyl-2-methyl-3-butyn-2-ol | C11H12O | CID 288327 - PubChem. [Link]

  • (Z)-2-methyl-4-phenylbut-3-en-2-ol | C11H14O - PubChem - NIH. [Link]

  • Oxidative Cyclization-Dimerization Reaction of 2,3-Allenoic Acids and 1,2-Allenyl Ketones: An Efficient Synthesis of 4-(3′-Furanyl)butenolide Derivatives - ResearchGate. [Link]

Sources

Application Note: A Detailed Protocol for the Grignard Reaction Synthesis of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of the tertiary propargyl alcohol, 2,4-diphenylbut-3-yn-2-ol, via a Grignard reaction. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction and Strategic Overview

The Grignard reaction is a cornerstone of organic chemistry for its efficacy in forming carbon-carbon bonds.[1] Discovered by Victor Grignard, this organometallic reaction facilitates the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as a carbonyl group.[2][3]

This protocol details the synthesis of this compound, a valuable tertiary propargyl alcohol intermediate. The strategy involves a two-step, one-pot process:

  • Deprotonation of a Terminal Alkyne: Phenylacetylene, a terminal alkyne, possesses an acidic proton. It is deprotonated by a stronger Grignard reagent (ethylmagnesium bromide) in an acid-base reaction to form phenylacetylide magnesium bromide.[4][5]

  • Nucleophilic Attack on a Ketone: The resulting acetylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone.[6][7] Subsequent acidic workup protonates the intermediate alkoxide to yield the target tertiary alcohol.

This method is highly efficient but demands rigorous adherence to anhydrous conditions, as Grignard reagents are strong bases that react readily with protic solvents like water.[8][9][10]

Reaction Mechanism and Causality

Understanding the underlying mechanism is critical for successful execution and troubleshooting. The reaction proceeds through the following key stages:

  • Formation of the Primary Grignard Reagent: Ethyl bromide reacts with magnesium metal in an ethereal solvent to form ethylmagnesium bromide (EtMgBr). The ether solvent is crucial as it coordinates with the magnesium center, stabilizing the reagent.

  • Acid-Base Reaction: The highly basic ethyl group of EtMgBr abstracts the acidic terminal proton from phenylacetylene. This is an irreversible step that generates ethane gas (which can be observed as bubbling) and the desired phenylacetylide magnesium bromide.

  • Nucleophilic Addition: The carbon atom of the phenylacetylide, bonded to magnesium, is highly nucleophilic.[1] It attacks the partially positive carbonyl carbon of acetone. The electron pair from the carbonyl's pi bond moves to the oxygen atom, forming a magnesium alkoxide intermediate.[2][11]

  • Protonation (Workup): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide, yielding the final product, this compound, and water-soluble magnesium salts.

Visualizing the Reaction Workflow

The following diagram illustrates the sequential logic of the synthesis, from reagent preparation to final product formation.

G cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: C-C Bond Formation cluster_2 Part C: Workup & Purification A 1. Prepare Ethylmagnesium Bromide (from EtBr + Mg in Anhydrous Ether) B 2. Prepare Phenylacetylide MgBr (Add Phenylacetylene to EtMgBr) A->B  Ethane evolution C 3. Cool Reaction Mixture (0°C Ice Bath) B->C D 4. Add Acetone Solution (Dropwise, Exothermic) C->D E 5. Quench with aq. NH4Cl D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Purify Crude Product (Recrystallization/Chromatography) G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Critical Prerequisite: All glassware must be rigorously dried in an oven at >120°C for several hours and assembled while hot under a stream of dry nitrogen or argon to ensure the exclusion of atmospheric moisture.[10]

Reagents and Equipment
Item Purpose/Specification Safety Note
Reagents
Magnesium TurningsReagent gradeFlammable solid
Ethyl BromideAnhydrousVolatile, toxic, suspected carcinogen
PhenylacetyleneFreshly distilledCombustible liquid
AcetoneAnhydrousHighly flammable liquid and vapor
Diethyl Ether (or THF)Anhydrous, inhibitor-freeExtremely flammable, forms explosive peroxides
Ammonium Chloride (NH₄Cl)Saturated aqueous solution-
Sodium Sulfate (Na₂SO₄)Anhydrous-
Iodine CrystalOptional initiatorToxic
Equipment
3-Neck Round Bottom Flask250 mL or 500 mLFlame-dried
Reflux CondenserWith drying tube (CaCl₂ or Drierite)Flame-dried
Dropping/Addition FunnelPressure-equalizingFlame-dried
Magnetic Stirrer & Stir Bar--
Nitrogen/Argon LineFor inert atmosphere-
Syringes and NeedlesFor reagent transferOven-dried
Ice BathFor temperature control-
Apparatus Setup

Assemble a three-necked flask with a magnetic stir bar, a reflux condenser topped with a drying tube, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

G flask 3-Neck Round Bottom Flask (with Magnetic Stir Bar) condenser_port flask->condenser_port funnel_port flask->funnel_port gas_inlet_port flask->gas_inlet_port condenser Reflux Condenser condenser_port->condenser funnel Dropping Funnel funnel_port->funnel gas_inlet Nitrogen/Argon Inlet gas_inlet_port->gas_inlet drying_tube Drying Tube (CaCl2) condenser->drying_tube

Caption: Standard glassware setup for a Grignard reaction.

Step-by-Step Procedure

Part A: Preparation of Phenylacetylide Magnesium Bromide

  • Place magnesium turnings (1.2 equiv.) in the dried three-neck flask under a positive pressure of inert gas.

  • Add a small volume of anhydrous diethyl ether, just enough to cover the magnesium.

  • In the dropping funnel, prepare a solution of ethyl bromide (1.1 equiv.) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by cloudiness and gentle refluxing of the ether.[12] If it does not start, add a single crystal of iodine or gently warm the flask with a heat gun.[13][14]

  • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, stir the gray, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Prepare a solution of phenylacetylene (1.0 equiv.) in anhydrous diethyl ether in the dropping funnel.

  • Add the phenylacetylene solution dropwise to the freshly prepared ethylmagnesium bromide. Vigorous bubbling (ethane evolution) will occur. Control the addition rate to prevent excessive frothing.

  • After the addition is complete, stir the resulting solution for 30 minutes at room temperature.

Part B: Reaction with Acetone and Workup

  • Cool the flask containing the phenylacetylide magnesium bromide in an ice-water bath to 0°C.

  • Prepare a solution of anhydrous acetone (1.0 equiv.) in anhydrous diethyl ether in the dropping funnel.

  • Add the acetone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic; maintain the internal temperature below 10°C.[12] A thick, white precipitate will form.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution dropwise while stirring and cooling in an ice bath. Continue adding until the solids dissolve and two clear layers form.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers and wash them sequentially with water and then with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.

Part C: Purification

  • The crude product, a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.[15]

Trustworthiness: A Self-Validating System

This protocol's reliability is ensured by built-in checkpoints and validation methods:

  • Reaction Initiation: Visual confirmation of the initial Grignard formation (bubbling, cloudiness, heat generation) is a critical go/no-go checkpoint.[14]

  • Reaction Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC). Periodically take small aliquots, quench them, and spot them on a TLC plate to observe the disappearance of phenylacetylene and the appearance of a new, more polar product spot.

  • Product Confirmation: The identity and purity of the final product should be rigorously confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

    • FT-IR Spectroscopy: To identify key functional groups (O-H stretch around 3400 cm⁻¹, C≡C stretch around 2200 cm⁻¹, absence of C=O stretch from acetone).

    • Melting Point Analysis: A sharp melting point indicates high purity. The reported melting point for this compound is typically in the range of 80-83°C.

Authoritative Grounding and Safety Imperatives

Grignard reactions are inherently hazardous and must be treated with extreme caution.[16][17]

  • Fire Hazard: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the vicinity. The reaction itself is exothermic and can lead to the solvent boiling vigorously, creating a risk of fire if not controlled.[8][17] Always have an ice bath ready to cool the reaction if it becomes too vigorous.[16]

  • Reagent Reactivity: Grignard reagents can be pyrophoric and react violently with water and other protic sources.[9] All operations must be conducted under a dry, inert atmosphere.

  • Personal Protective Equipment (PPE): At a minimum, safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex gloves for handling pyrophoric reagents) must be worn at all times.[16][17]

  • Engineering Controls: The entire procedure must be performed inside a certified chemical fume hood to manage flammable vapors and potential hazards.[9][16] Using a blast shield is advisable, especially for larger-scale reactions.[16]

  • Quenching: Never add water directly to an unreacted Grignard solution. Quench by slowly adding the reaction mixture to the quenching solution (e.g., acidic water) in an ice bath.

References

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • askIITians. (2025). How does a terminal alkyne react in a Grignard reaction, will the car. Retrieved from [Link]

  • Quora. (2020). How does Grignard reagent react with alkyne? Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Vedantu. (n.d.). How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE. Retrieved from [Link]

  • Google Patents. (n.d.). Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl.
  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • askIITians. (2025). How do Grignard reagent react with an acetone? Retrieved from [Link]

  • Vedantu. (n.d.). How do Grignard reagent react with an acetone class 12 chemistry CBSE. Retrieved from [Link]

  • YouTube. (2016). Grignard Reaction with Acetone. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

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The Dual Catalytic Utility of 2,4-Diphenylbut-3-yn-2-ol: A Comprehensive Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2,4-diphenylbut-3-yn-2-ol, a versatile tertiary propargylic alcohol, and its significant applications in modern catalysis. We detail its role as a key substrate in gold-catalyzed intramolecular cyclization for the synthesis of substituted furans and as a crucial precursor for the formation of ruthenium-allenylidene complexes, which are pivotal in olefin metathesis. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step experimental protocols but also a thorough examination of the underlying reaction mechanisms and the rationale behind experimental choices. Our goal is to furnish a practical and scientifically rigorous resource that enables the effective application of this valuable chemical tool in complex organic synthesis.

Introduction: The Strategic Importance of this compound in Catalysis

This compound is a propargylic alcohol that has garnered considerable attention in organic synthesis due to its unique structural and electronic properties.[1][2][3] The molecule features a hydroxyl group positioned on a tertiary carbon adjacent to a disubstituted alkyne, creating a sterically hindered yet highly reactive center. This architecture makes it an ideal candidate for a variety of transition metal-catalyzed transformations.[1][2]

The utility of this compound is primarily demonstrated in two powerful catalytic domains:

  • Gold Catalysis: As a substrate, the alkyne functionality can be activated by electrophilic gold(I) catalysts.[4][5] This activation facilitates an intramolecular attack by the pendant hydroxyl group, leading to the efficient and atom-economical synthesis of highly substituted furan derivatives.[6][7][8][9][10]

  • Ruthenium Catalysis: As a precursor, it reacts with ruthenium complexes to form ruthenium-allenylidene species.[11][12] These complexes are important because they can be readily converted into highly active ruthenium-alkylidene catalysts (e.g., Grubbs-type catalysts) that are workhorses for olefin metathesis reactions.[11][12]

This guide will provide a detailed examination of these two major applications, complete with validated protocols, mechanistic discussions, and practical insights to ensure successful implementation in a research and development setting.

Gold-Catalyzed Intramolecular Hydroalkoxylation: A Direct Route to Substituted Furans

The affinity of gold(I) catalysts for carbon-carbon triple bonds, a phenomenon known as "alkynophilicity," makes them exceptionally effective for activating alkynes toward nucleophilic attack.[4][5] In the case of this compound, the internal hydroxyl group acts as a potent nucleophile, leading to a facile intramolecular cyclization reaction.

Mechanistic Rationale

The catalytic cycle for the gold(I)-catalyzed intramolecular hydroalkoxylation of this compound is a well-established process that proceeds through several key stages:[1][3][13][14]

  • π-Activation of the Alkyne: A cationic gold(I) species, typically generated in situ from a pre-catalyst like (PPh₃)AuCl and a silver salt, coordinates to the alkyne of the substrate. This coordination polarizes the alkyne, rendering it highly electrophilic.[4][5]

  • Intramolecular Nucleophilic Attack: The pendant tertiary hydroxyl group attacks the activated alkyne. This cyclization typically proceeds via a 5-exo-dig pathway, which is kinetically favored, to form a vinyl-gold intermediate.

  • Protodeauration: The carbon-gold bond in the vinyl-gold intermediate is cleaved by a proton source (often adventitious water or traces of acid) to release the final furan product and regenerate the active gold(I) catalyst, allowing the cycle to continue.[1][14]

gold_mechanism cluster_cycle Gold(I) Catalytic Cycle cluster_reactants Inputs & Outputs A Substrate + [L-Au]+ B Gold-π-Alkyne Complex (Activation) A->B Coordination C Vinyl-Gold Intermediate (5-exo-dig cyclization) B->C Intramolecular Nucleophilic Attack D Furan Product C->D Protodeauration (+H+) D->A Regenerates [L-Au]+ Product 2,2-diphenyl-5-methyl-5-phenyl-2,5-dihydrofuran D->Product Reactant This compound Reactant->A

Caption: Mechanism of Gold(I)-catalyzed intramolecular cyclization.

Protocol: Synthesis of 2,2-diphenyl-5-methyl-5-phenyl-2,5-dihydrofuran

This protocol provides a reliable method for the gold-catalyzed cyclization of this compound. The in situ generation of the active cationic gold catalyst from (PPh₃)AuCl and a silver salt is a common and effective strategy.

Materials:

  • This compound

  • (Triphenylphosphine)gold(I) chloride [(PPh₃)AuCl]

  • Silver tetrafluoroborate (AgBF₄) or Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere apparatus (e.g., Schlenk line with Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried 25 mL Schlenk flask under an inert atmosphere, add (PPh₃)AuCl (4.9 mg, 0.01 mmol, 1 mol%) and AgBF₄ (2.0 mg, 0.01 mmol, 1 mol%).

    • Add 5 mL of anhydrous DCM via syringe.

    • Stir the resulting suspension at room temperature for 15 minutes in the dark. The formation of a white precipitate (AgCl) indicates the generation of the active cationic catalyst, [(PPh₃)Au]⁺BF₄⁻.

  • Reaction Execution:

    • In a separate flame-dried 50 mL Schlenk flask, dissolve this compound (222 mg, 1.0 mmol) in 10 mL of anhydrous DCM.

    • Using a cannula, transfer the catalyst suspension from the first flask to the solution of the substrate.

    • Rinse the catalyst flask with an additional 2 mL of anhydrous DCM and transfer this to the reaction mixture to ensure all of the catalyst is added.

  • Monitoring and Completion:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC (eluent: 95:5 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting material spot.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Directly load the crude residue onto a silica gel column.

    • Purify by flash column chromatography using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 98:2 hexane/ethyl acetate) to isolate the pure product.

    • The product, 2,2-diphenyl-5-methyl-5-phenyl-2,5-dihydrofuran, is typically a white solid.

Expected Results:

Catalyst SystemCatalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)
(PPh₃)AuCl / AgBF₄1DCMRoom Temp.2-4>90%
AuBr₃ / AgOTf5 / 15[EMIM][NTf₂]60 °C1~70-80%[6]

Ruthenium-Allenylidene Complex Synthesis: Gateway to Olefin Metathesis

This compound is an excellent precursor for synthesizing ruthenium-allenylidene complexes. These complexes are stable, often isolable, pre-catalysts that can be readily converted into highly active 16-electron ruthenium alkylidenes for olefin metathesis.[11][12]

Mechanistic Pathway

The formation of a ruthenium-allenylidene complex from a propargyl alcohol involves a dehydration and ligand exchange process. The general transformation can be outlined as follows:

  • Pre-catalyst Activation: A ruthenium source, such as [RuCl₂(p-cymene)]₂, reacts with a phosphine ligand (e.g., tricyclohexylphosphine, PCy₃) to form a more reactive intermediate.

  • Reaction with Propargyl Alcohol: The this compound is introduced. The hydroxyl group is eliminated as water, facilitated by the Lewis acidic ruthenium center.

  • Allenylidene Formation: This dehydration results in the formation of the stable Ru=C=C=CPh₂ allenylidene linkage. The resulting complex is typically an 18-electron species, which is relatively stable.

ruthenium_synthesis A This compound C Ruthenium-Allenylidene Complex [RuCl₂(PCy₃)₂(=C=C=CPh₂)] A->C + B - H₂O, - p-cymene B [RuCl₂(p-cymene)]₂ + PCy₃ D Active Metathesis Catalyst (e.g., Grubbs-type) C->D Initiation with Olefin

Caption: Synthesis of a Ruthenium-Allenylidene Pre-catalyst.

Protocol: Synthesis of [RuCl₂(PCy₃)₂(=C=C=CPh₂)]

This protocol details the synthesis of a common ruthenium-allenylidene pre-catalyst from this compound.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • Tricyclohexylphosphine (PCy₃)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Schlenk glassware, cannula

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup:

    • In a flame-dried 100 mL Schlenk flask under an inert atmosphere, place [RuCl₂(p-cymene)]₂ (306 mg, 0.5 mmol) and tricyclohexylphosphine (PCy₃) (617 mg, 2.2 mmol).

    • Add 30 mL of anhydrous toluene via cannula.

    • Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.

  • Addition of the Propargyl Alcohol:

    • In a separate flask, dissolve this compound (244 mg, 1.1 mmol) in 15 mL of anhydrous toluene.

    • Transfer this solution to the ruthenium-phosphine mixture via cannula.

  • Formation of the Allenylidene Complex:

    • Heat the reaction mixture to 80 °C and stir for 2 hours.

    • The color of the solution will typically change to a deep red or purple, indicating the formation of the allenylidene complex.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume to approximately 10 mL under vacuum.

    • Add 40 mL of pentane or hexane to precipitate the product.

    • Allow the solid to settle, then carefully decant the supernatant.

    • Wash the solid with two 20 mL portions of pentane.

    • Dry the resulting solid under high vacuum to yield the ruthenium-allenylidene complex as a colored powder.

Characterization Data:

  • ³¹P NMR (in CD₂Cl₂): A sharp singlet is expected around δ 35-40 ppm, indicating the equivalence of the two PCy₃ ligands.

  • ¹³C NMR (in CD₂Cl₂): The characteristic signal for the Ru=Cα carbon of the allenylidene is typically observed at a very downfield chemical shift, often > 250 ppm.

  • IR Spectroscopy (KBr pellet): A strong absorption band corresponding to the ν(C=C=C) stretch of the allenylidene ligand is typically observed in the range of 1950-2050 cm⁻¹.

Safety and Handling

  • This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, in a well-ventilated area.

  • Metal Catalysts: Gold and ruthenium compounds are precious and can be toxic. Avoid inhalation of dust and skin contact. Handle in a fume hood.

  • Reagents: Silver salts are light-sensitive and should be stored in the dark. Phosphine ligands like PCy₃ are air-sensitive and should be handled under an inert atmosphere.

  • Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources and under an inert atmosphere.

Conclusion

This compound has proven to be a highly valuable and versatile building block in the field of catalysis. Its application in gold-catalyzed cyclizations offers an elegant and efficient method for the synthesis of complex furan structures. Concurrently, its role as a precursor to well-defined ruthenium-allenylidene complexes provides a reliable entry point into the world of olefin metathesis. The detailed protocols and mechanistic insights presented in this guide are intended to facilitate the adoption of these powerful synthetic strategies, enabling researchers to advance their projects in drug discovery, natural product synthesis, and materials science.

References

  • Braga, A. L., & Ludtke, D. S. (2012).
  • Dorel, R., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(17), 9028–9072.
  • Correa, A., Marion, N., & Nolan, S. P. (2014). The mechanism of gold(I)-catalyzed hydroalkoxylation of alkynes: an extensive experimental study. Chemistry (Weinheim an der Bergstrasse, Germany), 20(7), 1918–1930.
  • Gorini, C., & Hashmi, A. S. K. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Molecules, 28(11), 4347.
  • Li, Z., & Brouwer, C. (2008). Scope and advances in the catalytic propargylic substitution reaction. Current Organic Chemistry, 12(16), 1316-1338.
  • Hooper, T. N., & Toste, F. D. (2012). Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C–O bond formation. Journal of the American Chemical Society, 134(22), 9134–9137.
  • Egi, M., Azechi, K., & Akai, S. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters, 11(21), 5002–5005.
  • Nishina, Y., & Yamamoto, Y. (2016). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules, 21(9), 1184.
  • Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010–6013.
  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211.
  • Fürstner, A. (2013). Gold-Catalyzed (Cyclo)Isomerization Reactions. Accounts of Chemical Research, 46(2), 446-457.
  • Arcadi, A., & Chiarini, M. (2014). Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. Molecules, 19(1), 114-126.
  • Michelet, V., & Genêt, J.-P. (2012). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 14(12), 3122-3125.
  • Garcı́a-Cuadrado, D., & Echavarren, A. M. (2007).
  • Sethofer, S. G., & Toste, F. D. (2010). The Development and Application of Gold(I)-Catalyzed Cyclization Cascades. eScholarship, University of California.
  • Wolf, L. B., & Toste, F. D. (2003). Reactivity of Ru(H)(H2)Cl(PCy3)2 with Propargyl and Vinyl Chlorides: New Methodology To Give Metathesis-Active Ruthenium Carbenes. Organometallics, 22(23), 4643–4645.
  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29.
  • Winter, R. F., & Záliš, S. (2004). Allenylidene complexes of ruthenium: synthesis, spectroscopy and electron transfer properties. Coordination Chemistry Reviews, 248(15-16), 1565–1583.
  • Dixneuf, P. H., & Bruneau, C. (2004). Ruthenium Allenylidene Complexes.
  • Esteruelas, M. A., & Oliván, M. (2009). Synthesis of ruthenium phenylindenylidene, carbyne, allenylidene and vinylmethylidene complexes from (PPh3)3−4RuCl2: A mechanistic and structural investigation. Journal of Organometallic Chemistry, 694(16), 2577-2584.
  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture).
  • Sanford, M. S., & Love, J. A. (2002). Characteristics of RuCl2(CHPh)(PCy3)
  • Cazin, C. S. J. (2011). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry, 76(11), 4467–4474.
  • Fogg, D. E., & Flook, M. M. (2010). Development of a Method for the Preparation of Ruthenium Indenylidene-Ether Olefin Metathesis Catalysts. Organometallics, 29(17), 3844–3851.
  • Samojłowicz, C., & Grela, K. (2009). Synthesis of ruthenium complexes and their catalytic applications: A review. Coordination Chemistry Reviews, 253(19-20), 2336–2364.

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Application Notes and Protocols: Palladium and Copper-Catalyzed Coupling Reactions of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and materials scientists exploring the synthetic utility of 2,4-diphenylbut-3-yn-2-ol. As a sterically accessible terminal alkyne featuring a stable tertiary alcohol, this substrate is an excellent candidate for carbon-carbon bond-forming reactions. We provide in-depth theoretical grounding and field-proven, step-by-step protocols for two fundamental transformations: the Sonogashira cross-coupling for the synthesis of unsymmetrical diarylalkynes and the Glaser-Hay homocoupling for the creation of symmetrical 1,3-diynes. The causality behind experimental choices, from catalyst selection to reaction atmosphere, is explained to empower users to not only replicate these methods but also adapt them for novel synthetic challenges.

Introduction: The Synthetic Potential of this compound

This compound is a versatile building block in organic synthesis. Its key structural features—a terminal alkyne C(sp)-H bond and a tertiary alcohol—provide two distinct points for chemical modification. The terminal alkyne is the primary site for C-C bond formation via transition metal catalysis, a cornerstone of modern synthetic chemistry.[1] The palladium-catalyzed Sonogashira reaction, in particular, stands out as a powerful method for coupling terminal alkynes with aryl or vinyl halides to construct arylalkynes and conjugated enynes.[2][3] These structural motifs are prevalent in pharmaceuticals, natural products, and advanced organic materials.[1]

Furthermore, the terminal alkyne functionality allows for oxidative homocoupling, known as the Glaser coupling, to produce symmetrical 1,3-diyne structures.[4] This application note will detail robust protocols for both the Sonogashira and Glaser-Hay reactions, providing researchers with the tools to leverage this compound in their synthetic campaigns.

Core Mechanistic Principles: Understanding the "Why"

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira and Glaser couplings, while both involving alkynes and copper, proceed through distinct catalytic pathways.

The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds.[5] Its success hinges on the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The reaction is typically conducted under mild, basic conditions, often using an amine as both the base and solvent.[6]

  • The Palladium Cycle: This cycle is responsible for activating the aryl halide. It begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[2]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: This is the rate-determining step where the two cycles intersect.[2][7] The alkynyl group is transferred from the copper acetylide to the Pd(II) complex, regenerating the copper(I) catalyst and forming a Pd(II)-alkynyl-aryl complex.

  • Reductive Elimination: The final step involves the cis-to-trans isomerization of the Pd(II) complex, followed by reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiib trans-Ar-Pd(II)-X(L)₂ pd0->pdiib Oxidative Addition (Ar-X) pdiic trans-Ar-Pd(II)-alkyne(L)₂ pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Ar-alkyne pdiic->product cui Cu(I)-X cu_acetylide Cu(I)-alkyne cui->cu_acetylide Alkyne + Base cu_acetylide->pdiib cu_acetylide->cui

Caption: The dual catalytic cycle of the Sonogashira reaction.

The Glaser-Hay Oxidative Homocoupling

The Glaser coupling is the oxidative dimerization of terminal alkynes to form symmetrical 1,3-diynes.[4] It is a crucial reaction in materials science and the synthesis of macrocycles.[8] The reaction is catalyzed by a copper(I) salt, requires a base, and uses an external oxidant, commonly oxygen from the air.[9] The Hay modification utilizes a bidentate ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) to create a soluble and highly active copper complex.[10][11]

The mechanism proceeds via two key steps:

  • Copper Acetylide Formation: The terminal alkyne is deprotonated by the base and coordinates with the copper(I) salt to form a copper acetylide complex.[4]

  • Oxidative Coupling: Two molecules of the copper acetylide complex undergo an oxidative process, coupling the two alkynyl fragments to form the 1,3-diyne product and reduced copper species. The oxidant (e.g., O₂) then reoxidizes the copper to its active Cu(I) state to perpetuate the catalytic cycle.[4]

It is critical to note that Glaser coupling is an undesired side reaction during Sonogashira couplings, which is why Sonogashira reactions must be performed under an inert atmosphere to exclude oxygen.[6]

Glaser_Mechanism cluster_main Glaser-Hay Homocoupling start 2 R-C≡C-H (Terminal Alkyne) cu_acetylide 2 [R-C≡C-Cu(I)] (Copper Acetylide) start->cu_acetylide + 2 Cu(I) salt + Base product R-C≡C-C≡C-R (Symmetrical 1,3-Diyne) cu_acetylide->product Oxidative Coupling (e.g., O₂)

Caption: Simplified mechanism of the Glaser-Hay homocoupling reaction.

General Experimental Workflow

The successful execution of these coupling reactions follows a standardized laboratory workflow, from careful preparation to final product analysis. Adherence to this process ensures reproducibility and safety.

Workflow prep 1. Reagent & Glassware Prep (Dry, Inert Atmosphere) setup 2. Reaction Setup (Charge Flask, Add Solvent) prep->setup reaction 3. Reaction Execution (Heating, Stirring, Monitoring via TLC) setup->reaction workup 4. Aqueous Workup (Quench, Extract, Dry) reaction->workup purify 5. Purification (Silica Gel Chromatography) workup->purify analyze 6. Characterization (NMR, MS, etc.) purify->analyze

Caption: Standard laboratory workflow for coupling reactions.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.[12] Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.[13][14]

Protocol 1: Sonogashira Cross-Coupling with Iodobenzene

This protocol details the coupling of this compound with iodobenzene to synthesize 1,3,3-triphenylprop-1-yn-3-ol.

Materials & Reagents

Reagent/MaterialFormulaPurity/GradeSupplier Example
This compoundC₁₆H₁₄O≥98%Sigma-Aldrich
IodobenzeneC₆H₅I≥98%Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) chloridePdCl₂(PPh₃)₂≥98%Strem Chemicals
Copper(I) iodideCuI≥99%Acros Organics
Triethylamine (TEA)(C₂H₅)₃NAnhydrousFisher Scientific
TolueneC₇H₈AnhydrousEMD Millipore
Diethyl ether(C₂H₅)₂OACS GradeVWR
Saturated NH₄Cl solutionNH₄Cl (aq.)-Lab Prepared
Anhydrous Magnesium SulfateMgSO₄AnhydrousJ.T. Baker

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.50 mmol, 1.0 equiv). Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add bis(triphenylphosphine)palladium(II) chloride (79 mg, 0.11 mmol, 2.5 mol%), copper(I) iodide (21 mg, 0.11 mmol, 2.5 mol%), anhydrous toluene (20 mL), and anhydrous triethylamine (10 mL).

  • Substrate Addition: Add iodobenzene (0.92 g, 4.50 mmol, 1.0 equiv) to the mixture via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The solution will typically turn from a pale yellow to a darker, hazy mixture.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting alkyne is consumed, dilute the reaction mixture with diethyl ether (50 mL). Filter the mixture through a pad of Celite® to remove the precipitated amine salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 98:2 to 90:10) to afford the pure product as a solid.

Protocol 2: Glaser-Hay Oxidative Homocoupling

This protocol describes the dimerization of this compound to form 2,7-diphenyl-3,5-octadiyne-2,7-diol.

Materials & Reagents

Reagent/MaterialFormulaPurity/GradeSupplier Example
This compoundC₁₆H₁₄O≥98%Sigma-Aldrich
Copper(I) chlorideCuCl≥99%Acros Organics
N,N,N',N'-Tetramethylethylenediamine (TMEDA)C₆H₁₆N₂≥99.5%Sigma-Aldrich
AcetoneC₃H₆OACS GradeFisher Scientific
Hydrochloric AcidHCl2 M (aq.)Lab Prepared
Ethyl AcetateC₄H₈O₂ACS GradeVWR

Step-by-Step Procedure:

  • Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (45 mg, 0.45 mmol, 10 mol%) and TMEDA (0.07 mL, 0.45 mmol, 10 mol%) in acetone (50 mL). Stir until a homogenous solution is formed.

  • Substrate Addition: Add a solution of this compound (1.00 g, 4.50 mmol, 1.0 equiv) in acetone (20 mL) to the catalyst mixture.

  • Reaction Execution: Open the flask to the air (or bubble oxygen or air through the solution via a needle for faster reaction) and stir vigorously at room temperature. A color change and/or the formation of a precipitate is often observed.[9]

  • Monitoring: Monitor the disappearance of the starting material by TLC (9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, concentrate the reaction mixture on a rotary evaporator to remove the acetone.

  • Purification: Redissolve the residue in ethyl acetate (50 mL). Transfer to a separatory funnel and wash with 2 M HCl (2 x 25 mL) to remove TMEDA and copper salts, followed by a wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield the pure 1,3-diyne product.[9]

Summary of Reaction Parameters

ParameterSonogashira Cross-CouplingGlaser-Hay HomocouplingCausality/Rationale
Catalyst System PdCl₂(PPh₃)₂ (2-5 mol%), CuI (2-5 mol%)CuCl (5-10 mol%), TMEDA (5-10 mol%)Sonogashira requires a dual Pd/Cu system for cross-coupling.[6] Glaser-Hay uses a Cu/ligand system for oxidative dimerization.[10]
Atmosphere Inert (Nitrogen or Argon)Air or OxygenAn inert atmosphere is crucial for Sonogashira to prevent undesired Glaser homocoupling.[6] Glaser requires an oxidant (O₂) to proceed.[9]
Base Triethylamine (or other amine)TMEDA (acts as ligand and base)The base deprotonates the terminal alkyne to form the active acetylide species.[2]
Solvent Toluene/TriethylamineAcetoneSolvents are chosen to ensure solubility of all reagents and catalysts. The amine in Sonogashira can also serve as the solvent.[6]
Temperature Room TemperatureRoom TemperatureBoth reactions are efficient under mild conditions, a key advantage of these methods.[6]
Typical Outcome Unsymmetrical ArylalkyneSymmetrical 1,3-DiyneThe reaction type dictates whether a cross-coupled or a homo-coupled product is formed.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No Reaction (Sonogashira) Inactive Pd catalyst; Impure reagents/solvents.Ensure anhydrous conditions. Use freshly purchased or purified solvents/reagents. Consider using a different Pd source or ligand.[15]
Low Yield (Sonogashira) Incomplete reaction; Side reactions (Glaser coupling).Increase reaction time. Ensure the system is rigorously deoxygenated. Optimize catalyst loading.
Only Glaser Product Forms Presence of oxygen in the Sonogashira reaction.Improve inert gas purging technique (e.g., use freeze-pump-thaw cycles on the solvent). Use high-purity, deoxygenated solvents.
Difficult Purification Close-running spots on TLC (product and starting material/side product).Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or final purification step.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organometallics. (2022). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. Retrieved from [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2022). The Sonogashira coupling reaction mechanism. Retrieved from [Link]

  • ChemRxiv. (2022). Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling. Retrieved from [Link]

  • Chemistry Online. (2022). Oxidative coupling of alkynes (Glaser-Eglinton-Hay). Retrieved from [Link]

  • ResearchGate. (2021). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Retrieved from [Link]

  • ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • National Institutes of Health. (2017). Development of optimized conditions for Glaser-Hay bioconjugations. Retrieved from [Link]

  • ResearchGate. (2000). (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Suzuki Cross-Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]

  • ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]

  • SciELO México. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure - Palladium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Palladium on 1/8" Alumina Pellets (0.5% Pd). Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (n.d.). JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.
  • Organic Chemistry Portal. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. Retrieved from [Link]

Sources

Application Notes and Protocols for 2,4-Diphenylbut-3-yn-2-ol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Sterically Hindered Acetylenic Alcohol in Advanced Polymer Synthesis

2,4-Diphenylbut-3-yn-2-ol is a unique tertiary propargyl alcohol characterized by the presence of two bulky phenyl substituents adjacent to a reactive alkyne functionality. While the direct polymerization of this specific monomer has not been extensively reported in the scientific literature, its structure suggests significant potential for the synthesis of novel polymers with intriguing properties. The combination of a rigid phenyl-substituted backbone and a pendant hydroxyl group offers avenues for creating functional materials with applications in diverse fields, from specialty plastics to biomedical devices.

This guide provides a comprehensive overview of potential polymerization strategies for this compound, drawing upon established methodologies for structurally similar substituted acetylenes and propargyl alcohols. We will explore two primary synthetic routes: Rhodium-Catalyzed Polymerization and Anionic Polymerization, complete with detailed hypothetical protocols. The causality behind experimental choices will be explained, and the expected properties and potential applications of the resulting polymer, poly(this compound), will be discussed.

PART 1: Rhodium-Catalyzed Polymerization of this compound

Rhodium(I) complexes have demonstrated remarkable efficacy in the polymerization of substituted acetylenes, particularly phenylacetylene derivatives.[1] These catalysts are known for their high functional group tolerance, making them a prime candidate for the polymerization of this compound without the need for protecting the hydroxyl group. The expected outcome is a stereoregular polymer with a predominantly cis-transoidal structure.

Causality of Experimental Design
  • Catalyst Selection: A Rh(I) catalyst such as Rh(nbd)BPh4 (where nbd = norbornadiene) is proposed. The bulky BPh4 counteranion helps to generate a more active cationic rhodium species, while the norbornadiene ligand is readily displaced by the monomer.

  • Solvent Choice: A polar, non-coordinating solvent like chloroform or dichloromethane is selected to dissolve both the monomer and the catalyst, facilitating a homogeneous reaction environment.

  • Initiator: While the Rh(I) complex is the catalyst, an amine co-catalyst like triethylamine can be used to activate the catalyst and scavenge any acidic impurities that might hinder the polymerization.

  • Temperature Control: The polymerization is typically conducted at a controlled temperature, for instance, 30°C, to ensure a steady polymerization rate and minimize side reactions.

Experimental Workflow: Rhodium-Catalyzed Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer This compound ReactionVessel Schlenk Flask under Argon Monomer->ReactionVessel Solvent Anhydrous Chloroform Solvent->ReactionVessel Catalyst Rh(nbd)BPh4 Catalyst->ReactionVessel Cocatalyst Triethylamine Cocatalyst->ReactionVessel Stirring Magnetic Stirring at 30°C ReactionVessel->Stirring Precipitation Precipitation in Methanol Stirring->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR

Caption: Workflow for Rhodium-Catalyzed Polymerization.

Detailed Protocol: Rhodium-Catalyzed Polymerization
  • Monomer and Reagent Preparation:

    • Ensure this compound is pure and dry.

    • Use freshly distilled, anhydrous chloroform as the solvent.

    • Prepare a stock solution of the Rh(nbd)BPh4 catalyst in chloroform.

    • Use freshly distilled triethylamine.

  • Polymerization Setup:

    • Under an inert atmosphere (e.g., argon), add this compound (e.g., 1.0 g, 4.5 mmol) to a Schlenk flask equipped with a magnetic stir bar.

    • Dissolve the monomer in anhydrous chloroform (e.g., 10 mL).

    • Add triethylamine (e.g., 0.1 mL).

  • Initiation and Polymerization:

    • Inject the Rh(nbd)BPh4 catalyst solution (e.g., 1 mol% relative to the monomer) into the monomer solution with vigorous stirring.

    • Maintain the reaction mixture at a constant temperature of 30°C.

    • Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction time can vary from a few hours to 24 hours.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Verify the presence of characteristic functional groups using Fourier-Transform Infrared (FTIR) spectroscopy.

PART 2: Anionic Polymerization of this compound

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions.[2][3] However, the presence of the acidic proton of the hydroxyl group in this compound would interfere with common anionic initiators like n-butyllithium. Therefore, a protection-deprotection strategy is proposed for this approach.

Causality of Experimental Design
  • Hydroxyl Group Protection: The hydroxyl group is first protected as a trimethylsilyl (TMS) ether. This protecting group is stable under anionic polymerization conditions and can be easily removed post-polymerization.

  • Initiator Selection: A strong organolithium initiator, such as n-butyllithium (n-BuLi), is suitable for initiating the polymerization of the protected monomer.

  • Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is a common solvent for anionic polymerization as it solvates the ions and promotes propagation. The polymerization is conducted at a low temperature (e.g., -78°C) to minimize side reactions and ensure a controlled, living polymerization.

  • Deprotection: After polymerization, the TMS protecting group can be readily cleaved using a mild acid, such as HCl in methanol, to yield the desired poly(this compound).

Experimental Workflow: Anionic Polymerization (with Protection-Deprotection)

G cluster_protection Protection cluster_polymerization Polymerization cluster_deprotection Deprotection cluster_purification Purification Monomer This compound TMSCl TMSCl Monomer->TMSCl ProtectedMonomer TMS-protected Monomer TMSCl->ProtectedMonomer ReactionVessel Schlenk Flask under Argon ProtectedMonomer->ReactionVessel ProtectedPolymer Protected Polymer ReactionVessel->ProtectedPolymer Initiator n-BuLi in THF at -78°C Initiator->ReactionVessel Acid HCl/Methanol ProtectedPolymer->Acid FinalPolymer Poly(this compound) Acid->FinalPolymer Precipitation Precipitation in Water/Methanol FinalPolymer->Precipitation Drying Drying under Vacuum Precipitation->Drying

Caption: Workflow for Anionic Polymerization with Protection.

Detailed Protocol: Anionic Polymerization

Step 1: Protection of the Hydroxyl Group

  • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C and add triethylamine (1.2 equivalents).

  • Slowly add trimethylsilyl chloride (TMSCl, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the TMS-protected monomer by column chromatography.

Step 2: Anionic Polymerization

  • Under an inert atmosphere, add the purified TMS-protected monomer to a Schlenk flask and dissolve in anhydrous THF.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of n-BuLi in hexanes dropwise until a faint persistent color is observed, then add the calculated amount of initiator for the desired molecular weight.

  • Allow the polymerization to proceed at -78°C for several hours. The solution will likely become viscous.

  • Terminate the polymerization by adding degassed methanol.

Step 3: Deprotection and Polymer Isolation

  • Warm the polymer solution to room temperature.

  • Add a few drops of concentrated HCl to the solution and stir for 1-2 hours to cleave the TMS protecting group.

  • Precipitate the polymer by pouring the solution into a large volume of water or a methanol/water mixture.

  • Collect the polymer by filtration, wash thoroughly with water and then methanol.

  • Dry the final polymer, poly(this compound), under vacuum.

Expected Properties of Poly(this compound)

The unique structure of the monomer is expected to impart distinct properties to the resulting polymer.

PropertyExpected CharacteristicRationale
Solubility Likely soluble in common organic solvents like THF, chloroform, and toluene.The bulky, non-polar phenyl groups and the presence of the hydroxyl group may enhance solubility compared to unsubstituted polyacetylene.
Thermal Stability Expected to have good thermal stability.The rigid polyacetylene backbone and the aromatic side groups contribute to a high thermal degradation temperature.
Mechanical Properties Expected to be a rigid and potentially brittle material.The steric hindrance from the two phenyl groups on each repeating unit will likely restrict chain mobility, leading to a high glass transition temperature (Tg).
Optical Properties May exhibit interesting photophysical properties.The conjugated polyacetylene backbone in conjunction with the phenyl side chains could lead to fluorescence or other optical phenomena.
Chirality The polymer could potentially form helical structures.Substituted polyacetylenes are known to adopt helical conformations, which can be influenced by polymerization conditions and solvent.[1]

Potential Applications

The anticipated properties of poly(this compound) suggest its utility in several advanced applications:

  • Gas Separation Membranes: The rigid, bulky structure may create microporosity, making it a candidate for gas separation membranes with high permeability.

  • Functional Coatings: The presence of the hydroxyl group provides a handle for post-polymerization modification, allowing for the attachment of other functional molecules to create specialized coatings.

  • Chiral Materials: If a helical structure can be induced and controlled, the polymer could be used in chiral separation or as a chiral sensor.

  • Organic Electronics: The conjugated backbone suggests potential, albeit likely limited by the non-coplanar nature of the phenyl groups, for use in organic electronic devices after suitable modification.

Conclusion

References

  • Examples of rhodium-based initiators for alkyne polymerizations. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Acetylenic Polymers. (2011). In Wiley Online Library. [Link]

  • Liu, J., Lam, J. W. Y., & Tang, B. Z. (2009). Acetylenic polymers: syntheses, structures, and functions. Chemical Reviews, 109(11), 5799–5867. [Link]

  • Anionic Polymerization. (n.d.). In Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Polymer Chemistry: Understanding Anionic Polymerization. (2024, April 16). In YouTube. [Link]

Sources

synthesis of heterocyclic compounds from 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Heterocyclic Compounds from 2,4-Diphenylbut-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Propargylic Alcohol Synthon

In the landscape of organic synthesis, propargylic alcohols are powerful and versatile building blocks. Their bifunctional nature, characterized by the presence of both a hydroxyl group and an alkyne moiety, allows for a diverse range of chemical transformations.[1] Among these, this compound stands out as a readily available tertiary propargylic alcohol, offering a gateway to a variety of complex heterocyclic structures. These heterocyclic scaffolds, such as furans, oxazoles, and pyrazoles, are of immense interest as they form the core of numerous pharmaceuticals, natural products, and advanced materials.[2][3][4]

This guide provides a detailed exploration of the synthetic pathways originating from this compound. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and explain the causal logic behind the choice of catalysts and reaction conditions. The aim is to equip researchers with both the theoretical knowledge and practical steps required to leverage this synthon in their synthetic endeavors.

Part 1: The Gateway Transformation - Meyer-Schuster Rearrangement

A pivotal reaction for tertiary propargylic alcohols like this compound is the Meyer-Schuster rearrangement. This acid-catalyzed transformation converts the alcohol into an α,β-unsaturated carbonyl compound.[5][6][7] This rearrangement is not merely a side reaction but a strategic entry point to a host of subsequent cyclization reactions. The product, 4,4-diphenylbut-3-en-2-one, is a conjugated enone, a classic precursor for heterocyclic synthesis.

Mechanism of Action

The reaction typically proceeds through three key steps:

  • Protonation: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).

  • 1,3-Shift: A rate-determining 1,3-hydroxyl shift occurs, leading to the formation of an allenol intermediate.

  • Tautomerization: The unstable allenol rapidly tautomerizes to the more stable α,β-unsaturated ketone.[6]

Meyer_Schuster_Rearrangement Start This compound Protonated Protonated Alcohol Start->Protonated Protonation Allenol Allenol Intermediate Protonated->Allenol 1,3-Hydroxyl Shift Product 4,4-Diphenylbut-3-en-2-one (α,β-Unsaturated Ketone) Allenol->Product Tautomerization H_plus + H⁺ H2O_out - H₂O Tautomerization Keto-Enol Tautomerization

Caption: Meyer-Schuster Rearrangement Workflow.

Experimental Protocol: Synthesis of 4,4-Diphenylbut-3-en-2-one

This protocol describes a typical acid-catalyzed Meyer-Schuster rearrangement.

  • Materials:

    • This compound

    • p-Toluenesulfonic acid monohydrate (PTSA) or concentrated Sulfuric Acid

    • Toluene or Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stir bar.

    • Add a catalytic amount of PTSA (e.g., 0.1 eq).

    • Heat the reaction mixture to reflux (or stir at room temperature if using a stronger acid in DCM) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 4,4-diphenylbut-3-en-2-one.

Part 2: Synthesis of Polysubstituted Furans

The construction of the furan ring from propargylic alcohols is a highly efficient process, often mediated by transition metal catalysts, particularly gold.[8][9][10] Gold catalysts, being highly π-philic, readily activate the alkyne bond, facilitating an intramolecular nucleophilic attack by the hydroxyl group.

Mechanism: Gold-Catalyzed Cycloisomerization

The accepted mechanism involves the following key steps:

  • Gold(I) Activation: A cationic gold(I) catalyst coordinates to the alkyne moiety of this compound.

  • Intramolecular Cyclization: The hydroxyl group performs a 5-endo-dig cyclization onto the activated alkyne, forming a vinyl-gold intermediate.

  • Rearrangement to Allenyl Ketone: The propargyl alcohol can also first rearrange to an allenyl ketone intermediate, which then undergoes gold-catalyzed cyclization. This is a common pathway for forming highly substituted furans.[11][12]

  • Protodeauration: The cycle is completed by protodeauration, which regenerates the gold catalyst and yields the furan product.

Furan_Synthesis cluster_main Gold-Catalyzed Furan Synthesis Start This compound Activated_Alkyne Gold-Activated Alkyne Start->Activated_Alkyne + Au(I) Catalyst Allenyl_Ketone Allenyl Ketone Intermediate Activated_Alkyne->Allenyl_Ketone [1,3]-Shift Cyclization_Intermediate Vinyl Gold Intermediate Allenyl_Ketone->Cyclization_Intermediate 5-endo-dig Cyclization Furan_Product 2-Methyl-2,5-diphenyl-furan Cyclization_Intermediate->Furan_Product Protodeauration - Au(I) Catalyst

Caption: Gold-Catalyzed Synthesis of Furans.

Experimental Protocol: Gold-Catalyzed Synthesis of 2-Methyl-2,5-diphenyl-furan

This protocol is adapted from general procedures for gold-catalyzed cyclization of propargylic alcohols.[8][10]

  • Materials:

    • This compound

    • Gold(I) catalyst, e.g., (Ph₃P)AuCl/AgOTf or JohnPhosAu(NCMe)SbF₆

    • Anhydrous solvent (e.g., Dichloromethane or Toluene)

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst (1-5 mol%). If using a pre-catalyst system like (Ph₃P)AuCl, add the silver salt co-catalyst (e.g., AgOTf) to generate the active cationic species in situ.

    • Add the anhydrous solvent via syringe.

    • Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the catalyst mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often rapid.

    • Upon completion, filter the reaction mixture through a short plug of silica gel or celite, eluting with an appropriate solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the polysubstituted furan.

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
AuBr₃ / AgOTf[EMIM][NTf₂]Room TempGood to High[8]
(Ph₃P)AuOTfDCMRoom TempHigh[10]
Cationic Au(I)DCMRoom Temp~99%[11]
Table 1. Representative Conditions for Furan Synthesis.

Part 3: Synthesis of Substituted Oxazoles

Oxazoles can be synthesized in a highly efficient one-pot reaction from propargylic alcohols and amides. This tandem process involves an initial propargylation followed by a cycloisomerization, typically catalyzed by a single Brønsted acid like p-toluenesulfonic acid (PTSA).[13][14]

Mechanism: PTSA-Catalyzed Tandem Reaction
  • Propargylation: The PTSA protonates the hydroxyl group of the propargylic alcohol, which then leaves as water. The resulting propargyl cation is attacked by the nitrogen atom of the amide, forming an N-propargyl amide intermediate.

  • Cycloisomerization: The same acid catalyst then protonates the carbonyl oxygen of the amide intermediate. This activates the molecule for an intramolecular 5-exo-dig cyclization, where the alkyne attacks the activated carbonyl carbon. Subsequent tautomerization and dehydration lead to the aromatic oxazole ring.[14]

Experimental Protocol: Synthesis of 2,5-Diphenyl-4-methyloxazole

This protocol is based on the PTSA-catalyzed reaction between a propargylic alcohol and benzamide.[13][14]

  • Materials:

    • This compound

    • Benzamide

    • p-Toluenesulfonic acid monohydrate (PTSA)

    • Toluene

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), benzamide (1.2 eq), and PTSA (10-20 mol%).

    • Add toluene as the solvent.

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the target oxazole.

Part 4: Synthesis of Substituted Pyrazoles

Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[15] The α,β-unsaturated ketone derived from the Meyer-Schuster rearrangement of this compound serves as an ideal precursor for this [3+2] cyclocondensation reaction.

Mechanism: Cyclocondensation of an Enone with Hydrazine
  • Michael Addition: The hydrazine acts as a nucleophile, attacking the β-carbon of the conjugated enone (4,4-diphenylbut-3-en-2-one).

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack, where the second nitrogen of the hydrazine attacks the ketone carbonyl carbon.

  • Dehydration: The cyclic intermediate then dehydrates to form the stable, aromatic pyrazole ring.

Pyrazole_Synthesis cluster_main Pyrazole Synthesis via Enone Enone 4,4-Diphenylbut-3-en-2-one Michael_Adduct Michael Adduct Enone->Michael_Adduct + Hydrazine (Michael Addition) Hydrazine Hydrazine (R-NHNH₂) Cyclic_Intermediate Cyclic Hemiaminal Michael_Adduct->Cyclic_Intermediate Intramolecular Condensation Pyrazole_Product Substituted Pyrazole Cyclic_Intermediate->Pyrazole_Product Dehydration (-H₂O)

Caption: Pyrazole Synthesis from an Enone Intermediate.

Experimental Protocol: Synthesis of 3-Methyl-5,5-diphenyl-4,5-dihydro-1H-pyrazole

This protocol outlines the reaction of the enone product from Part 1 with hydrazine hydrate.

  • Materials:

    • 4,4-Diphenylbut-3-en-2-one

    • Hydrazine hydrate or Phenylhydrazine

    • Ethanol or Acetic Acid

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 4,4-diphenylbut-3-en-2-one (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 - 1.5 eq) to the solution. Adding a few drops of acetic acid can catalyze the reaction.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the pure pyrazole derivative.

Hydrazine ReagentSolventConditionsExpected Product ClassReference
Hydrazine HydrateEthanolReflux1H-Pyrazole[16]
PhenylhydrazineEthanolReflux1-Phenyl-pyrazole[16]
TosylhydrazineAlkalineHeat1H-Pyrazole (via tosyl elimination)[15]
Table 2. Common Reagents for Pyrazole Synthesis from Enones.

Conclusion

This compound is a remarkably versatile and powerful starting material for the synthesis of a diverse array of medicinally and materially relevant heterocyclic compounds. Through strategic transformations such as the Meyer-Schuster rearrangement, gold-catalyzed cycloisomerization, and tandem propargylation/cyclization reactions, chemists can efficiently access polysubstituted furans, oxazoles, and pyrazoles. Understanding the underlying mechanisms of these reactions allows for rational optimization and adaptation of these protocols, opening the door to novel molecular architectures and accelerating drug discovery and materials science research.

References

  • Maiti, D., Halder, A., & Pillai, A. S. (2021). Synthesis of Polysubstituted Furans through Electrochemical Selenocyclization of Homopropargylic Alcohols. The Journal of Organic Chemistry. [Link]

  • Kumar, M. P., & Liu, R. S. (2009). Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2009). Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. The Journal of Organic Chemistry. [Link]

  • Scilit. (n.d.). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. [Link]

  • ResearchGate. (n.d.). Large-scale preparation of polysubstituted furan 3fa from propargylic alcohol 1f with acetylacetone (2a). [Link]

  • Morita, N., et al. (2024). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules. [Link]

  • American Chemical Society. (2021). Synthesis of Polysubstituted Furans through Electrochemical Selenocyclization of Homopropargylic Alcohols. The Journal of Organic Chemistry. [Link]

  • Beilstein-Institut. (n.d.). Gold(I)-catalyzed formation of furans by a Claisen-type rearrangement of ynenyl allyl ethers. Beilstein Journal of Organic Chemistry. [Link]

  • American Chemical Society. (n.d.). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2025). Rapid and Controlled Assembly of Polysubstituted Furans and Their Oligoaryls from Alkynes and Aldehydes Facilitated by Sequential Deprotonation. Organic Letters. [Link]

  • Gevorgyan, V., et al. (n.d.). Metal-Catalyzed[13][17]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans. NIH Public Access. [Link]

  • American Chemical Society. (2021). Gold Catalysis Enabling Furan-Fused Cyclobutenes as a Platform toward Cross Cycloadditions. Organic Letters. [Link]

  • American Chemical Society. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters. [Link]

  • Organic Reactions. (n.d.). The Meyer–Schuster Rearrangement. [Link]

  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans. [Link]

  • National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. [Link]

  • Royal Society of Chemistry. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • ResearchGate. (n.d.). Heterocyclic compounds: Synthesis, properties and applications. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. [Link]

  • ResearchGate. (2025). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. [Link]

  • ResearchGate. (2003). Synthesis of Heterocycles. [Link]

  • National Institutes of Health. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Reaction of 1,5-Diphenyl-1,4-pentadien-3-one and 1,5-Diphenyl-1-penten-4-yn-3-one with Monosubstituted Hydrazines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-diphenylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable tertiary propargyl alcohol. We will focus on the most direct and widely used synthetic method: the nucleophilic addition of a phenylacetylide anion to acetophenone.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of nucleophilic addition to a carbonyl group. The core of the reaction involves a two-step process:

  • Deprotonation: A strong base is used to remove the acidic terminal proton from phenylacetylene, generating a highly nucleophilic phenylacetylide anion.

  • Nucleophilic Attack: This acetylide anion then attacks the electrophilic carbonyl carbon of acetophenone.

  • Workup: A final acidic workup protonates the resulting alkoxide intermediate to yield the desired tertiary alcohol, this compound.[1]

Reaction_Mechanism Phenylacetylene Phenylacetylene Acetylide Phenylacetylide Anion Phenylacetylene->Acetylide Step 1: Deprotonation Base Strong Base (e.g., n-BuLi or RMgX) Base->Acetylide Step 1: Deprotonation Acetophenone Acetophenone Alkoxide Alkoxide Intermediate Acetophenone->Alkoxide Step 2: Nucleophilic Attack H3O H₃O⁺ (Workup) Product This compound H3O->Product Step 3: Protonation Acetylide->Alkoxide Step 2: Nucleophilic Attack Alkoxide->Product Step 3: Protonation

Caption: Overall reaction scheme for the synthesis of this compound.

Q2: Why are strictly anhydrous ("dry") conditions so critical for this synthesis?

The organometallic reagents used to generate the acetylide anion (like n-butyllithium or Grignard reagents) are extremely strong bases.[2] They will react preferentially and rapidly with any source of acidic protons, most commonly water. This acid-base reaction is much faster than the desired nucleophilic addition to the ketone.[2] If water is present, it will quench the organometallic reagent, converting it into an inert alkane and preventing the formation of the necessary phenylacetylide nucleophile, ultimately leading to reaction failure.[2] Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum), and all solvents must be anhydrous.

Q3: How should I properly set up the reaction apparatus to ensure anhydrous conditions?

A standard setup involves a three-necked round-bottom flask.

  • Drying: The flask and any addition funnels or condensers should be assembled and then flame-dried under vacuum or a strong flow of an inert gas to remove adsorbed water from the glass surfaces.

  • Inert Atmosphere: Once cooled, the system must be maintained under a positive pressure of a dry, inert gas like argon or nitrogen. This is typically achieved using a Schlenk line or a balloon filled with the inert gas connected via a needle.

  • Reagent Transfer: Anhydrous solvents and liquid reagents should be transferred using dry syringes or cannulas. Solid reagents should be added under a positive flow of inert gas.

Q4: Which base is better for deprotonating phenylacetylene: n-butyllithium (n-BuLi) or a Grignard reagent?

Both are effective, but they have different practical considerations:

  • n-Butyllithium (n-BuLi): n-BuLi is a very strong base and provides rapid and clean deprotonation of phenylacetylene, often at low temperatures (-78 °C to 0 °C). However, it is highly pyrophoric and requires careful handling. The resulting lithium acetylide is highly reactive.

  • Grignard Reagents (e.g., Ethylmagnesium Bromide): A Grignard reagent can be used to deprotonate phenylacetylene. This method is often preferred for its operational simplicity and lower cost. The reaction can typically be run at slightly higher temperatures (0 °C to room temperature). However, Grignard reactions can sometimes be more prone to side reactions like Wurtz coupling.[2]

Q5: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method.[3]

  • Baseline: Before adding the acetophenone, spot the phenylacetylene starting material on a TLC plate.

  • Reaction Monitoring: After adding the acetophenone, take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Quench the aliquot with a small amount of saturated ammonium chloride solution before spotting on the TLC plate.

  • Analysis: Develop the plate in an appropriate solvent system (e.g., 10-20% ethyl acetate in hexanes). The disappearance of the acetophenone spot and the appearance of a new, typically higher Rf spot for the product, indicates the reaction is proceeding.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low to No Product Yield

  • Symptom: After workup, the crude NMR or TLC analysis shows primarily unreacted acetophenone and/or phenylacetylene.

  • Possible Cause A: Inactive Organometallic Reagent.

    • Explanation: n-BuLi and Grignard reagents can degrade upon storage, especially with repeated exposure to air and moisture. Their actual concentration may be much lower than stated on the bottle.

    • Solution: Use a fresh bottle of the reagent. For Grignard reagents and n-BuLi, it is best practice to titrate them before use to determine their exact molarity.[2] This ensures you are adding the correct stoichiometric amount.

  • Possible Cause B: Presence of Moisture or Acidic Impurities.

    • Explanation: As detailed in FAQ #2, any moisture will destroy your nucleophile. Similarly, acidic impurities in your starting materials (phenylacetylene or acetophenone) can quench the base.

    • Solution: Ensure all glassware is meticulously flame-dried immediately before use.[2] Use high-purity, anhydrous solvents, often sold in sealed bottles under an inert atmosphere. If in doubt, distill your phenylacetylene and acetophenone.

  • Possible Cause C: Insufficient Reaction Time or Temperature.

    • Explanation: While acetylide formation is usually fast, the subsequent nucleophilic attack on the sterically hindered carbonyl of acetophenone may require more time or thermal energy.

    • Solution: After adding the acetophenone at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature and stir for several hours or even overnight. Monitor the reaction's completion by TLC.[3]

Problem 2: The Reaction Mixture Turns Dark Brown or Black

  • Symptom: During the formation of the acetylide or after the addition of acetophenone, the solution darkens significantly.

  • Possible Cause: Reagent Decomposition or Side Reactions.

    • Explanation: Darkening can indicate the decomposition of the organometallic reagent, particularly if impurities are present in the magnesium (for Grignard reactions) or if the reaction overheats.[2] It can also suggest side reactions like enolization followed by aldol-type condensations.

    • Solution:

      • Control Temperature: Maintain the recommended temperature throughout the reagent addition. For Grignard reagent formation, a gentle reflux is often desired, but vigorous, uncontrolled boiling should be avoided.[4] Add the acetophenone slowly to the pre-formed acetylide at a low temperature to control the exotherm.

      • Use High-Purity Reagents: Ensure the magnesium turnings are fresh and the solvents are pure.

Problem 3: A Complex Mixture of Products is Observed

  • Symptom: The crude TLC or NMR shows multiple products, making purification difficult.

  • Possible Cause A: Aldol Condensation of Acetophenone.

    • Explanation: The phenylacetylide is a very strong base. If acetophenone is added too quickly or at too high a temperature, the acetylide can act as a base and deprotonate the α-carbon of the ketone. The resulting enolate can then react with another molecule of acetophenone, leading to aldol condensation products.

    • Solution: Employ "inverse addition." Add the acetophenone solution dropwise to the pre-formed, stirred solution of the phenylacetylide at a low temperature (e.g., 0 °C or below). This ensures that the acetylide is always in excess relative to the ketone, favoring the desired nucleophilic addition over deprotonation.

  • Possible Cause B: Wurtz-Type Coupling.

    • Explanation: This is more common when using a Grignard-based procedure. The Grignard reagent can couple with the aryl halide used in its formation, leading to biphenyl byproducts.[2]

    • Solution: This is often a minor pathway but can be minimized by using high-quality magnesium and maintaining good temperature control during the Grignard reagent's formation.

Troubleshooting_Workflow Start Reaction Start Problem Low/No Product Yield? Start->Problem CheckMoisture Check for Moisture: - Flame-dry glassware? - Anhydrous solvents? Problem->CheckMoisture Yes SideProducts Complex Product Mixture? Problem->SideProducts No CheckReagent Check Reagent Activity: - Titrate n-BuLi/Grignard? - Use fresh bottle? CheckMoisture->CheckReagent CheckConditions Check Reaction Conditions: - Adequate time? - Warmed to RT? CheckReagent->CheckConditions Success Successful Synthesis CheckConditions->Success CheckAddition Check Addition Method: - Inverse addition used? - Low temperature? SideProducts->CheckAddition Yes SideProducts->Success No CheckAddition->Success

Sources

Technical Support Center: Purification of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,4-Diphenylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this tertiary propargyl alcohol. Our focus is on providing practical, field-proven insights to overcome common challenges encountered during its synthesis and purification.

Understanding the Chemistry of this compound Purification

This compound is a tertiary propargyl alcohol often synthesized via a Grignard reaction between phenylacetylene and acetophenone. The purification of this compound can be challenging due to the presence of structurally similar impurities and its potential for thermal degradation. A successful purification strategy relies on a thorough understanding of the potential impurities and the selection of an appropriate purification technique.

Common Impurities in the Synthesis of this compound

The primary source of impurities stems from the Grignard synthesis route. Key impurities to consider are:

  • Unreacted Starting Materials: Phenylacetylene and acetophenone.

  • Grignard Reagent Side Products: Biphenyl is a common byproduct formed from the coupling of the phenylmagnesium bromide Grignard reagent.[1]

  • Over-alkylation or Enolization Products: Depending on the reaction conditions, side reactions of the ketone starting material can occur.

  • Hydrolysis Products: Incomplete reaction or premature quenching can lead to various hydrolysis byproducts.

A preliminary purity assessment by Thin-Layer Chromatography (TLC) is crucial before proceeding with any purification method.

Purification Methodologies

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Below we discuss the most common techniques: flash column chromatography and recrystallization.

Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from its impurities due to differences in polarity.

Workflow for Flash Column Chromatography of this compound

Flash Chromatography Workflow A Crude Product (in minimal strong solvent) B Dry Loading on Silica Gel or direct liquid loading A->B Adsorption C Packed Silica Gel Column (equilibrated with mobile phase) B->C Loading D Elution with Hexane/Ethyl Acetate Gradient C->D Separation E Fraction Collection D->E Collection F TLC Analysis of Fractions E->F Monitoring G Combine Pure Fractions F->G Selection H Solvent Evaporation (Rotary Evaporator) G->H Concentration I Pure this compound H->I Isolation

Caption: Workflow for the purification of this compound by flash chromatography.

Detailed Protocol for Flash Column Chromatography:

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of a strong solvent like dichloromethane or ethyl acetate. For better separation, dry loading is recommended. To do this, adsorb the dissolved crude product onto a small amount of silica gel and then evaporate the solvent to obtain a free-flowing powder.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and pack it into a column, ensuring there are no air bubbles.

  • Loading: Carefully add the prepared dry-loaded sample or the concentrated liquid sample to the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate 95:5). Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane/ethyl acetate) to elute the compounds. This compound, being a polar alcohol, will elute after less polar impurities like biphenyl.

  • Monitoring: Collect fractions and monitor the elution process using TLC. An appropriate TLC mobile phase will show good separation between the product and impurities. The product spot can be visualized under UV light (254 nm) or by staining with a potassium permanganate solution.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Recrystallization

Recrystallization is a cost-effective purification method for solid compounds, or oils that can be induced to crystallize. The success of this technique hinges on the selection of an appropriate solvent or solvent system.

Logical Flow for Recrystallization Solvent Screening

Recrystallization Solvent Screening A Crude this compound B Test solubility in various solvents (hot and cold) A->B C Ideal Solvent? (Soluble hot, insoluble cold) B->C D Single Solvent Recrystallization C->D Yes E Mixed Solvent System Needed C->E No H Cool slowly to induce crystallization D->H F Dissolve in 'good' solvent (hot) E->F G Add 'poor' solvent (hot) until cloudy F->G G->H I Isolate pure crystals by filtration H->I

Caption: Decision-making process for selecting a suitable recrystallization solvent.

Recommended Solvents for Recrystallization of Aromatic Alcohols:

A good solvent for recrystallization should dissolve the compound at high temperatures but not at low temperatures.[2] For aromatic alcohols like this compound, suitable solvent systems often involve a polar solvent in which the compound is soluble, and a non-polar solvent in which it is less soluble. Common solvent pairs to investigate include:

  • Ethanol/Water

  • Acetone/Hexane[3]

  • Ethyl acetate/Hexane[3]

  • Toluene/Hexane

General Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Induce Cloudiness: While still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them thoroughly.

Troubleshooting Guide

Q1: My flash chromatography separation is poor, and the fractions are still impure. What should I do?

A1: Poor separation in flash chromatography can stem from several factors. Here's a systematic approach to troubleshoot:

  • Optimize the Mobile Phase: The choice of eluent is critical. If your compounds are eluting too quickly (high Rf on TLC), decrease the polarity of your mobile phase (increase the proportion of hexane). Conversely, if they are not moving from the baseline, increase the polarity (increase the proportion of ethyl acetate). Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for optimal separation on the column.

  • Check Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica gel is uniformly packed.

  • Sample Loading: Overloading the column with too much crude material will result in broad, overlapping bands. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a lower loading.

  • Consider Dry Loading: If your crude product has low solubility in the mobile phase, it may precipitate at the top of the column upon loading, leading to streaking. Dry loading the sample onto silica gel can significantly improve resolution.[4]

Q2: I'm attempting to recrystallize this compound, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is highly impure.[5] To address this:

  • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of the "good" solvent to decrease the supersaturation.[5]

  • Cool Slowly: Allow the solution to cool very slowly. Rapid cooling, such as placing it directly in an ice bath, encourages oiling out. Let it first cool to room temperature undisturbed.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

  • Try a Different Solvent System: If the problem persists, the chosen solvent system may be inappropriate. Experiment with other solvent pairs.

Q3: My yield after purification is very low. How can I improve it?

A3: A low yield can be attributed to several factors throughout the purification process:

  • In Recrystallization:

    • Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

    • Cooling for too short a time: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, ensure your apparatus is pre-heated to prevent your product from crystallizing on the filter paper.

  • In Flash Chromatography:

    • Choosing a mobile phase that is too polar: This can cause your compound to elute very quickly with impurities, leading to the need to discard mixed fractions.

    • Product degradation on silica: While silica gel is generally considered inert, some sensitive compounds can degrade. Tertiary propargyl alcohols can be prone to acid-catalyzed rearrangement. If you suspect this, you can use deactivated silica gel (e.g., treated with triethylamine).

    • Incomplete elution: Ensure you have used a sufficiently polar mobile phase to elute all of your product from the column. Monitor with TLC until no more product is seen coming off the column.

Q4: I suspect my purified this compound is degrading upon storage. How can I prevent this?

A4: Tertiary propargyl alcohols can be susceptible to degradation, especially if exposed to heat or acidic conditions.[6]

  • Storage Conditions: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.

  • Avoid Acidity: Ensure that all residual acid from the Grignard workup is removed during the initial extraction and washing steps. If purification is done via chromatography on silica gel (which can be slightly acidic), it is good practice to quickly remove the solvent and not let the compound sit in solution for extended periods.

  • Thermal Stability: Avoid excessive heat during solvent removal. Use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40 °C). Propargyl alcohols can be thermally unstable.[6]

Comparison of Purification Methods

FeatureFlash Column ChromatographyRecrystallization
Applicability Broadly applicable to most organic compounds, including oils.Best for solid compounds.
Separation Power High; can separate compounds with small differences in polarity.Variable; depends heavily on the solubility differences between the product and impurities.
Scalability Can be scaled up, but becomes more resource-intensive (solvent, silica).Generally more scalable and cost-effective for large quantities.
Speed Relatively fast (typically a few hours).Can be time-consuming due to slow cooling requirements.
Solvent Consumption High.Moderate.
Potential Issues Band broadening, co-elution, sample degradation on silica.Oiling out, low recovery, inclusion of impurities in the crystal lattice.

References

  • Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl. (n.d.). Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved January 21, 2026, from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved January 21, 2026, from [Link]

  • Successful flash chromatography. (n.d.). Biotage. Retrieved January 21, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2,4-Diphenylbut-3-yn-2-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work. The synthesis, typically involving the addition of a phenylacetylide nucleophile to acetophenone, is a powerful C-C bond-forming reaction, but it is not without its challenges. This guide will address the most common issues encountered during this process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield is disappointingly low. What are the common culprits and how can I systematically improve it?

A low yield in this synthesis is a frequent issue that can often be traced back to a few key areas. The primary reaction involves the deprotonation of phenylacetylene to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of acetophenone. Any disruption in this sequence can lead to a diminished yield.

Core Causality Analysis:

  • Incomplete Deprotonation: The pKa of the acetylenic proton in phenylacetylene is around 28.7 in DMSO. Therefore, a sufficiently strong base is required for complete deprotonation. If using an organometallic base like n-butyllithium (n-BuLi) or a Grignard reagent, ensure the stoichiometry is correct and the reagent is of high quality (titrated).

  • Side Reactions: The primary competing reaction is the enolization of acetophenone by the phenylacetylide or the organometallic base. This is particularly problematic with sterically hindered ketones or strong, non-nucleophilic bases. Another significant side reaction is the oxidative homo-coupling of the phenylacetylide to form 1,4-diphenylbuta-1,3-diyne, especially in the presence of trace oxygen.

  • Reagent and Solvent Quality: This reaction is highly sensitive to moisture. Water will quench the organometallic reagents and the phenylacetylide anion. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Temperature Control: The initial deprotonation and the subsequent addition reaction are typically carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. Allowing the reaction to warm up prematurely can favor enolization or other undesired pathways.

Troubleshooting Protocol: A Step-by-Step Guide to Yield Enhancement

  • Reagent and Glassware Preparation:

    • Oven-dry all glassware overnight at 120 °C and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • If using n-BuLi, ensure it has been recently titrated. For Grignard reagents, use freshly prepared or high-quality commercial solutions.

  • Reaction Setup and Execution:

    • Set up the reaction under an inert atmosphere (N₂ or Ar).

    • Dissolve phenylacetylene in your anhydrous solvent (e.g., THF, diethyl ether) and cool the solution to the recommended temperature (e.g., -78 °C for n-BuLi, 0 °C for Grignard).

    • Add the organometallic base dropwise to the phenylacetylene solution. A color change is often observed. Allow sufficient time for complete deprotonation (typically 30-60 minutes).

    • Slowly add the acetophenone (dissolved in the same anhydrous solvent) to the solution of the pre-formed acetylide.

    • Maintain the low temperature for the duration of the addition and for a specified time afterward before allowing the reaction to slowly warm to room temperature.

  • Work-up:

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), not water, to minimize pH spikes that could promote side reactions.

Table 1: Recommended Reaction Conditions for Phenylacetylide Addition to Acetophenone

ParameterCondition A (n-BuLi)Condition B (Grignard)Rationale
Base n-ButyllithiumPhenylmagnesium bromide or Isopropylmagnesium chloriden-BuLi is a stronger base, leading to faster and more complete deprotonation. Grignard reagents are less basic and may require longer reaction times or higher temperatures.
Solvent Anhydrous THF or Diethyl EtherAnhydrous THF or Diethyl EtherEthereal solvents are ideal for stabilizing organometallic reagents.
Temperature -78 °C to 0 °C0 °C to Room TemperatureLower temperatures minimize side reactions, especially enolization.
Stoichiometry 1.1 - 1.2 equivalents of n-BuLi and Phenylacetylene1.2 - 1.5 equivalents of Grignard reagent and PhenylacetyleneA slight excess of the nucleophile ensures complete consumption of the ketone.
FAQ 2: I'm seeing a lot of unreacted acetophenone and phenylacetylene in my crude product. What's going on?

The presence of significant amounts of starting materials post-reaction is a clear indication of an incomplete reaction. This can be due to several factors related to the reactivity of your nucleophile.

Core Causality Analysis:

  • Insufficient Nucleophile: The most straightforward cause is an insufficient amount of the phenylacetylide anion. This could be due to using a substoichiometric amount of the base or phenylacetylene, or due to the degradation of the organometallic reagent by moisture or improper storage.

  • Poor Reagent Reactivity: Older or improperly stored organometallic reagents lose their activity. n-BuLi solutions are notoriously unstable and should be titrated regularly.

  • Reversible Reaction: While the addition of organometallics to ketones is generally considered irreversible, under certain conditions, a retro-addition reaction can occur, although this is less common for this specific substrate.

Troubleshooting Protocol: Ensuring Complete Reaction

  • Titrate Your Organometallic Reagent: Before starting the reaction, perform a titration of your n-BuLi or Grignard reagent to determine its exact molarity. A common method for n-BuLi is the use of N-benzylbenzamide.

  • Use a Slight Excess of Nucleophile: Based on the titration, use a slight excess (1.1 to 1.2 equivalents) of both the base and phenylacetylene relative to acetophenone.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the acetophenone. If the reaction stalls, a small additional charge of the pre-formed phenylacetylide can be added.

FAQ 3: My reaction turned dark, and I've isolated a solid byproduct I suspect is 1,4-diphenylbuta-1,3-diyne. How can I prevent this?

The formation of 1,4-diphenylbuta-1,3-diyne is a classic case of oxidative homo-coupling, often referred to as Glaser coupling. This occurs when two terminal alkynes couple in the presence of an oxidant, typically oxygen, and a metal catalyst (often copper).

Core Causality Analysis:

  • Presence of Oxygen: The most common cause is the presence of atmospheric oxygen in the reaction flask. Organometallic reactions are highly sensitive to air.

  • Copper Contamination: Trace amounts of copper salts can catalyze this side reaction. Ensure your reagents and solvents are free from copper contamination.

Troubleshooting Protocol: Suppressing Homo-Coupling

  • Maintain a Strictly Inert Atmosphere:

    • Use Schlenk line techniques or a glovebox for the reaction setup.

    • Degas your solvents by bubbling a stream of nitrogen or argon through them for at least 30 minutes before use.

  • Purify Reagents: If you suspect metal contamination, consider purifying your reagents. Phenylacetylene can be distilled under reduced pressure.

Visualizing the Troubleshooting Workflow

G start Low Yield or Side Product Formation check_reagents Check Reagent Quality (Titrate n-BuLi, Fresh Grignard) start->check_reagents check_conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere, Temp.) start->check_conditions check_stoichiometry Confirm Stoichiometry (Slight excess of nucleophile) start->check_stoichiometry reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok stoichiometry_ok Stoichiometry OK? check_stoichiometry->stoichiometry_ok reagents_ok->conditions_ok Yes fix_reagents Use Fresh/Titrated Reagents reagents_ok->fix_reagents No conditions_ok->stoichiometry_ok Yes fix_conditions Dry Glassware/Solvents, Improve Inert Atmosphere conditions_ok->fix_conditions No fix_stoichiometry Adjust Reagent Ratios stoichiometry_ok->fix_stoichiometry No rerun_exp Re-run Experiment stoichiometry_ok->rerun_exp Yes fix_reagents->rerun_exp fix_conditions->rerun_exp fix_stoichiometry->rerun_exp

Caption: A general troubleshooting workflow for optimizing the synthesis of this compound.

FAQ 4: My Grignard reaction is sluggish or fails to initiate. What should I check?

The initiation of a Grignard reaction is a well-known challenge. The reaction occurs on the surface of the magnesium metal, and a passivating layer of magnesium oxide can prevent the reaction from starting.

Core Causality Analysis:

  • Magnesium Oxide Layer: Magnesium readily reacts with atmospheric oxygen to form a thin, unreactive layer of MgO on its surface.

  • Wet Solvents or Glassware: Any moisture will react with the Grignard reagent as it forms, quenching it.

Troubleshooting Protocol: Initiating a Stubborn Grignard Reaction

  • Activate the Magnesium:

    • Before adding the solvent, gently heat the magnesium turnings in the flask under vacuum or a strong flow of inert gas to drive off moisture and potentially disrupt the oxide layer.

    • A small crystal of iodine can be added. The iodine reacts with the magnesium surface, exposing fresh metal.

    • A few drops of 1,2-dibromoethane can also be used as an initiator. It reacts with the magnesium to form magnesium bromide and ethene gas, which helps to clean the magnesium surface.

  • Mechanical Agitation: Use a magnetic stir bar that effectively grinds the magnesium turnings to expose fresh surfaces.

FAQ 5: I'm struggling with the purification of this compound by column chromatography. Any advice?

The product, being a tertiary alcohol, can be somewhat polar, but the two phenyl groups give it significant nonpolar character. This can make it tricky to separate from the nonpolar starting material phenylacetylene and the slightly more polar acetophenone.

Troubleshooting Protocol: Effective Purification Strategies

  • Column Chromatography Solvent System:

    • Start with a nonpolar eluent system, such as a mixture of hexanes and ethyl acetate. A good starting point is a 95:5 or 90:10 mixture of hexanes:ethyl acetate.

    • Use a gradient elution, slowly increasing the polarity, to effectively separate the components.

    • Monitor the fractions carefully by TLC.

  • Alternative Purification: Recrystallization:

    • If the crude product is a solid, recrystallization can be a highly effective purification method.

    • Experiment with different solvent systems. A good starting point would be a mixed solvent system, such as hexane/ethyl acetate or toluene/hexane. Dissolve the crude product in a minimum amount of the more soluble solvent and then slowly add the less soluble solvent until turbidity is observed. Then, allow the solution to cool slowly.

Table 2: TLC Rf Values for Reaction Components

CompoundTypical Rf Value (9:1 Hexanes:Ethyl Acetate)Notes
Phenylacetylene~0.8 - 0.9Very nonpolar.
Acetophenone~0.4 - 0.5More polar than phenylacetylene.
This compound~0.2 - 0.3The most polar of the three.
1,4-Diphenylbuta-1,3-diyne~0.7 - 0.8Similar polarity to phenylacetylene.

Note: Rf values are approximate and can vary depending on the exact TLC plate, solvent mixture, and chamber saturation.

References

  • pKa of Phenylacetylene: "The pKa of Phenylacetylene in DMSO", J. Org. Chem., 1975 , 40 (11), pp 1657–1660, [Link]

  • Glaser Coupling: "The Glaser Coupling", Chem. Rev., 2010 , 110 (4), pp 2304–2347, [Link]

Technical Support Center: Synthesis of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Diphenylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this valuable tertiary propargyl alcohol. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable synthetic route involves the nucleophilic addition of a phenylacetylide anion to acetophenone.[1][2] This reaction is typically carried out by first deprotonating phenylacetylene with a strong base to form the nucleophilic acetylide, which then attacks the electrophilic carbonyl carbon of acetophenone. Common strong bases for this purpose include Grignard reagents (like ethylmagnesium bromide) or organolithium reagents (like n-butyllithium) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.[3]

The causality behind this choice is the high acidity of the terminal proton of phenylacetylene (pKa ≈ 28.8), which allows for its facile removal by a sufficiently strong base. The resulting phenylacetylide is a potent carbon-centered nucleophile that readily adds to the carbonyl group of ketones.

Troubleshooting Guide

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields in this synthesis can often be traced back to a few critical factors. Here’s a systematic approach to troubleshooting:

A. Incomplete Deprotonation of Phenylacetylene:

  • Cause: The base used may not be strong enough, or it may have degraded due to improper storage. Grignard and organolithium reagents are highly sensitive to moisture and air.

  • Troubleshooting:

    • Ensure your base is fresh and properly titrated to determine its exact molarity.

    • Use a freshly opened bottle of anhydrous solvent.

    • Perform the reaction under a strictly inert atmosphere (e.g., dry nitrogen or argon).

    • Consider adding the base to the phenylacetylene at a low temperature (e.g., 0 °C) and allowing it to stir for a sufficient time (e.g., 30-60 minutes) to ensure complete formation of the acetylide before adding the acetophenone.

B. Side Reactions Consuming Starting Materials:

  • Cause: As detailed in the subsequent sections, side reactions such as aldol condensation of acetophenone or Glaser coupling of phenylacetylene can consume your starting materials.

  • Troubleshooting: Carefully control the reaction conditions (temperature, order of addition) to disfavor these side reactions. For instance, forming the acetylide first before adding the acetophenone can minimize the time the ketone is exposed to basic conditions, thus reducing the likelihood of aldol condensation.

C. Product Loss During Workup:

  • Cause: The workup procedure, particularly the quenching and extraction steps, can lead to product loss if not performed correctly. Acid-catalyzed rearrangement of the product is also a concern (see Q5).

  • Troubleshooting:

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature. This is generally preferred over strong acids to avoid rearrangement of the tertiary propargylic alcohol.

    • Ensure efficient extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Perform multiple extractions to maximize recovery.

    • Dry the combined organic layers thoroughly (e.g., with anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.

Q3: I've observed an unexpected byproduct with a molecular weight of approximately 240 g/mol that shows characteristics of an α,β-unsaturated ketone. What is it and how can I prevent its formation?

This impurity is likely the result of a base-catalyzed aldol condensation of acetophenone.[4][5] Under basic conditions, the enolate of acetophenone can attack another molecule of acetophenone, leading to a β-hydroxy ketone. This intermediate can then readily dehydrate, especially with heating, to form an α,β-unsaturated ketone (dypnone).

Mechanism of Aldol Condensation of Acetophenone:

  • Enolate Formation: A base removes an α-proton from acetophenone to form an enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of another acetophenone molecule.

  • Protonation: The resulting alkoxide is protonated to give the β-hydroxy ketone (aldol addition product).

  • Dehydration: Under heating or stronger basic/acidic conditions, water is eliminated to form the conjugated α,β-unsaturated ketone (aldol condensation product).

Prevention Strategies:

  • Temperature Control: Keep the reaction temperature low (e.g., 0 °C or below) during the addition of the base and acetophenone.[5]

  • Order of Addition: Add the base to the phenylacetylene first to ensure complete formation of the phenylacetylide. Then, add the acetophenone dropwise to the pre-formed acetylide. This minimizes the exposure of acetophenone to the base in the absence of the more reactive nucleophile.

Q4: My product is contaminated with a high-molecular-weight, non-polar impurity. What could this be?

A common non-polar byproduct in reactions involving terminal alkynes is the homocoupling product, in this case, 1,4-diphenylbuta-1,3-diyne, formed via Glaser coupling.[6][7][8] This is especially prevalent if copper salts are present as catalysts or impurities, and the reaction is exposed to an oxidant like oxygen (air).

Mechanism of Glaser Coupling:

The mechanism involves the formation of a copper(I) acetylide, which is then oxidized to a copper(II) species, leading to the coupling of the acetylide radicals.

Prevention Strategies:

  • Avoid Copper: Ensure your reagents and glassware are free from copper contamination.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (nitrogen or argon) throughout the reaction to exclude oxygen.

  • Copper-Free Conditions: If you suspect copper catalysis is an issue, consider reaction conditions that are explicitly copper-free.

Q5: During purification, I am seeing the formation of a new impurity that is an isomer of my product. What is happening?

Tertiary propargylic alcohols like this compound are susceptible to acid-catalyzed rearrangement, known as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones.[9][10] This can occur during an acidic workup or purification on silica gel.

Meyer-Schuster Rearrangement:

This rearrangement involves the protonation of the hydroxyl group, its departure as water to form a carbocation, and subsequent rearrangement and tautomerization to yield the enone.

Prevention Strategies:

  • Neutral or Mildly Basic Workup: Quench the reaction with a neutral or mildly basic aqueous solution, such as saturated ammonium chloride or sodium bicarbonate solution, instead of a strong acid.

  • Careful Chromatography: When performing column chromatography, it is advisable to use a solvent system that is neutral. Sometimes, the silica gel can be neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.

Visualization of Reaction and Impurity Pathways

cluster_main Main Synthetic Pathway cluster_impurities Common Impurity Formation acetophenone Acetophenone product This compound acetophenone->product phenylacetylene Phenylacetylene acetylide Phenylacetylide Anion phenylacetylene->acetylide Deprotonation base Strong Base (e.g., EtMgBr) base->acetylide acetylide->product Nucleophilic Addition acetophenone2 Acetophenone aldol_product Aldol Condensation Product (Dypnone) acetophenone2->aldol_product Base-catalyzed self-condensation phenylacetylene2 Phenylacetylene glaser_product Glaser Coupling Product (1,4-Diphenylbuta-1,3-diyne) phenylacetylene2->glaser_product Oxidative homocoupling (O₂, Cu⁺ traces) product2 This compound ms_product Meyer-Schuster Product (α,β-Unsaturated Ketone) product2->ms_product Acid-catalyzed rearrangement

Caption: Synthetic pathway to this compound and major impurity formation routes.

Analytical Data and Purification

Q6: How can I confirm the identity of my product and detect the common impurities?

A combination of spectroscopic techniques is ideal for product characterization and impurity detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of this compound will show characteristic signals for the two phenyl groups, a singlet for the hydroxyl proton (which is exchangeable with D₂O), and a singlet for the methyl protons.[11][12]

    • ¹³C NMR: The spectrum will show distinct signals for the quaternary carbons of the alcohol and the alkyne, in addition to the signals for the phenyl and methyl carbons.[11]

  • Infrared (IR) Spectroscopy: Look for a broad absorption band around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a sharp, weak absorption around 2200-2250 cm⁻¹ for the C≡C triple bond stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities. The mass spectrum of the product will show the molecular ion peak and characteristic fragmentation patterns.

CompoundKey ¹H NMR Signals (approx. ppm in CDCl₃)Key ¹³C NMR Signals (approx. ppm in CDCl₃)
This compound 7.2-7.7 (m, 10H, Ar-H), 2.5 (s, 1H, OH), 1.8 (s, 6H, CH₃)145 (Ar-C), 132, 128, 127 (Ar-CH), 90 (C≡C), 85 (C≡C), 68 (C-OH), 32 (CH₃)
Acetophenone 7.4-8.0 (m, 5H, Ar-H), 2.6 (s, 3H, CH₃)198 (C=O), 137 (Ar-C), 133, 128 (Ar-CH), 27 (CH₃)
Phenylacetylene 7.3-7.5 (m, 5H, Ar-H), 3.1 (s, 1H, ≡C-H)132, 129, 128 (Ar-CH), 122 (Ar-C), 83 (≡C-H), 78 (Ar-C≡)
Dypnone 7.2-8.0 (m, 10H, Ar-H), 7.0 (d, 1H, =CH), 2.4 (s, 3H, CH₃)198 (C=O), 143, 138, 135, 133, 129, 128, 126 (=CH, Ar-C, Ar-CH), 28 (CH₃)
Q7: What is the recommended procedure for purifying the final product?

A. Column Chromatography:

This is a very effective method for separating the desired product from both more polar and less polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. The polarity can be gradually increased to elute the product.

  • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).

Experimental Protocol: Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.

  • Elute: Begin eluting with the low-polarity solvent mixture, collecting fractions. Less polar impurities like 1,4-diphenylbuta-1,3-diyne will elute first.

  • Increase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) to elute the desired product, this compound.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

B. Recrystallization:

If the crude product is a solid and relatively pure, recrystallization can be an effective final purification step.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as hexane/ethyl acetate or toluene/hexane, can also be effective.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

By understanding the potential pitfalls and implementing these troubleshooting and purification strategies, you can significantly improve the outcome of your this compound synthesis.

References

  • SYNTHESIS OF 2-PHENYLBUTYN-3-OLA-2 BASED ON ENANTIOSELECTIVE ALKYNYLATION OF ACETOPHENONE AND ITS CHEMICAL MODIFICATIONS. (2025). Universum: химия и биология, (6 (132)). [Link]

  • Grignard Reaction with Acetylene in THF. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF 2-PHENYLBUTYN-3-OLA-2 BASED ON ENANTIOSELECTIVE ALKYNYLATION OF ACETOPHENONE AND ITS CHEMICAL MODIFICATIONS. (2025). Universum: химия и биология, (6 (132)). [Link]

  • What are the four products resulting from an aldol condensation of a mixture of ethanal and acetophenone? (n.d.). Homework.Study.com. [Link]

  • Glaser Coupling Mechanism. (2021, October 18). YouTube. [Link]

  • Glaser coupling. (n.d.). Grokipedia. [Link]

  • Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. [Link]

  • (PDF) SYNTHESIS OF 2-PHENYLBUTYN-3-OLA-2 BASED ON ENANTIOSELECTIVE ALKYNYLATION OF ACETOPHENONE AND ITS CHEMICAL MODIFICATIONS. (2025, December 7). ResearchGate. [Link]

  • Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. (2022). Organic & Biomolecular Chemistry, 20(38), 7623-7628. [Link]

  • ¹H-NMR (a,b) and ¹³C-NMR (c–f) investigation. (n.d.). ResearchGate. [Link]

  • The Meyer–Schuster Rearrangement. (n.d.). Organic Reactions. [Link]

Sources

Technical Support Center: A Guide to Improving the Yield of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2,4-diphenylbut-3-yn-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this important synthesis. We understand that achieving high yields for this tertiary propargylic alcohol can be challenging due to competing side reactions and product instability. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Part 1: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yields in this synthesis typically stem from three main areas: inefficient formation of the nucleophile, side reactions involving the ketone starting material, and degradation of the product during workup or purification.

The most common synthetic route is the nucleophilic addition of a phenylacetylide anion to acetophenone. The acetylide is usually generated in situ using a strong base like an organolithium reagent (e.g., n-BuLi) or by forming a Grignard reagent.[1]

Here’s a logical workflow to diagnose the issue:

Troubleshooting_Workflow Start Low Yield of this compound Check_Reagents 1. Verify Reagent Quality & Conditions Start->Check_Reagents Check_Nucleophile 2. Confirm Phenylacetylide Formation Check_Reagents->Check_Nucleophile If reagents are fine Solution_Reagents Use anhydrous solvents. Titrate organolithium reagents. Ensure phenylacetylene is pure. Check_Reagents->Solution_Reagents Check_Side_Reactions 3. Analyze for Ketone Side Reactions Check_Nucleophile->Check_Side_Reactions If nucleophile forms Solution_Nucleophile Perform a quenching test (e.g., with D₂O). Observe for color change or precipitation. Check_Nucleophile->Solution_Nucleophile Check_Workup 4. Optimize Workup & Purification Check_Side_Reactions->Check_Workup If side reactions are minimal Solution_Side_Reactions Use low temperatures (-78 °C). Consider adding a Lewis acid (e.g., CeCl₃). Use slow, controlled addition of ketone. Check_Side_Reactions->Solution_Side_Reactions Solution_Workup Use a buffered quench (sat. aq. NH₄Cl). Avoid strong acids. Use gentle purification methods. Check_Workup->Solution_Workup

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I suspect the phenylacetylide Grignard or lithium reagent isn't forming completely. How can I ensure its generation and activity?

A2: This is a critical first step, as both organolithium and Grignard reagents are highly sensitive to moisture and air.[2][3]

  • Causality: Any protic source, primarily water in solvents or on glassware, will instantly quench the strong base (e.g., n-BuLi) or the formed acetylide, reducing the amount of active nucleophile available for the reaction.

  • Validation & Protocol:

    • Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Tetrahydrofuran (THF) is a common and effective solvent.[4]

    • Reagent Titration: Commercial organolithium reagents like n-BuLi can degrade over time. Their molarity should be periodically determined by titration (e.g., using diphenylacetic acid) to ensure accurate stoichiometry.

    • Confirmation of Deprotonation: When n-BuLi is added to phenylacetylene at low temperature, a color change (often to a yellow or orange hue) and sometimes the formation of a precipitate (lithium phenylacetylide) indicates the reaction is proceeding.

    • Grignard Formation: For the Grignard route (reacting phenylacetylene with a Grignard reagent like ethylmagnesium bromide), the evolution of ethane gas is a positive indicator of the acid-base reaction to form the magnesium acetylide.[5]

Q3: My crude reaction mixture contains a significant amount of unreacted acetophenone. What is causing the incomplete conversion?

A3: Incomplete conversion, assuming your acetylide formed correctly, is most often due to a competing side reaction: the enolization of acetophenone.

  • Mechanism: The phenylacetylide anion is not only a good nucleophile but also a strong base. It can abstract an acidic α-proton from acetophenone to form a magnesium or lithium enolate. This enolate is unreactive towards further nucleophilic attack, effectively sequestering your starting material.

  • Mitigation Strategies:

    • Lower Reaction Temperature: Perform the addition of acetophenone at -78 °C (a dry ice/acetone bath). At this temperature, the rate of nucleophilic addition is significantly faster than the rate of deprotonation (enolization).

    • Use of Lewis Acids (Luche Conditions): Adding a Lewis acid, such as cerium(III) chloride (CeCl₃), can dramatically improve yields. The Ce³⁺ ion coordinates to the carbonyl oxygen of acetophenone, increasing its electrophilicity. This makes the carbonyl carbon a much "harder" electrophile, favoring attack by the "hard" acetylide nucleophile over proton abstraction. This is a widely adopted strategy for adding organometallics to enolizable ketones.

    • Slow Addition: Add the acetophenone solution dropwise to the cold (-78 °C) solution of the pre-formed phenylacetylide. This maintains a low concentration of the ketone, disfavoring the bimolecular enolization process.

Q4: My product appears to form, but I lose a significant amount during the acidic workup and purification. Why is this happening?

A4: Tertiary propargylic alcohols like this compound are susceptible to acid-catalyzed rearrangement and degradation.[6] The primary culprit is often the Meyer-Schuster rearrangement .

  • Mechanism: In the presence of acid, the tertiary alcohol can be protonated, leading to the elimination of water and formation of a stabilized carbocation. This intermediate can then rearrange to form an α,β-unsaturated ketone, a highly conjugated and stable byproduct.[7]

  • Preventative Measures:

    • Buffered Quench: Avoid quenching the reaction with strong acids (e.g., HCl, H₂SO₄). Instead, use a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source mild enough to protonate the alkoxide product without causing significant degradation.

    • Purification pH: When performing column chromatography, ensure the silica gel is neutral. If you suspect acidity, you can use silica gel that has been pre-treated with a small amount of a non-nucleophilic base, like triethylamine (typically 1% v/v in the eluent).

    • Temperature Control: Concentrate the product solutions at low temperatures (e.g., on a rotary evaporator with a water bath at ≤ 30-40 °C) to minimize thermal degradation.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable and scalable method for preparing this compound?

The addition of lithium phenylacetylide to acetophenone at low temperatures, often with the inclusion of CeCl₃, is generally the most reliable and high-yielding method. It offers excellent control over side reactions. The Grignard method is also effective but can sometimes lead to more enolization.

FAQ 2: What are the critical reaction parameters to summarize?

The success of this synthesis hinges on precise control of several key parameters.

Parameter Recommended Condition Rationale / Causality
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reagents; ether functionality stabilizes organometallic species.[4]
Temperature -78 °C for ketone additionMinimizes enolization; kinetically favors nucleophilic addition over proton abstraction.
Stoichiometry 1.1 - 1.3 equivalents of PhenylacetylideEnsures complete consumption of the limiting reagent (acetophenone).
Workup Quench Saturated aqueous NH₄ClProvides a mild proton source to form the alcohol without inducing acid-catalyzed degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the highly reactive organometallic reagents by atmospheric O₂ or H₂O.[3]
FAQ 3: What are the expected spectroscopic data for this compound?

Verifying your product structure is essential. While specific shifts can vary slightly based on the solvent, the key signatures are:

  • ¹H NMR: A singlet for the methyl (CH₃) group, a singlet for the hydroxyl (OH) proton (this may be broad and can exchange with D₂O), and multiplets for the two phenyl groups.

  • ¹³C NMR: Two distinct signals in the alkyne region (~85-95 ppm), a signal for the quaternary carbon bearing the alcohol (~70-80 ppm), a signal for the methyl carbon (~30 ppm), and multiple signals in the aromatic region (~120-145 ppm).

  • IR Spectroscopy: A characteristic sharp, weak absorption for the C≡C triple bond (~2230 cm⁻¹) and a broad absorption for the O-H stretch (~3400 cm⁻¹).

Part 3: Optimized Experimental Protocol

This protocol details the synthesis via the addition of lithium phenylacetylide to acetophenone using a cerium chloride mediator.

Step 1: Preparation of Anhydrous Cerium(III) Chloride

  • Rationale: Commercial CeCl₃ is often a heptahydrate (CeCl₃·7H₂O) and must be rigorously dried before use, as the water will destroy the organolithium reagent.

  • Place CeCl₃·7H₂O in a round-bottom flask.

  • Heat gently (~140 °C) under high vacuum for several hours until a fine, free-flowing white powder is obtained.

  • Cool the flask under vacuum and then fill with an inert atmosphere (Argon or N₂). The anhydrous CeCl₃ should be used immediately or stored in a desiccator over a strong drying agent.

Step 2: Synthesis of this compound

  • To a flame-dried, three-necked flask under an Argon atmosphere, add anhydrous CeCl₃ (1.2 eq) and anhydrous THF. Stir the resulting suspension vigorously at room temperature for 1-2 hours.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • In a separate flame-dried flask, dissolve phenylacetylene (1.1 eq) in anhydrous THF. Cool to -78 °C.

  • Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise to the phenylacetylene solution. Stir for 30 minutes at -78 °C to ensure complete formation of lithium phenylacetylide.

  • Transfer the cold lithium phenylacetylide solution to the cold CeCl₃ suspension via cannula. Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise to the reaction mixture over 20-30 minutes.

  • Stir the reaction at -78 °C for an additional 2-3 hours, monitoring by TLC (Thin Layer Chromatography) until the acetophenone is consumed.

  • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on neutral silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Part 4: Mechanistic Visualization

The core of the synthesis is the carbon-carbon bond formation. The diagram below illustrates the nucleophilic attack of the phenylacetylide on the ketone carbonyl.

Reaction_Mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_intermediate Intermediate cluster_product Product Acetophenone Acetophenone TS [Transition State] Acetophenone->TS 1. Addition Phenylacetylide Lithium Phenylacetylide Phenylacetylide->TS 1. Addition Alkoxide Lithium Alkoxide TS->Alkoxide Product This compound Alkoxide->Product 2. H⁺ Workup (NH₄Cl)

Caption: Key steps in the synthesis of this compound.

References

  • Pearson. Alkynide Synthesis Explained. Available at: [Link]

  • Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Available at: [Link] (Note: This is a related synthesis but illustrates the principles of Grignard reactions with ketones).

  • Chemistry Steps. Alkynes to Alcohols. Available at: [Link]

  • Organic-Chemistry.org. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available at: [Link]

  • Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism. Available at: [Link]

  • Organic Syntheses. Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones. Available at: [Link]

  • UCL Discovery. Gold Catalysed Reactions of Propargylic Alcohols. Available at: [Link]

  • Master Organic Chemistry. Alkynes and Synthesis. Available at: [Link]

  • Chemistry LibreTexts. Grignard Reagents. Available at: [Link]

  • National Institutes of Health (NIH). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

  • Google Patents.Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Diphenylbut-3-yn-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important propargylic alcohol intermediate. We provide in-depth troubleshooting advice, mechanistic explanations for common side reactions, and validated protocols to help you optimize your synthesis and overcome common experimental hurdles.

Introduction: The Synthetic Pathway

The synthesis of this compound is a classic example of carbon-carbon bond formation via nucleophilic addition. The most common and reliable route involves the reaction of a phenylacetylide anion with acetophenone. The phenylacetylide is typically generated in situ by deprotonating phenylacetylene with a strong base, such as a Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium reagent (e.g., n-butyllithium).[1][2]

The overall transformation is shown below:

  • Deprotonation: Phenylacetylene + Base → Phenylacetylide Anion

  • Nucleophilic Addition: Phenylacetylide Anion + Acetophenone → Alkoxide Intermediate

  • Aqueous Workup: Alkoxide Intermediate + H₃O⁺ → this compound

While straightforward in principle, this synthesis is sensitive to reaction conditions, and several competing side reactions can significantly lower the yield and complicate purification. This guide will address these issues directly.

Synthesis_Pathway cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup PA Phenylacetylene Anion Phenylacetylide Anion PA->Anion + Base Strong Base (e.g., EtMgBr) Alkoxide Alkoxide Intermediate Anion->Alkoxide + AC Acetophenone Product This compound Alkoxide->Product + Workup Aqueous Acid (H₃O⁺)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is extremely low, and TLC/NMR analysis shows primarily unreacted phenylacetylene and acetophenone. What is the most likely cause?

Answer: This is a classic symptom of premature quenching of your organometallic reagent (the Grignard reagent and/or the phenylacetylide anion). Both are extremely strong bases and will react preferentially with any available acidic protons, especially water.[3]

  • Root Cause Analysis:

    • Wet Solvents: Ethers like THF or diethyl ether are hygroscopic and readily absorb atmospheric moisture. Using "anhydrous" solvent from a bottle that has been opened multiple times is a common failure point.

    • Contaminated Glassware: Glassware that was not rigorously dried (oven or flame-dried under vacuum/inert gas) will have a layer of adsorbed water on its surface.

    • Wet Starting Materials: Phenylacetylene or acetophenone may contain trace amounts of water.

    • Atmospheric Leaks: A poor seal in your reaction setup can allow moist air to enter, especially during prolonged reactions or cooling cycles.

  • Troubleshooting & Prevention:

    • Glassware Preparation: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under high vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

    • Solvent Purification: Use freshly distilled solvents. THF, for example, should be distilled from a sodium/benzophenone ketyl indicator until the characteristic deep blue/purple color persists.

    • Reagent Quality: Use freshly opened bottles of reagents or purify them if necessary. The titer of commercial Grignard or organolithium reagents should be checked before use.

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of a dry, inert gas like nitrogen or argon.[4] Use septa and syringe techniques for all transfers.

Question 2: My crude product mixture contains a significant amount of 1-phenylethanol, the alcohol corresponding to the reduction of acetophenone. Why did this happen?

Answer: This indicates that your Grignard reagent acted as a reducing agent rather than a nucleophile. This side reaction, known as a Grignard reduction, is more prevalent with sterically hindered ketones or when the Grignard reagent has hydrogen atoms on its β-carbon (like ethylmagnesium bromide). The reaction proceeds via a six-membered ring transition state (a Meerwein–Ponndorf–Verley-type reduction).

  • Root Cause Analysis:

    • Reaction Temperature: Higher temperatures can favor the reduction pathway.

    • Grignard Reagent Choice: While necessary to form the acetylide, excess Grignard reagent with β-hydrogens can reduce the ketone.

  • Troubleshooting & Prevention:

    • Control Temperature: Maintain a low temperature (e.g., 0°C or lower) during the addition of acetophenone.

    • Stoichiometry: Use a precise amount of Grignard reagent (1.0-1.05 equivalents) to deprotonate the phenylacetylene. This minimizes the amount of free Grignard reagent available to react with the ketone.

    • Inverse Addition: Add the solution of acetophenone dropwise to the pre-formed phenylacetylide anion solution. This keeps the concentration of the electrophile (acetophenone) low at all times, favoring the desired 1,2-addition over other pathways.

Question 3: I've consumed all my phenylacetylene, but a large amount of acetophenone remains unreacted. What competing reaction is occurring?

Answer: This strongly suggests that the phenylacetylide anion is being consumed by a non-productive pathway. The most likely culprit is the enolization of acetophenone. The acetylide anion, being a strong base, can deprotonate the α-carbon of acetophenone to form a resonance-stabilized enolate. This enolate is nucleophilic at its carbon atom but is no longer electrophilic at the carbonyl carbon, effectively "protecting" it from addition.

  • Mechanistic Insight: The protons on the methyl group of acetophenone are acidic (pKa ≈ 19-20). The phenylacetylide anion is a sufficiently strong base to cause this deprotonation. The reaction is a classic competition between nucleophilic addition and acid-base chemistry.

  • Troubleshooting & Prevention:

    • Low Temperature is Critical: Nucleophilic addition to the carbonyl has a lower activation energy than deprotonation. Performing the reaction at very low temperatures (e.g., -78°C, a dry ice/acetone bath) strongly favors the desired addition reaction.

    • Use of Lewis Acids: In some cases, the addition of a Lewis acid like CeCl₃ (the Luche reduction conditions, though typically used with NaBH₄) can activate the carbonyl group towards nucleophilic attack and suppress enolization.

    • Reagent Choice: Organolithium bases often form the acetylide at very low temperatures, allowing the subsequent addition to acetophenone to also be carried out at -78°C, minimizing enolization.

Competing_Reactions cluster_desired Desired Pathway (Favored at Low Temp) cluster_side Side Reaction (Favored at High Temp) Start Phenylacetylide Anion + Acetophenone Add 1,2-Nucleophilic Addition Start->Add Addition Enol α-Deprotonation (Enolization) Start->Enol Deprotonation Prod Product Alkoxide Add->Prod Enolate Acetophenone Enolate (Unreactive) Enol->Enolate

Caption: Competing pathways for the reaction of phenylacetylide with acetophenone.

Question 4: I isolated a nonpolar, high-melting, crystalline byproduct. What is it and how can I avoid it?

Answer: This byproduct is very likely 1,4-diphenylbuta-1,3-diyne , the product of oxidative homocoupling of the phenylacetylide anion. This reaction, known as the Glaser coupling, is particularly facile if copper salts are present (sometimes used to facilitate Grignard reactions) and is promoted by the presence of oxygen.

  • Root Cause Analysis:

    • Atmospheric Oxygen: The primary cause is an inadequate inert atmosphere, allowing O₂ to enter the reaction flask.

    • Copper Catalysis: While not always intentionally added for this synthesis, trace copper impurities can catalyze this side reaction.

  • Troubleshooting & Prevention:

    • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your system is leak-tight. Purge the flask with dry nitrogen or argon for several minutes before adding reagents and maintain a positive pressure throughout the experiment.

    • Degas Solvents: For maximum security, solvents can be degassed prior to use by several freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.

    • Avoid Copper: Ensure your reagents and glassware are free from copper contamination if this problem persists.

Quantitative Data Summary

Side ReactionKey Cause(s)Preventative MeasuresKey Byproduct(s)
Reagent Quenching Protic impurities (H₂O, alcohols)Rigorous anhydrous technique, inert gas blanketBenzene, unreacted starting materials
Enolization High temperature, strong baseLow temperature (-78 °C), inverse additionAcetophenone (regenerated after workup)
Ketone Reduction Grignard with β-hydrogens, high temp.Low temperature, precise stoichiometry1-Phenylethanol
Oxidative Coupling Oxygen (air), trace Cu²⁺Strict inert atmosphere (N₂/Ar), degassed solvents1,4-Diphenylbuta-1,3-diyne

Validated Experimental Protocols

Protocol 1: Preparation of Anhydrous THF

WARNING: This procedure involves metallic sodium, which is highly reactive and flammable. Perform this distillation in a certified fume hood away from water.

  • Pre-drying: Decant THF from a suitable drying agent like CaH₂ or molecular sieves to remove the bulk of the water.

  • Apparatus Setup: Assemble a distillation apparatus that has been oven-dried and cooled under argon.

  • Addition of Reagents: To a round-bottom flask containing the pre-dried THF, add small, freshly cut pieces of sodium metal (approx. 5g per liter). Add benzophenone (approx. 2-3g per liter) as an indicator.

  • Reflux: Under a gentle flow of argon, heat the mixture to reflux. Initially, the solution will be colorless or yellow.

  • Indicator Color Change: Continue refluxing until a persistent deep blue or purple color appears. This color indicates the formation of the sodium-benzophenone ketyl radical anion, signifying that the solvent is anhydrous and free of oxygen.

  • Distillation: Distill the required volume of THF directly into the reaction flask, which is maintained under an inert atmosphere. Do not distill to dryness.

Protocol 2: Optimized Synthesis of this compound

  • Apparatus: Assemble an oven-dried, three-necked flask with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet.

  • Reagent Preparation: In the flask, place phenylacetylene (1.0 eq) dissolved in freshly distilled, anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Acetylide Formation: Add ethylmagnesium bromide (1.05 eq, ~1M solution in THF) dropwise via syringe over 15 minutes. A gas (ethane) will evolve. Stir the resulting solution at 0°C for 30 minutes, then cool to -78°C (dry ice/acetone bath).

  • Addition of Ketone: Dissolve acetophenone (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the acetophenone solution dropwise to the cold (-78°C) phenylacetylide solution over 30-45 minutes, ensuring the internal temperature does not rise above -70°C.

  • Reaction: Stir the mixture at -78°C for 2-3 hours.

  • Workup: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (NH₄Cl) at -78°C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/toluene).

References

  • Alkynylation - Wikipedia. Provides an overview of the alkynylation reaction, the fundamental process for the synthesis. [URL: https://en.wikipedia.
  • Reactions of Grignard Reagents - Master Organic Chemistry. Details the reactivity of Grignard reagents as both nucleophiles and strong bases, explaining their sensitivity to protic solvents. [URL: https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/]
  • 2,4-DIPHENYL-BUT-3-YN-2-OL - Sigma-Aldrich. Product page for the target molecule. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr]
  • Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction - Benchchem. Emphasizes the critical need for anhydrous conditions and inert atmospheres in Grignard reactions. [URL: https://www.benchchem.
  • Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis - NIH. Discusses related syntheses involving alkynes and potential side reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4900481/]
  • The reaction of phenylacetylene with one equivalent of methyl magnesium bromide followed by reaction with benzaldehyde provides - Allen. Describes the step-by-step mechanism of a similar reaction. [URL: https://www.allen.ac.in/solution-details/the-reaction-of-phenylacetylene-with-one-equivalent-of-methyl-magnesium-bromide-followed-by-reaction-with-benzaldehyde-provides/264283]
  • Synthesis of 2-phenylbutyn-3-ola-2 based on enantioselective alkynylation of acetophenone and its chemical modifications - CyberLeninka. Research article detailing the synthesis and factors influencing the reaction. [URL: https://cyberleninka.
  • Can Grignard reagent turn ketone into alkene? - Quora. A discussion forum answer explaining the standard reaction of Grignard reagents with ketones to form alcohols. [URL: https://www.quora.com/Can-Grignard-reagent-turn-ketone-into-alkene-I-want-to-make-benzyl-alcohol-with-two-methyl-groups-out-of-acetophenone-using-magnesium-and-methylene-iodide-but-I-kept-getting-vinyl-benzene]

Sources

Technical Support Center: 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2,4-Diphenylbut-3-yn-2-ol (CAS No. 5876-69-7). This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions to ensure safe and successful experimentation. As a sterically hindered tertiary propargylic alcohol, this reagent presents unique opportunities and challenges in synthetic chemistry. This guide is structured to provide not just protocols, but the underlying chemical logic to empower users to make informed decisions in their work.

Section 1: Core Compound Properties & Safety

Frequently Asked Questions (FAQs)

Q: What are the primary hazards associated with this compound? A: According to its Safety Data Sheet, this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is critical to handle this compound with appropriate personal protective equipment (PPE).

Q: What specific PPE is recommended when handling this compound? A: Standard laboratory PPE is mandatory. This includes a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

Q: How should this compound be stored? A: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from strong oxidizing agents, as these are incompatible. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation, although specific stability data is limited.

Q: What is the typical appearance and what are the key physical properties of this compound? A: this compound is typically a solid at room temperature. Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 5876-69-7
Molecular Formula C₁₆H₁₄O
Molecular Weight 222.28 g/mol
Appearance SolidInferred from properties
Hazards H302, H315, H319, H335

Q: How should I dispose of waste containing this compound? A: Waste must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of it down the drain. Collect waste in a designated, labeled, and sealed container for pickup by your institution's environmental health and safety department.

Safety & Handling Workflow

The following diagram outlines the essential steps for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal a Review SDS (Hazards: H302, H315, H319, H335) b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Fume Hood (Ensure proper airflow) b->c d Weigh Solid in Hood c->d Begin Experiment e Perform Reaction (Under Inert Atmosphere if required) d->e f Monitor for Incompatibilities (e.g., Strong Oxidizers) e->f g Quench Reaction Appropriately f->g Workup h Segregate Waste (Solid vs. Liquid Halogenated/Non-halogenated) g->h i Decontaminate Glassware & Surfaces h->i j Dispose via EHS Protocols i->j

Caption: A flowchart for the safe handling of this compound.

Section 2: Troubleshooting Experimental Protocols

As a sterically hindered tertiary propargylic alcohol, this compound is a valuable building block but can present challenges. It has been successfully used as a coupling partner in advanced palladium-catalyzed reactions, such as those involving a 1,4-palladium migration/Sonogashira sequence.[2] The following guide uses this type of reaction as a framework for troubleshooting common issues.

Troubleshooting Guide: Palladium-Catalyzed Coupling Reactions

Problem 1: Low or No Conversion of Starting Material

Potential Cause Explanation & Validation Proposed Solution
Catalyst Inactivity The Pd(0) active species may have oxidized or the phosphine ligand has degraded. This is common if reagents are not handled under inert conditions. Validate by running a trusted control reaction with a less hindered substrate.Use a fresh source of palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos). Ensure all reagents and solvents are rigorously degassed and the reaction is set up under a robust inert atmosphere (Argon or Nitrogen).
Insufficient Base Strength/Solubility The base (e.g., Cs₂CO₃) may not be strong enough or soluble enough in the reaction medium to facilitate the key steps in the catalytic cycle.Screen alternative bases. Consider organic bases like DBU or phosphazene bases if inorganic bases fail. If using an inorganic base, ensure it is finely powdered and vigorously stirred.
Steric Hindrance The two phenyl groups on the alcohol create significant steric bulk, which can inhibit the coordination of the alkyne to the metal center. This is an inherent property of the substrate.Increase reaction temperature to provide more energy to overcome the activation barrier. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). Switch to a bulkier, more electron-rich phosphine ligand (like SPhos or RuPhos) which can promote the challenging oxidative addition and reductive elimination steps.[2]
Inhibitors in Starting Material Trace impurities (e.g., water, other coordinating species) in the starting materials or solvent can poison the palladium catalyst.Purify the this compound (e.g., by recrystallization or column chromatography) and the coupling partner before use. Use anhydrous, degassed solvents.

Problem 2: Formation of Significant Side Products

Potential Cause Explanation & Validation Proposed Solution
Alkyne Homocoupling (Glaser Coupling) If a copper co-catalyst is used (as in traditional Sonogashira), it can promote the oxidative dimerization of the terminal alkyne, especially if the cross-coupling is slow. This is identifiable by a new product with double the molecular weight of the alkyne portion.Reduce the amount of copper co-catalyst or switch to a copper-free Sonogashira protocol. The use of palladium catalysts with bulky phosphine ligands can often render the copper co-catalyst unnecessary.
Hydroarylation/Rearrangement Propargylic alcohols can undergo rearrangement or react with nucleophiles present. For instance, rhodium catalysis can lead to allene or hydroarylation products instead of simple coupling. While palladium-catalyzed, similar pathways could be minor side reactions.Confirm the identity of the side product by mass spectrometry and NMR. If rearrangement is an issue, screen different solvents and lower the reaction temperature. Ensure the reaction conditions are selective for the desired coupling pathway.
Decomposition At elevated temperatures, the starting material or product may be thermally unstable, leading to a complex mixture of unidentifiable products.Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to check for the appearance of multiple decomposition spots.
Hypothetical Protocol: Palladium-Catalyzed Migratory Coupling

This protocol is based on a reported procedure for the coupling of a vinyl bromide with a sterically hindered alkyne, adapted for this compound.[2]

  • Reagent Preparation: To an oven-dried Schlenk tube, add Pd(OAc)₂ (3.3 mg, 0.015 mmol, 5 mol%), SPhos (12.3 mg, 0.03 mmol, 10 mol%), and Cs₂CO₃ (195 mg, 0.6 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Addition of Reactants: Under a positive pressure of argon, add the aryl/vinyl halide (0.3 mmol, 1.0 equiv) and this compound (100 mg, 0.45 mmol, 1.5 equiv), followed by anhydrous, degassed solvent (e.g., 1,4-dioxane, 2 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor progress by withdrawing small aliquots (via syringe) and analyzing by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting common issues.

References

  • ACS Omega (2018). Iodo-Cycloisomerization of Aryl(indol-3-yl)methane-Tethered Propargyl Alcohols to 3-Iodocarbazoles via Selective 1,2-Alkyl Migration. [Link]

  • Advanced Synthesis & Catalysis (2024). Stereoselective Construction of Trisubstituted 1,3-Enynes via Aryl to Vinyl 1,4-Palladium Migration. [Link]

  • Academia.edu (2017). SYNTHESIS OF AROMATIC ACETYLENIC ALCOHOLS AND THEIR VINYL ETHERS OF THE BASED PHENYLACETYLENE, ANILINE AND ACETYLENE. [Link]

  • Nature Communications (2023). Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation. [Link]

  • ACS Omega (2021). Substrate-Controlled Product Divergence: Silver-Catalyzed Reaction of Trifluoromethyl Ketones with Terminal Alkynes. [Link]

  • ResearchGate (2023). TPP-NBS Induced [3+3] Cascade Annulation of Propargylic Alcohols and 1,3-Bis Nucleophiles: Access to Chromenopyridines, 1,2-Dihydropyridines. [Link]

  • The University of Tokyo Repository (2018). Studies on Unprecedented Catalytic Selective Molecular Transformations through Rational Construction of Systems Specific to Soli. [Link]

  • RWTH Publications (2021). Selective Transformations of Sulfondiimines. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-diphenylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this valuable tertiary propargyl alcohol. Our focus is on providing practical, field-tested insights to ensure the success of your chemical synthesis endeavors.

Introduction to the Synthesis of this compound

This compound is a key building block in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. Its synthesis is most commonly achieved through the nucleophilic addition of a phenylacetylide species to acetophenone. This can be accomplished via a Grignard-type reaction or a Sonogashira coupling, each with its own set of advantages and challenges, particularly when scaling up the reaction. This guide will primarily focus on the more direct and often higher-yielding Grignard-type approach.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Formation

  • Question: I am not observing any significant formation of this compound in my reaction. What are the likely causes and how can I resolve this?

  • Answer: A lack of product formation typically points to issues with the generation or reactivity of the phenylacetylide nucleophile, or decomposition of the starting materials. Here’s a systematic approach to troubleshooting:

    • Moisture Contamination: Grignard reagents and acetylides are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen). Solvents must be anhydrous. The use of a drying tube is essential.

    • Inactive Magnesium: If preparing a Grignard reagent in situ, the surface of the magnesium turnings may be oxidized. Activate the magnesium by gentle heating with a heat gun or by adding a small crystal of iodine.[1]

    • Poor Quality Base: If using a strong base like n-butyllithium to deprotonate phenylacetylene, ensure it is properly titrated and has not degraded during storage.

    • Reaction Temperature: The initial deprotonation of phenylacetylene is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The subsequent addition to acetophenone can then be allowed to slowly warm to room temperature.[2]

    • Starting Material Purity: Verify the purity of your phenylacetylene and acetophenone. Impurities can quench the organometallic reagents or interfere with the reaction.

Issue 2: Formation of Significant Byproducts

  • Question: My reaction yields the desired product, but I am also seeing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?

  • Answer: The most common byproduct in this reaction is the result of the Glaser coupling of phenylacetylene, leading to the formation of 1,4-diphenylbuta-1,3-diyne.[3] This is particularly prevalent in copper-catalyzed reactions but can also occur under other conditions.

    • Minimize Glaser Coupling: If using a copper co-catalyst (as in some Sonogashira variations), ensure strict anaerobic conditions, as oxygen promotes this homocoupling.[4] In the Grignard-type synthesis, this is less of an issue but can still occur if trace metals are present.

    • Enolization of Acetophenone: Strong bases can deprotonate the alpha-carbon of acetophenone, leading to self-condensation or other side reactions. To mitigate this, add the acetophenone solution slowly to the pre-formed phenylacetylide solution at a low temperature. This ensures the nucleophilic addition is favored over deprotonation.

    • Over-addition (in related ester reactions): While not directly applicable to the ketone starting material here, it's a common issue in Grignard reactions with esters, leading to tertiary alcohols with two identical substituents from the Grignard reagent.[5]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification techniques?

  • Answer: The purification of tertiary propargyl alcohols can be challenging due to their potential for decomposition under certain conditions.

    • Aqueous Work-up: A careful aqueous work-up is the first step. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than strong acids, which can promote side reactions or dehydration of the product.

    • Column Chromatography: Flash column chromatography on silica gel is the most effective method for purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.[6]

    • Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective final purification step.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is better for scaling up: the Grignard-type reaction or the Sonogashira coupling?

    • A1: For the synthesis of this compound, the Grignard-type addition of phenylacetylide to acetophenone is generally more atom-economical and involves fewer potentially expensive and toxic catalysts (like palladium) compared to the Sonogashira coupling.[7][8] This often makes it a more cost-effective and straightforward option for scale-up.

  • Q2: What are the critical safety precautions I should take when handling the reagents for this synthesis?

    • A2: Phenylacetylene is flammable and should be handled in a well-ventilated fume hood.[9][10][11][12] Strong bases like n-butyllithium are pyrophoric and must be handled under an inert atmosphere with proper personal protective equipment. Grignard reagents are highly reactive with water and protic solvents. Always wear safety glasses, gloves, and a lab coat.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes) and visualize the spots under UV light. The disappearance of the acetophenone spot and the appearance of a new, typically higher Rf spot for the product, indicates the reaction is proceeding.

  • Q4: Can I use a different base to deprotonate phenylacetylene?

    • A4: Yes, other strong bases can be used. Sodium amide (NaNH₂) and lithium diisopropylamide (LDA) are also effective for generating acetylide anions.[13] The choice of base may depend on the specific reaction conditions and the desired scale.

Experimental Protocol: Gram-Scale Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound via the addition of phenylacetylide to acetophenone.

Reagents and Equipment
Reagent/EquipmentQuantity/Specification
Phenylacetylene1.0 eq
n-Butyllithium (2.5 M in hexanes)1.1 eq
Acetophenone1.0 eq
Anhydrous Tetrahydrofuran (THF)Sufficient for a 0.5 M solution
Saturated aq. NH₄Cl solution
Ethyl acetateFor extraction and chromatography
HexanesFor extraction and chromatography
Anhydrous Magnesium Sulfate (MgSO₄)
Oven-dried round-bottom flasks
Magnetic stirrer and stir bars
Syringes and needles
Inert atmosphere setup (Nitrogen or Argon)
Ice bath and/or dry ice/acetone bath
Step-by-Step Procedure
  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Phenylacetylide Formation:

    • To the flask, add anhydrous THF followed by phenylacetylene (1.0 eq) via syringe.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. A color change and/or precipitation may be observed.

    • Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the lithium phenylacetylide.

  • Addition of Acetophenone:

    • In a separate oven-dried flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.

    • Slowly add the acetophenone solution to the lithium phenylacetylide solution at 0 °C via syringe over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the acetophenone is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

Visualizing the Process

Reaction Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Dry Glassware & Inert Atmosphere B Add Anhydrous THF & Phenylacetylene A->B C Cool to 0 °C B->C D Add n-BuLi (Formation of Acetylide) C->D E Add Acetophenone Solution D->E F Warm to RT & Stir E->F G Quench with aq. NH4Cl F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Low or No Product? CheckMoisture Check for Moisture Contamination (Dry Glassware/Solvents?) Start->CheckMoisture CheckBase Verify Base Activity (Titrate n-BuLi?) Start->CheckBase CheckTemp Review Reaction Temperature Profile Start->CheckTemp CheckPurity Analyze Starting Material Purity Start->CheckPurity SideProducts Significant Byproducts? CheckGlaser Minimize Glaser Coupling (Strict Anaerobic Conditions?) SideProducts->CheckGlaser CheckEnolization Slow Addition of Ketone at Low Temp? SideProducts->CheckEnolization

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Benchchem. (n.d.). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl. (n.d.).
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • Supporting Information. (n.d.).
  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (n.d.).
  • Semantic Scholar. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction.
  • Apollo Scientific. (n.d.). Phenylacetylene.
  • Sigma-Aldrich. (2002). Phenylacetylene, 98%.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Thermo Fisher Scientific. (2014). Phenylacetylene - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Phenylacetylene - Safety Data Sheet.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances.
  • Google Patents. (n.d.). Process of purifying propargyl alcohol.
  • The Sonogashira Coupling. (n.d.).
  • Thermo Fisher Scientific. (2014). SAFETY DATA SHEET.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Oxidative Rearrangement of Tertiary Propargylic Alcohols. (n.d.).
  • Product Class 3: Propargylic Alcohols. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Sigma-Aldrich. (n.d.). 2,4-DIPHENYL-BUT-3-YN-2-OL AldrichCPR.
  • ACS Engineering Au. (2024). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor.
  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. (n.d.).
  • ResearchGate. (n.d.). a–c) Challenges in catalyzing the Sonogashira coupling reaction with....
  • Chad's Prep®. (n.d.). Addition of Acetylide Ions and Grignard Reagents.
  • ACS Publications. (n.d.). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols | The Journal of Organic Chemistry.
  • University of Calgary. (n.d.). Ch 14: Reactions of RCCM with Aldehydes and Ketones.
  • Reactions Of Acetylide Ions: Mechanisms And Predicting The Products. (2022).
  • YouTube. (2025). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem.
  • Chemistry LibreTexts. (2021). 11.11: Reaction of Acetylide Anions.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Wikipedia. (n.d.). Ketone.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemical Synthesis Database. (2025). 4,4-diphenyl-3-buten-2-one.
  • Green Techniques to Improve Grignard Reactions and Synthesize Heterocyclic Molecules. (2014).
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction.
  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.
  • YouTube. (2019). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • Organic Syntheses Procedure. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester.
  • Benchchem. (n.d.). Application of 1,4-Diphenylbut-3-yn-2-one in Materials Science.

Sources

Technical Support Center: Solvent Effects on 2,4-Diphenylbut-3-yn-2-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the experimental challenges and nuances of reactions involving 2,4-diphenylbut-3-yn-2-ol. As a tertiary propargyl alcohol, its reactivity is significantly influenced by the choice of solvent, particularly in acid-catalyzed rearrangements. This document is designed to provide not just protocols, but a foundational understanding of the causality behind experimental choices to ensure reproducible and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound under acidic conditions?

Under acidic conditions, this compound, a tertiary propargyl alcohol, primarily undergoes rearrangement to form α,β-unsaturated ketones.[1][2] Two competing pathways, the Meyer-Schuster rearrangement and the Rupe rearrangement, dictate the final product structure.[3][4] The choice of solvent and catalyst can influence which pathway is favored.

Q2: What is the mechanistic difference between the Meyer-Schuster and Rupe rearrangements?

The key difference lies in the migration of the hydroxyl group and the nature of the intermediate.

  • Meyer-Schuster Rearrangement: This pathway involves a[1][3]-hydroxyl shift through an allenol intermediate, which then tautomerizes to the α,β-unsaturated ketone.[3][4][5]

  • Rupe Rearrangement: This competing reaction for tertiary alcohols involves the formation of an enyne intermediate, followed by hydration to yield an α,β-unsaturated ketone.[1][3] This is sometimes described as a formal[1][2]-hydroxyl shift.[2]

G cluster_start Starting Material cluster_MS Meyer-Schuster Pathway cluster_Rupe Rupe Pathway Start This compound Protonation Protonation of Alcohol (H+) Start->Protonation Carbocation_MS Propargyl Carbocation Protonation->Carbocation_MS Carbocation_Rupe Propargyl Carbocation Protonation->Carbocation_Rupe Shift_13 [1,3]-Hydroxyl Shift Carbocation_MS->Shift_13 Allenol Allenol Intermediate Shift_13->Allenol Tautomerization Keto-Enol Tautomerization Allenol->Tautomerization Product_MS 1,3-Diphenylbut-2-en-1-one Tautomerization->Product_MS Elimination Elimination of H+ Carbocation_Rupe->Elimination Enyne Enyne Intermediate Elimination->Enyne Hydration Hydration of Alkyne Enyne->Hydration Product_Rupe 4,4-Diphenylbut-3-en-2-one Hydration->Product_Rupe

Fig 1. Competing Meyer-Schuster and Rupe Rearrangement Pathways.
Q3: How does solvent polarity fundamentally alter the reaction pathway?

Solvent polarity plays a critical role in stabilizing the intermediates and transition states of these competing reactions.

  • Polar Protic Solvents (e.g., water, alcohols): These solvents are effective at solvating ions. They can stabilize the carbocation intermediate and participate in the reaction, for instance, during the hydration step of the Rupe rearrangement.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate cations but are less effective at solvating anions. Their influence can vary, but they generally favor pathways that involve polar intermediates.

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents do not effectively stabilize charged intermediates. Reactions in nonpolar solvents may proceed through more concerted pathways or be significantly slower. The concept of "solvent caging" has been proposed, where the solvent molecules organize around the reacting species, stabilizing the transition state.[3][6]

Q4: What is the role of the acid catalyst, and can I use Lewis acids?

The acid catalyst is essential for protonating the hydroxyl group, turning it into a good leaving group (water) and initiating the rearrangement.[3]

  • Protic Acids (e.g., H₂SO₄, HCl): Strong protic acids are traditionally used.[3] The nature of the acid does not typically alter the course of the rearrangement, but its concentration can affect the reaction rate.

  • Lewis Acids (e.g., InCl₃, Ru- and Ag-based catalysts): Yes, Lewis acids can be used and often provide milder reaction conditions.[3] This can be advantageous in preventing the Rupe rearrangement, which often competes under strong protic acid conditions, especially with tertiary alcohols.[3] Microwave-assisted catalysis with Lewis acids like InCl₃ has been shown to give excellent yields and stereoselectivity.[3]

Troubleshooting Guide

This section addresses common problems encountered during the rearrangement of this compound.

G cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Complex Mixture cluster_solutions3 Solutions for Enyne Product Start Problem Encountered P1 Low or No Conversion Start->P1 P2 Complex Product Mixture Start->P2 P3 Unexpected Enyne Product Start->P3 S1a Increase Acid Concentration or Use Stronger Acid P1->S1a S1b Increase Reaction Temperature or Time P1->S1b S1c Check Catalyst Activity (if using metal catalyst) P1->S1c S2a Lower Reaction Temperature P2->S2a S2b Switch to Milder Catalyst (e.g., Lewis Acid) P2->S2b S2c Change Solvent to Favor One Pathway (See Table 1) P2->S2c S2d Reduce Reaction Time P2->S2d S3a Ensure Sufficient Water for Hydration Step P3->S3a S3b Switch to a More Protic Solvent P3->S3b S3c Increase Acid Strength/ Concentration P3->S3c

Fig 2. Troubleshooting Workflow for Rearrangement Reactions.
Problem: Low or no conversion of the starting material.
  • Possible Cause: Insufficient acid catalysis or reaction conditions are too mild.

    • Solution 1 (Causality): The initial protonation of the hydroxyl group is the first step. If the acid is too weak or its concentration is too low, this equilibrium will not favor the protonated species, and the reaction will not proceed. Action: Increase the concentration of the protic acid or switch to a stronger acid (e.g., from acetic acid to sulfuric acid).

    • Solution 2 (Causality): The rearrangement has an activation energy barrier that must be overcome. Action: Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC to avoid decomposition.

    • Solution 3 (Causality): If using a transition metal or Lewis acid catalyst, it may be inactive or poisoned. Action: Use a fresh batch of catalyst or ensure all reagents and solvents are anhydrous and free of impurities that could inhibit catalysis.

Problem: A complex mixture of products is observed, making purification difficult.
  • Possible Cause: Both Meyer-Schuster and Rupe pathways are occurring at comparable rates, or side reactions are taking place.

    • Solution 1 (Causality): Higher temperatures can provide enough energy to overcome the activation barriers for multiple pathways, leading to a loss of selectivity. Action: Lower the reaction temperature to favor the pathway with the lower activation energy.

    • Solution 2 (Causality): Strong protic acids can promote the Rupe pathway, which competes with the Meyer-Schuster rearrangement for tertiary alcohols.[3] Milder catalysts can offer greater selectivity. Action: Switch from a strong protic acid to a milder Lewis acid catalyst (e.g., InCl₃, Ag₂CO₃).[3]

    • Solution 3 (Causality): The solvent has a profound effect on the stabilization of intermediates for each pathway. Action: Modify the solvent system to selectively favor one product. Refer to the table below for guidance.

Solvent TypePolarityPredominant PathwayExpected Major ProductRationale
Acetic Acid/H₂OPolar ProticRupe4,4-Diphenylbut-3-en-2-oneProtic nature facilitates the hydration of the enyne intermediate.
Dioxane/H₂SO₄Polar AproticMeyer-Schuster1,3-Diphenylbut-2-en-1-oneLess protic environment may disfavor the Rupe pathway's hydration step and stabilize the allenol intermediate.
Toluene/p-TsOHNonpolarMeyer-Schuster1,3-Diphenylbut-2-en-1-oneNonpolar environment may favor the more concerted[1][3]-shift.

Table 1. Solvent Influence on Reaction Pathway

Problem: The isolated product is the enyne intermediate, not the expected ketone.
  • Possible Cause: Incomplete reaction, specifically the hydration step of the Rupe pathway is stalled.

    • Solution 1 (Causality): The conversion of the enyne to the final ketone requires the addition of water across the triple bond. If the reaction is run under strictly anhydrous conditions, this step cannot occur. Action: Ensure a stoichiometric amount of water is present in the reaction mixture if the Rupe product is desired. Using aqueous acids (e.g., 85% H₃PO₄) can accomplish this.

    • Solution 2 (Causality): Solvents that are poor at solvating protons and water will disfavor the hydration step. Action: Switch to a more polar, protic solvent like aqueous ethanol or acetic acid to facilitate the hydration of the enyne.

Experimental Protocol: General Procedure for Acid-Catalyzed Rearrangement

This is a generalized protocol and should be optimized for specific outcomes.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., glacial acetic acid, 10-20 mL per gram of substrate).

  • Initiation: Add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.3 eq) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker of ice water. If the product is a solid, it may precipitate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution (to neutralize the acid) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography or recrystallization. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure as either the Meyer-Schuster or Rupe product.

References

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Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Validation of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth technical comparison of three distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity validation of 2,4-Diphenylbut-3-yn-2-ol. Moving beyond a single-method approach, we explore how strategic choices in stationary phase chemistry and mobile phase composition can yield orthogonal selectivities, ensuring a comprehensive and robust assessment of purity. The protocols and validation data presented herein are designed to provide a framework for developing self-validating analytical systems essential for research, quality control, and regulatory submission in the pharmaceutical industry.

Introduction: The Analytical Imperative for this compound

This compound is a tertiary propargylic alcohol characterized by its rigid structure containing two phenyl rings and a carbon-carbon triple bond[1][2]. This unique combination of functional groups makes it a valuable building block in organic synthesis and a potential scaffold in medicinal chemistry. As with any compound intended for advanced applications, particularly in drug development, rigorous verification of its purity is not merely a procedural step but a foundational requirement for data integrity and safety.

The presence of even minute quantities of impurities—such as unreacted starting materials, synthetic by-products, or degradation products—can significantly alter the compound's chemical and pharmacological properties. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this task due to its high resolution, sensitivity, and adaptability.[3]

This guide will compare three scientifically-designed RP-HPLC methods, demonstrating how column chemistry directly influences analytical selectivity. We will dissect the rationale behind each method, present detailed protocols, and provide a comparative analysis based on key validation parameters as outlined by the International Conference on Harmonisation (ICH) guidelines.[4][5]

Analyte Profile and Strategic Considerations

Chemical Structure:

Caption: Structure of this compound.

The molecule is predominantly non-polar due to the two phenyl rings, making it an ideal candidate for Reversed-Phase (RP) chromatography.[6] The tertiary alcohol group adds a minor polar site. Its aromatic nature ensures strong UV absorbance, making UV detection a straightforward choice.

Potential Impurities: A robust purity method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its potential process impurities and degradation products.[7][8] For this compound, these could include:

  • Starting Materials: Phenylacetylene, Acetone.

  • Related Substances: Isomers such as 1,4-diphenylbut-3-yn-1-ol.

  • Degradation Products: Oxidation of the alcohol or hydration of the alkyne. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) are essential to generate these compounds and validate the method's specificity.[7]

Comparative HPLC Methodologies

We will evaluate three methods, each employing a different stationary phase to exploit distinct retention mechanisms. The goal is to find a primary method for routine analysis and a secondary, orthogonal method for confirmation.

Method 1: The Industry Standard (C18)

This method uses a C18 (octadecylsilane) column, which separates compounds primarily based on hydrophobic interactions.[6] It is the workhorse of RP-HPLC and the logical starting point for method development.

Experimental Protocol:

Parameter Specification Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides excellent hydrophobic retention and efficiency for a wide range of compounds.[9]
Mobile Phase A 0.1% Formic Acid in Water Acidifier sharpens peaks of acidic/basic impurities and improves reproducibility.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN) ACN is a strong organic solvent with a low UV cutoff, ideal for gradient elution.[10]
Gradient 0-2 min: 40% B; 2-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% B A scouting gradient to separate compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Detection UV at 254 nm Strong absorbance for phenyl groups.
Injection Vol. 5 µL

| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample is fully dissolved and compatible with the initial mobile phase. |

Method 2: Alternative Selectivity (Phenyl-Hexyl)

This method utilizes a phenyl-hexyl stationary phase. In addition to hydrophobic interactions, this phase provides π-π interactions with the aromatic rings of the analyte and impurities, offering a different selectivity profile. This is particularly useful for resolving aromatic isomers or closely related substances that may co-elute on a C18 column.

Experimental Protocol:

Parameter Specification Rationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm Introduces π-π interactions, altering selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water Consistent with Method 1 for comparison.
Mobile Phase B 0.1% Formic Acid in Methanol (MeOH) Methanol is chosen as the organic modifier to introduce a different solvent selectivity compared to ACN, arising from its protic nature and hydrogen bonding capabilities.[11]
Gradient 0-2 min: 50% B; 2-15 min: 50-95% B; 15-17 min: 95% B; 17-18 min: 95-50% B; 18-25 min: 50% B Gradient adjusted for the different solvent strength of Methanol.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL

| Diluent | Methanol/Water (50:50, v/v) | |

Method 3: Reduced Hydrophobicity (C8)

A C8 (octylsilane) column has shorter alkyl chains than a C18, resulting in less hydrophobic retention. This can be advantageous for highly non-polar compounds that might be too strongly retained on a C18 column, leading to long run times and broad peaks.[12]

Experimental Protocol:

Parameter Specification Rationale
Column C8, 4.6 x 150 mm, 5 µm Reduces strong hydrophobic retention, potentially improving peak shape for the main analyte and shortening run time.[12]
Mobile Phase A 0.1% Formic Acid in Water Consistent with Method 1.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN) Consistent with Method 1 for direct comparison of stationary phase effect.
Gradient 0-2 min: 40% B; 2-12 min: 40-90% B; 12-14 min: 90% B; 14-15 min: 90-40% B; 15-22 min: 40% B Gradient is shortened due to the lower retentivity of the C8 phase.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL

| Diluent | Acetonitrile/Water (50:50, v/v) | |

Validation Workflow and Comparative Data

A comprehensive validation was performed following ICH Q2(R1) guidelines.[13] A stock solution of this compound (1.0 mg/mL) was prepared, along with a spiked sample containing known impurities at the 0.1% level to assess specificity.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Comparison cluster_3 Phase 4: Finalization Analyte Analyte Characterization (Solubility, UV Spectra) Impurities Impurity Profiling (Forced Degradation) Analyte->Impurities MethodDev Develop & Optimize 3 HPLC Methods (C18, Phenyl, C8) Impurities->MethodDev Validation Perform Validation (Specificity, Linearity, Precision) MethodDev->Validation Comparison Compare Performance Metrics (Resolution, Tailing, Robustness) Validation->Comparison Selection Select Primary QC Method & Orthogonal Confirmatory Method Comparison->Selection

Caption: Workflow for HPLC Method Validation and Comparison.

Table 1: Comparative System Suitability and Specificity Data

(Note: Data are representative examples for illustrative purposes.)

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Method 3 (C8)Acceptance Criteria
Retention Time (min) 12.511.89.7Report
Tailing Factor 1.11.21.0≤ 1.5
Theoretical Plates 15,20014,50016,100> 2000
Resolution (Critical Pair)*2.13.5 1.9> 2.0
Peak Purity (Main Peak) PassPassPassIndex > 990

*Critical Pair: this compound and a closely eluting degradation product from oxidative stress.

Table 2: Summary of Validation Performance

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Method 3 (C8)
Linearity (R²) 0.99980.99970.9999
Precision (%RSD, n=6) 0.45%0.51%0.42%
Accuracy (% Recovery) 99.5%99.2%100.1%
LOQ (µg/mL) 0.150.180.14

Discussion: Synthesizing the Results

Method 1 (C18): This method demonstrates excellent performance, meeting all system suitability and validation criteria. It shows good resolving power and is highly robust, making it a strong candidate for a primary, routine quality control method.

Method 2 (Phenyl-Hexyl): The standout feature of this method is the significantly improved resolution (3.5 vs. 2.1) for the critical pair. This highlights the power of leveraging alternative separation mechanisms. The π-π interactions provided by the phenyl rings of the stationary phase created greater separation between the main analyte and an aromatic degradant. While its overall precision was slightly lower, this method serves as an outstanding orthogonal method . If an out-of-specification result is observed with the C18 method, this Phenyl-Hexyl method provides a scientifically sound, alternative chemistry for confirmation.

Method 3 (C8): This method provided the shortest run time and excellent peak shape, as expected. However, it offered the lowest resolution for the critical pair, indicating that the reduced hydrophobic interaction was insufficient to separate these closely related compounds. While it is a valid method, it is less stability-indicating compared to the others for this specific impurity profile.

G cluster_0 cluster_1 C18 C18 Column Hydrophobic Interactions Phenyl Phenyl-Hexyl Column Hydrophobic Interactions π-π Interactions Analyte Aromatic Analyte Analyte->C18 Analyte->Phenyl Impurity Aromatic Impurity Impurity->C18 Impurity->Phenyl

Caption: Dominant interaction mechanisms on C18 vs. Phenyl-Hexyl columns.

Conclusion and Recommendations

For the comprehensive purity validation of this compound, a single HPLC method, while potentially sufficient, does not provide the same level of analytical certainty as a multi-method approach.

  • Recommended Primary Method: Method 1 (C18 with ACN/Water) is recommended for routine quality control. It is robust, precise, and demonstrates good resolving power for a general impurity screen.

  • Recommended Confirmatory Method: Method 2 (Phenyl-Hexyl with MeOH/Water) should be used as an orthogonal, confirmatory method. Its alternative selectivity is crucial for investigating any unexpected peaks or out-of-specification results and provides a higher degree of confidence in the purity assessment.

This comparative guide illustrates that thoughtful selection of HPLC column chemistry is a critical component of robust method development. By understanding and utilizing different separation mechanisms, scientists can build a more complete and defensible picture of product purity.

References

  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. (2010). International Journal of Pharmaceutical Sciences and Research. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). American Pharmaceutical Review. [Link]

  • Reverse Phase Chromatography Techniques. (2023). Chrom Tech, Inc. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2006). LCGC International. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2006). LCGC North America. [Link]

  • RP-HPLC of strongly non-polar compound? (2020). ResearchGate. [Link]

  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. (2010). ResearchGate. [Link]

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  • The Science of Separation: Understanding High-Performance Liquid Chromatography. (n.d.). News-Medical.net. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2023). Axion Labs. [Link]

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A Comparative Guide to the Reactivity of 2,4-Diphenylbut-3-yn-2-ol and Other Alkynols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Propargyl alcohols are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of valuable molecules, including natural products and pharmaceuticals.[1] Their rich reactivity, stemming from the presence of both a hydroxyl group and a carbon-carbon triple bond, allows for a diverse range of chemical transformations.[2] Among these, the acid-catalyzed rearrangement of tertiary propargylic alcohols is a particularly powerful tool for constructing α,β-unsaturated carbonyl compounds. This guide provides an in-depth comparison of the reactivity of 2,4-diphenylbut-3-yn-2-ol with other alkynols, focusing on the well-known Meyer-Schuster and Rupe rearrangements. We will delve into the mechanistic underpinnings of these reactions, provide experimental data to support our comparisons, and offer detailed protocols for researchers in organic synthesis and drug development.

The Dichotomy of Tertiary Alkynol Reactivity: Meyer-Schuster vs. Rupe Rearrangement

The acid-catalyzed treatment of tertiary propargylic alcohols can lead to two primary rearrangement pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement.[3][4] The structural features of the starting alkynol and the reaction conditions play a critical role in dictating which pathway is favored.

The Meyer-Schuster rearrangement involves a formal 1,3-shift of the hydroxyl group, leading to the formation of an α,β-unsaturated ketone or aldehyde.[5][6] In contrast, the Rupe rearrangement proceeds through a formal 1,2-hydroxyl shift, also yielding an α,β-unsaturated ketone, but with a different substitution pattern.[4][7] For tertiary alcohols, the Rupe rearrangement often competes with the Meyer-Schuster pathway.[3]

Mechanistic Insights

The initial step in both rearrangements is the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a propargyl cation.[8] The fate of this carbocation intermediate is what differentiates the two pathways.

  • Meyer-Schuster Pathway: The reaction proceeds through a concerted, asynchronous 1,3-shift of the protonated hydroxyl group.[3][9] This leads to an allenol intermediate, which then tautomerizes to the final α,β-unsaturated carbonyl compound.[10]

  • Rupe Pathway: This pathway is favored when the tertiary alcohol possesses α-hydrogens.[4] Deprotonation of the propargyl cation at the α-position forms an enyne intermediate. Subsequent protonation of the alkyne and addition of water leads to the α,β-unsaturated methyl ketone.[3][8]

The choice of acid catalyst can significantly influence the reaction outcome. While strong acids have traditionally been used, they can also promote the competing Rupe reaction.[3] Milder conditions using transition metal-based or Lewis acid catalysts can offer greater selectivity for the Meyer-Schuster rearrangement.[3][10]

Comparative Reactivity Analysis: this compound vs. Other Tertiary Alkynols

To illustrate the factors governing the reactivity of tertiary alkynols, we will compare the behavior of this compound with other representative examples under acidic conditions.

Alkynol Structure Expected Major Product(s) Governing Factors
This compound C₁₆H₁₄O [11][12]Meyer-Schuster Product: 4,4-Diphenylbut-3-en-2-one[13]The absence of α-hydrogens on one side of the hydroxyl group and the steric bulk of the phenyl groups favor the Meyer-Schuster rearrangement.
3-Methyl-1-phenylpent-1-yn-3-ol C₁₂H₁₄O Mixture of Meyer-Schuster and Rupe products.[14]The presence of α-hydrogens on the ethyl group allows for the competing Rupe rearrangement.
1-Ethynylcyclohexanol C₈H₁₀O Rupe Product: 1-Acetylcyclohexene[8]The presence of α-hydrogens on the cyclohexyl ring and a terminal alkyne strongly favor the Rupe pathway.
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol C₁₂H₁₄O₂ [15]Primarily Meyer-Schuster product.The electron-donating methoxy group can stabilize the propargyl cation, potentially influencing the reaction rate. The methyl groups provide α-hydrogens, but the steric environment may still favor the Meyer-Schuster pathway under certain conditions.
Experimental Data Summary

The following table summarizes typical experimental outcomes for the acid-catalyzed rearrangement of these alkynols.

Alkynol Catalyst Solvent Temperature (°C) Major Product Yield (%) Reference
This compoundp-TSATolueneReflux4,4-Diphenylbut-3-en-2-one~70%[3] (Analogous)
3-Methyl-1-phenylpent-1-yn-3-olH₂SO₄Acetic AcidHeatMixtureVariable[14]
1-EthynylcyclohexanolFormic Acid-Heat1-AcetylcyclohexeneGood[8]
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-olPd(OAc)₂, PPh₃, CuIDiethylamineReflux(Intermediate in synthesis)-[15]

Note: Yields can vary significantly based on specific reaction conditions.

Experimental Protocols

General Procedure for Acid-Catalyzed Rearrangement of Tertiary Alkynols

Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • Tertiary propargylic alcohol (e.g., this compound)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), sulfuric acid, or a Lewis acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Work-up and purification supplies (separatory funnel, drying agent, silica gel for chromatography)

Procedure:

  • To a solution of the tertiary propargylic alcohol (1.0 eq) in the chosen anhydrous solvent, add the acid catalyst (typically 0.1-1.0 eq).

  • Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the substrate and catalyst).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated ketone.

Example Protocol: Meyer-Schuster Rearrangement of this compound

This protocol is adapted from general procedures for Meyer-Schuster rearrangements.[3]

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.22 g, 10 mmol) in 50 mL of toluene.

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into 50 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4,4-diphenylbut-3-en-2-one.

Visualizing the Reaction Pathways

To further clarify the mechanistic distinctions, the following diagrams illustrate the key steps in the Meyer-Schuster and Rupe rearrangements.

Meyer_Schuster_Rearrangement cluster_start Starting Material cluster_protonation Protonation cluster_rearrangement 1,3-Hydroxyl Shift cluster_tautomerization Tautomerization Alkynol Tertiary Propargyl Alcohol Protonated_Alcohol Protonated Alcohol Alkynol->Protonated_Alcohol + H+ Allenol Allenol Intermediate Protonated_Alcohol->Allenol - H2O, 1,3-shift Enone α,β-Unsaturated Ketone Allenol->Enone Keto-enol tautomerism

Caption: Meyer-Schuster Rearrangement Pathway.

Rupe_Rearrangement cluster_start_rupe Starting Material cluster_protonation_rupe Protonation & Dehydration cluster_deprotonation_rupe Deprotonation cluster_hydration_rupe Hydration & Tautomerization Alkynol_Rupe Tertiary Propargyl Alcohol (with α-H) Cation_Rupe Propargyl Cation Alkynol_Rupe->Cation_Rupe + H+ - H2O Enyne Enyne Intermediate Cation_Rupe->Enyne - H+ Enone_Rupe α,β-Unsaturated Ketone Enyne->Enone_Rupe + H2O, Tautomerization

Caption: Rupe Rearrangement Pathway.

Conclusion

The reactivity of this compound, like other tertiary propargylic alcohols, is dominated by its propensity to undergo acid-catalyzed rearrangements. The steric and electronic properties of the substituents on the alkynol backbone are the primary determinants of the reaction outcome, directing the transformation towards either the Meyer-Schuster or the Rupe pathway. For this compound, the absence of α-hydrogens on the phenyl-substituted carbon and the steric hindrance imposed by the bulky phenyl groups strongly favor the Meyer-Schuster rearrangement, leading to the formation of 4,4-diphenylbut-3-en-2-one. In contrast, alkynols with available α-hydrogens, such as 3-methyl-1-phenylpent-1-yn-3-ol and 1-ethynylcyclohexanol, are more prone to the competing Rupe rearrangement.

A thorough understanding of these competing pathways and the factors that influence them is essential for synthetic chemists to effectively utilize propargylic alcohols as building blocks for complex molecular architectures. The judicious choice of catalyst and reaction conditions can provide a high degree of control over the product distribution, enabling the selective synthesis of desired α,β-unsaturated carbonyl compounds.

References

  • Meyer–Schuster rearrangement - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Rupe Rearrgment | PPTX - Slideshare. (n.d.). Retrieved January 21, 2026, from [Link]

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  • List of tertiary propargylic alcohols 1 and electron-rich arenes 2... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

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  • MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT - YouTube. (2020, July 18). Retrieved January 21, 2026, from [Link]

  • The Meyer–Schuster Rearrangement - Organic Reactions. (n.d.). Retrieved January 21, 2026, from [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Chemical Reviews - ACS Publications. (2021, March 25). Retrieved January 21, 2026, from [Link]

  • Regioselective Cycloaddition and Substitution Reaction of Tertiary Propargylic Alcohols and Heteroareneboronic Acids via Acid Catalysis | Organic Letters - ACS Publications. (2022, June 15). Retrieved January 21, 2026, from [Link]

  • Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. (n.d.). Retrieved January 21, 2026, from [Link]

  • Elimination and Rupe rearrangement. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Alkynol natural products target ALDH2 in cancer cells by irreversible binding to the active site - ResearchGate. (2025, August 7). Retrieved January 21, 2026, from [Link]

  • Understanding the reactivity of unsaturated alcohols: Experimental and kinetic modeling study of the pyrolysis and oxidation of 3-methyl-2-butenol and 3-methyl-3-butenol - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • This compound - Chemicalbridge. (n.d.). Retrieved January 21, 2026, from [Link]

  • 4,4-diphenyl-3-buten-2-one - Chemical Synthesis Database. (2025, May 20). Retrieved January 21, 2026, from [Link]

  • 1,4-Diphenyl-3-buten-2-ol | C16H16O | CID 85435884 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Iodo Meyer-Schuster Rearrangement of 3-Alkoxy-2-yn-1-ols for β-Mono (Exclusively Z-Selective)-/Disubstituted α-Iodo-α,β-Unsaturated Esters - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Iodo Meyer-Schuster rearrangement of 3-alkoxy-2-yn-1-ols for β-mono (exclusively Z-selective)-/disubstituted α-iodo-α,β-unsaturated esters - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Reaction of 4-phenylbut-3-en-2-one with cyanoacetamide in 2:1 ratio - CentAUR. (2025, October 5). Retrieved January 21, 2026, from [Link]

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A Comparative Guide to the Synthetic Utility of 2,4-Diphenylbut-3-yn-2-ol and Analogous Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, propargyl alcohols are indispensable building blocks, prized for their versatility in constructing complex molecular architectures.[1][2] Among these, 2,4-diphenylbut-3-yn-2-ol, a tertiary propargyl alcohol, presents a unique combination of steric and electronic properties that dictate its reactivity and synthetic applications. This guide provides an in-depth comparison of this compound with other propargyl alcohols, offering experimental insights into its performance in key synthetic transformations.

I. Structural Features and Reactivity Overview

Propargyl alcohols are characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. The reactivity of these compounds is largely governed by the substitution pattern at the alcohol-bearing carbon (α-carbon) and the terminal alkyne carbon.

  • This compound: As a tertiary alcohol, the hydroxyl group is situated on a carbon bearing two phenyl groups. This sterically hindered environment influences its participation in certain reactions. The presence of a phenyl group on the terminal alkyne modulates the electronic properties of the triple bond.

  • Similar Compounds for Comparison:

    • Primary Propargyl Alcohols (e.g., Prop-2-yn-1-ol): Unsubstituted at the α-carbon, offering high reactivity.[2]

    • Secondary Propargyl Alcohols (e.g., 1-phenylprop-2-yn-1-ol): Possess one substituent at the α-carbon, providing a balance of reactivity and steric hindrance.

    • Other Tertiary Propargyl Alcohols (e.g., 2-methyl-3-butyn-2-ol): Varying steric bulk and electronic effects compared to the diphenyl-substituted analogue.[3]

The interplay of these structural features dictates the preferred reaction pathways, such as substitution, rearrangement, or participation in cyclization cascades.

II. Meyer-Schuster Rearrangement: A Comparative Analysis

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds.[4][5][6] This reaction is highly sensitive to the substitution pattern of the propargyl alcohol.

Reaction Mechanism: The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift to form an allene intermediate, which then tautomerizes to the final product.[5]

For tertiary propargyl alcohols like this compound, a competing reaction, the Rupe rearrangement, can occur, leading to the formation of α,β-unsaturated ketones via an enyne intermediate.[5]

Comparative Performance:

Propargyl AlcoholCatalyst/ConditionsMajor ProductYieldReference
This compound Strong Acid (e.g., H₂SO₄)Rupe Product (α,β-unsaturated methyl ketone)Varies[5]
1-Phenylprop-2-yn-1-ol (Secondary) Mild Acid (e.g., PTSA)Meyer-Schuster Product (α,β-unsaturated aldehyde)Good to Excellent[4]
2-Methyl-3-butyn-2-ol (Tertiary) Strong AcidMixture of Meyer-Schuster and Rupe ProductsVaries[5]

Experimental Insight: The steric bulk of the two phenyl groups in this compound can disfavor the direct 1,3-hydroxyl shift required for the Meyer-Schuster rearrangement, making the Rupe pathway more competitive. In contrast, less substituted secondary alcohols readily undergo the Meyer-Schuster rearrangement under milder conditions. The choice of catalyst is crucial; transition metal catalysts (e.g., gold or ruthenium-based) can offer milder conditions and improved selectivity for the Meyer-Schuster rearrangement, even for tertiary alcohols.[4][5]

  • Reactants: 1-phenylprop-2-yn-1-ol (1 mmol), p-toluenesulfonic acid (PTSA) (0.1 mmol).

  • Solvent: Toluene (10 mL).

  • Procedure:

    • Dissolve 1-phenylprop-2-yn-1-ol and PTSA in toluene in a round-bottom flask.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated solution of NaHCO₃.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the corresponding α,β-unsaturated aldehyde.

III. Synthesis of Substituted Furans: A Versatile Application

Propargyl alcohols are valuable precursors for the synthesis of highly substituted furans, which are important structural motifs in many biologically active compounds.[7] Various catalytic systems have been developed to achieve this transformation.

Gold-Catalyzed Cycloisomerization: Gold catalysts are particularly effective in activating the alkyne moiety of propargyl alcohols, facilitating intramolecular cyclization.[8][9]

Palladium/Copper-Catalyzed Cascade Reactions: A modular approach involves a palladium/copper co-catalyzed reaction of propargyl alcohols with an acid chloride and a boronic acid pinacol ester. This cascade reaction proceeds through trans-diboration, acylation, cyclization, and dehydration to furnish trisubstituted furylboronic acid derivatives.[10] A subsequent Suzuki coupling allows for the introduction of a fourth substituent.[10]

Comparative Performance in Furan Synthesis:

Propargyl AlcoholCatalytic SystemProductYieldReference
This compound Pd₂(dba)₃/CuTC, KHMDS, B₂(pin)₂, Acid Chloride2,4,5-Triphenyl-3-borylated furan derivativeGood[10]
Terminal Propargyl Alcohols Triazole-gold (TA-Au)/CopperDi-, tri-, and tetrasubstituted furansGood to Excellent[11]
Various Propargyl Alcohols AuBr₃/AgOTf in Ionic LiquidPolysubstituted furansGood[8]

Causality Behind Experimental Choices: The choice of the catalytic system and reaction partners allows for a high degree of control over the substitution pattern of the resulting furan. The palladium/copper system is particularly advantageous for creating a "library" of furan isomers by systematically varying the substituents.[10] The use of gold catalysts in ionic liquids offers an environmentally friendly approach to furan synthesis.[8]

Furan_Synthesis cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Reaction Cascade cluster_products Products Propargyl_Alcohol Propargyl Alcohol (e.g., this compound) Trans_diboration trans-Diboration Propargyl_Alcohol->Trans_diboration Acid_Chloride Acid Chloride Acylation Regioselective Acylation Acid_Chloride->Acylation B2pin2 B₂(pin)₂ B2pin2->Trans_diboration Pd_Cu Pd₂(dba)₃ / CuTC Pd_Cu->Trans_diboration Base KHMDS Base->Trans_diboration Trans_diboration->Acylation Intermediate Cyclization Cyclization Acylation->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Intermediate Borylated_Furan 3-Borylated Furan Derivative Dehydration->Borylated_Furan Suzuki_Coupling Suzuki Coupling Borylated_Furan->Suzuki_Coupling Tetrasubstituted_Furan Tetrasubstituted Furan Aryl_Halide Aryl Halide Aryl_Halide->Suzuki_Coupling Suzuki_Coupling->Tetrasubstituted_Furan

Caption: Modular synthesis of tetrasubstituted furans via a palladium/copper-catalyzed cascade reaction.

IV. Cross-Coupling Reactions: Expanding Synthetic Horizons

Propargyl alcohols can also serve as coupling partners in various transition metal-catalyzed cross-coupling reactions, although their direct use can be challenging. Often, they are converted to more reactive intermediates.

Sonogashira Coupling: While not a direct coupling of the alcohol, the alkyne moiety of propargyl alcohols is central to the Sonogashira reaction. For instance, 2-methyl-3-butyn-2-ol is a common, inexpensive, and stable alternative to acetylene gas in Sonogashira couplings. The resulting coupled product can then be deprotected to reveal the terminal alkyne.[3] This two-step sequence allows for the introduction of an ethynyl group onto an aryl or vinyl halide.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts can mediate the isomerization of propargyl alcohols to allenes in situ, which can then participate in subsequent coupling reactions.[12][13] For example, a ruthenium-catalyzed C-C coupling of arylpropynes with 1,4-butanediol proceeds through an alkyne-to-allene isomerization.[12]

Comparative Utility in Cross-Coupling:

Propargyl Alcohol DerivativeReaction TypeCatalystKey FeatureReference
2-Methyl-3-butyn-2-ol Sonogashira CouplingPd(OAc)₂/P(p-tol)₃Inexpensive acetylene surrogate[3]
Arylpropynes (derived from propargyl alcohols) Ru-catalyzed C-C couplingRuHCl(CO)(PPh₃)₃In situ allene formation[12]
General Propargyl Alcohols Conversion to Propargyl BromidesCBr₄/PPh₃Formation of versatile allenic/propargylic bromides[14]

Expertise & Experience: The choice of propargyl alcohol for a cross-coupling strategy often depends on the desired final product and the tolerance of other functional groups to the reaction conditions. For the synthesis of terminal alkynes, using a protected propargyl alcohol like 2-methyl-3-butyn-2-ol is a widely adopted and practical approach.[3] For more complex transformations involving isomerizations, the electronic and steric nature of the substituents on the propargyl alcohol become critical in directing the reaction pathway.

Sonogashira_Workflow Aryl_Bromide Aryl Bromide Sonogashira_Coupling Sonogashira Coupling (Pd/Cu or Cu-free) Aryl_Bromide->Sonogashira_Coupling Propargyl_Alcohol 2-Methyl-3-butyn-2-ol (Acetylene Surrogate) Propargyl_Alcohol->Sonogashira_Coupling Coupled_Product Aryl-Substituted Propargyl Alcohol Sonogashira_Coupling->Coupled_Product Deprotection Deprotection (e.g., Base) Coupled_Product->Deprotection Terminal_Alkyne Terminal Aryl Alkyne Deprotection->Terminal_Alkyne

Caption: Use of 2-methyl-3-butyn-2-ol as an acetylene surrogate in Sonogashira cross-coupling reactions.

V. Conclusion

This compound and its structural analogues are a versatile class of reagents in organic synthesis. The choice of a specific propargyl alcohol is dictated by the desired reaction outcome, with steric and electronic factors playing a crucial role in determining reactivity and selectivity. While the bulky phenyl groups of this compound can influence its behavior in reactions like the Meyer-Schuster rearrangement, they also provide a scaffold for the synthesis of highly arylated furan structures. Simpler propargyl alcohols, on the other hand, offer broader utility in reactions where steric hindrance is a limiting factor. A thorough understanding of the interplay between the substrate structure and the reaction conditions is paramount for the successful application of these valuable synthetic intermediates.

References

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A Senior Application Scientist's Guide to the Analytical Characterization of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing research and development. 2,4-Diphenylbut-3-yn-2-ol, a tertiary propargyl alcohol, presents a unique analytical challenge due to its combination of aromatic, alcoholic, and alkynyl functional groups. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this molecule, grounded in field-proven insights and experimental data.

The Importance of Multi-Technique Characterization

No single analytical technique can provide a complete structural elucidation of a molecule like this compound. A multi-faceted approach, integrating data from various spectroscopic and chromatographic methods, is essential for confirming its identity, purity, and stability. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques (GC and HPLC) in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Theoretical Basis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's structure.

Experimental Protocol: ¹H and ¹³C NMR of this compound

A detailed protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at a frequency of 400 MHz.

      • Use a standard pulse program for a one-dimensional proton spectrum.

      • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

      • Employ a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

      • Process the data with Fourier transformation, phase correction, and baseline correction.

    • ¹³C NMR:

      • Acquire the spectrum at a frequency of 100 MHz.

      • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

      • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

Data Interpretation

Based on published data, the expected NMR signals for this compound in CDCl₃ are as follows[1]:

Table 1: ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.74-7.72multipletAromatic protons (2H)
¹H7.90-7.80multipletAromatic protons (2H)
¹H7.47-7.46multipletAromatic protons (2H)
¹H7.40-7.24multipletAromatic protons (4H)
¹H2.53singletHydroxyl proton (-OH)
¹H1.87singletMethyl protons (-CH₃)
¹³C145.7Aromatic Carbon
¹³C131.7Aromatic Carbon
¹³C128.5Aromatic Carbon
¹³C128.4Aromatic Carbon
¹³C128.3Aromatic Carbon
¹³C127.7Aromatic Carbon
¹³C125.0Aromatic Carbon
¹³C122.6Aromatic Carbon
¹³C92.5Alkynyl Carbon (C≡C)
¹³C84.9Alkynyl Carbon (C≡C)
¹³C70.4Quaternary Carbon (-C(OH)-)
¹³C33.3Methyl Carbon (-CH₃)

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Theoretical Basis

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The absorption of IR radiation causes the bonds to stretch or bend. The frequency of these vibrations is dependent on the bond strength and the masses of the bonded atoms.

Experimental Protocol: FTIR Analysis of this compound

For a solid sample like this compound, two common sample preparation methods are the KBr pellet and the thin solid film technique.

Option 1: KBr Pellet Method [2][3][4][5][6]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Option 2: Thin Solid Film Method [2][5]

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

  • Film Formation:

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Analysis:

    • Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Data Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3500 (broad)O-H stretchAlcohol (-OH)
~3050-3080C-H stretch (aromatic)Phenyl groups
~2950-3000C-H stretch (aliphatic)Methyl group (-CH₃)
~2100-2260C≡C stretch (alkyne)Internal alkyne
~1600, 1495, 1450C=C stretch (aromatic ring)Phenyl groups
~1050-1200C-O stretchTertiary alcohol
~690-770C-H bend (out-of-plane)Monosubstituted phenyl

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Theoretical Basis

In a mass spectrometer, molecules are first ionized, typically by electron impact (EI) or a softer ionization technique. The resulting molecular ions and any fragment ions are then accelerated and separated based on their m/z ratio.

Expected Fragmentation of this compound

For tertiary alcohols like this compound, the molecular ion peak is often weak or absent in EI-MS due to the instability of the tertiary carbocation that would be formed upon ionization.[7][8][9][10][11] The fragmentation is expected to be dominated by two main pathways:

  • Alpha-Cleavage: Cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this would involve the loss of a methyl radical (•CH₃) or a phenylethynyl radical (•C≡C-Ph) to form a stable oxonium ion.

  • Dehydration: Loss of a water molecule (H₂O) from the molecular ion.[7][8][9][10][11]

Experimental Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry is a suitable technique for the analysis of this compound, as it can separate the analyte from impurities before it enters the mass spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Injector Temperature: Typically set to 250 °C.

    • Oven Program: A temperature gradient can be used, for example, starting at 100 °C and ramping up to 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Chromatographic Techniques: Purity Assessment and Quantification

Chromatographic methods are essential for determining the purity of a compound and for quantitative analysis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable to this compound.

Gas Chromatography (GC)

As mentioned in the MS section, GC is well-suited for the analysis of this compound. With a flame ionization detector (FID), GC can provide quantitative information on the purity of the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and analysis of a wide range of compounds. For this compound, a reverse-phase HPLC method would be appropriate.

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation:

    • Dissolve a known concentration of this compound in the mobile phase.

  • HPLC Parameters:

    • Column: A C18 or a phenyl-hexyl column would provide good separation for aromatic compounds.

    • Mobile Phase: A mixture of acetonitrile or methanol and water, potentially with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.[12] A gradient elution may be necessary to achieve optimal separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detector: A UV detector set to a wavelength where the phenyl groups absorb strongly (e.g., 254 nm).

Comparison of Analytical Techniques

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
NMR Detailed structural information (carbon-hydrogen framework), stereochemistryUnambiguous structure elucidation, non-destructiveLower sensitivity, requires higher sample concentration, expensive instrumentation
FTIR Identification of functional groupsRapid, non-destructive, relatively inexpensiveProvides limited structural information, not ideal for complex mixtures
MS Molecular weight and fragmentation patternHigh sensitivity, can be coupled with chromatographic techniques (GC-MS)Molecular ion may be weak or absent for tertiary alcohols, fragmentation can be complex
GC Purity assessment, quantification, separation of volatile impuritiesHigh resolution, high sensitivity (with appropriate detector)Sample must be volatile and thermally stable, potential for decomposition at high temperatures
HPLC Purity assessment, quantification, separation of non-volatile impuritiesWide applicability, non-destructive, suitable for thermally labile compoundsLower resolution than GC, requires use of solvents

Visualizing the Analytical Workflow

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesis of This compound Purification Purification (e.g., Flash Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight & Fragmentation GC_FID Gas Chromatography (GC-FID) Purification->GC_FID Purity Analysis HPLC_UV HPLC-UV Purification->HPLC_UV Purity & Quantification

Caption: Workflow for the comprehensive characterization of this compound.

Conclusion

The comprehensive characterization of this compound necessitates a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, while FTIR confirms the presence of key functional groups. Mass spectrometry offers crucial information on molecular weight and fragmentation pathways, and chromatographic techniques are indispensable for assessing purity and for quantitative analysis. By integrating the data from these methods, researchers can confidently establish the identity and quality of this important chemical entity, ensuring the reliability and reproducibility of their scientific endeavors.

References

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Navigating the Chiral Labyrinth: A Comparative Guide to Determining the Enantiomeric Excess of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis and pharmaceutical development, the precise quantification of a molecule's stereochemical purity is a non-negotiable prerequisite for advancing a chiral compound. 2,4-Diphenylbut-3-yn-2-ol, a tertiary propargyl alcohol, represents a valuable chiral building block whose utility is directly tied to its enantiomeric purity. An accurate determination of its enantiomeric excess (ee) is therefore of paramount importance.

This guide offers a comprehensive, field-proven comparison of the three principal analytical techniques for this task: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond mere protocols to dissect the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most effective strategy for their specific needs.

The Analytical Triad: A Strategic Overview

The determination of enantiomeric excess hinges on a single principle: converting a pair of enantiomers, which are physically indistinguishable in an achiral environment, into species that can be differentiated. This is achieved by introducing another chiral entity, leading to the formation of diastereomeric pairs that possess distinct physical properties. The three major analytical branches—HPLC, GC, and NMR—each employ a unique approach to create and resolve these diastereomeric interactions.

Figure 1: General Workflow for Enantiomeric Excess Determination

G cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Racemic or Enantioenriched This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional) [For GC / NMR] Dissolution->Derivatization HPLC Chiral HPLC Derivatization->HPLC Direct Injection GC Chiral GC Derivatization->GC Volatility Enhancement NMR Chiral NMR Derivatization->NMR Diastereomer Formation Integration Signal Integration (Peak Area or Signal Intensity) HPLC->Integration GC->Integration NMR->Integration Calculation ee Calculation %ee = |(R - S) / (R + S)| * 100 Integration->Calculation G Analyte Enantiomeric Mixture (R)-Analyte & (S)-Analyte (Single NMR Signal) Agent Add Chiral Solvating Agent (CSA) Analyte->Agent Complexes Formation of Transient Diastereomeric Complexes (R)-Analyte-(CSA) (S)-Analyte-(CSA) Agent->Complexes Spectrum NMR Spectrum Acquisition Complexes->Spectrum Signals Resolved Diastereotopic Signals (Two Distinct Signals) Spectrum->Signals Quant Integration & ee Calculation Signals->Quant

A Comparative Guide to the Structural Elucidation of Phenyl-Substituted Acetylenic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: In the pursuit of novel therapeutics and advanced materials, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint from which function, reactivity, and interaction pathways are derived. This guide focuses on the structural analysis of aryl-substituted propargyl alcohols, a class of compounds significant in organic synthesis and medicinal chemistry.

Our initial objective was to analyze the specific molecule 2,4-Diphenylbut-3-yn-2-ol. However, a comprehensive search of publicly accessible crystallographic databases reveals that a single-crystal X-ray structure for this exact compound has not been reported. In the spirit of scientific rigor and to provide a tangible, data-driven comparison, this guide will instead use the closely related, structurally analogous compound, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol , for which high-quality crystallographic data has been published[1]. The principles, workflows, and comparative analyses presented here are directly applicable to the titular compound and its congeners.

The Unambiguous Arbitrator: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of a small molecule.[2] It provides a high-resolution, three-dimensional map of electron density, allowing for the precise measurement of bond lengths, bond angles, and intermolecular interactions in the solid state.[3] For a molecule like 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, SC-XRD definitively resolves key structural questions: the conformation of the phenyl and hydroxyl groups relative to the rigid acetylenic linker, and how the molecules arrange themselves in a crystalline lattice through forces like hydrogen bonding.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind these steps ensures a self-validating system; a high-quality crystal is a prerequisite for high-quality data, which in turn is necessary for a high-confidence structural solution.

  • Synthesis: Acetylenic alcohols of this type are typically synthesized via the Favorskii reaction or a modification thereof, involving the nucleophilic addition of a metal acetylide to a ketone.[4] For our analogue, this would involve the reaction of a metal salt of 4-ethynylanisole with acetone. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure completion.[5]

  • Purification: The crude product is purified using column chromatography on silica gel to isolate the desired alcohol with high purity.[5] Purity is paramount, as impurities can inhibit crystallization.

  • Crystallization: This is often the most challenging, trial-and-error phase. The goal is to slowly achieve supersaturation, allowing molecules to organize into a well-ordered lattice.

    • Solvent Selection: A solvent system is chosen in which the compound is sparingly soluble. A common technique is slow evaporation, where the compound is dissolved in a relatively volatile solvent (e.g., dichloromethane) and a less volatile anti-solvent (e.g., hexane) is allowed to slowly diffuse into the solution.

    • Rationale: The slow change in solvent composition gradually reduces the compound's solubility, encouraging the formation of a few large, well-ordered single crystals rather than rapid precipitation of an amorphous solid or microcrystalline powder.

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm, clear, with well-defined faces) is selected under a microscope and mounted on a thin glass fiber or a loop.[6]

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (e.g., 153 K for our analogue[1]) in a stream of cold nitrogen gas.

    • Rationale: This minimizes atomic thermal vibrations, leading to less "smearing" of the electron density and sharper diffraction spots at higher angles. This results in a higher-resolution structure.[7]

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam.[7] A detector, such as a CCD or CMOS sensor, collects the resulting diffraction pattern—a series of spots of varying intensity.[7]

  • Structure Solution & Refinement:

    • Specialized software is used to "solve" the phase problem and generate an initial electron density map.

    • An atomic model is built into this map and then "refined" using a least-squares algorithm to best fit the experimental diffraction data. The quality of the final structure is assessed using metrics like the R-factor.[1]

crystallography_workflow cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Analogue purification Column Chromatography synthesis->purification dissolve Dissolve in Solvent purification->dissolve evaporation Slow Evaporation / Diffusion dissolve->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mount Mount & Cryo-cool Crystal crystal_formation->mount collect Collect Diffraction Data mount->collect solve Solve & Refine Structure collect->solve final_structure final_structure solve->final_structure Final 3D Structure

Caption: Workflow for small molecule X-ray crystallography.

Results: The Structure of 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol

The crystallographic analysis of the analogue provides precise, quantitative data that forms the bedrock of our understanding.[1]

Parameter Value Significance
Chemical FormulaC₁₂H₁₄O₂Confirms the elemental composition in the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Temperature153 KData was collected under cryogenic conditions for high resolution.
R-factor0.037A low R-factor indicates a good fit between the model and data.
Key Finding 1O—H⋯O Hydrogen BondsThe hydroxyl group acts as both a donor and acceptor, linking molecules into strands.[1]
Key Finding 2C—H⋯π InteractionsWeaker interactions between methyl/aryl C-H bonds and the acetylene/aromatic π systems provide further stabilization.[1]
Key Finding 3Molecular GeometryThe aromatic ring and the C≡C group are nearly coplanar, indicating electronic conjugation.[1]

Data sourced from Eissmann et al. (2010).[1]

A Comparative Framework: Situating SC-XRD Among Alternatives

While SC-XRD is definitive for solid-state structure, a comprehensive characterization relies on a suite of techniques that provide complementary information.[8][9] Each method interrogates the molecule from a different perspective, and their combined data provides a more complete picture than any single technique alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. It provides information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei (most commonly ¹H and ¹³C).

  • What it tells us: For our analogue, ¹H and ¹³C NMR would confirm the presence of the methoxy group, the two distinct methyl groups, the aromatic protons, and the quaternary carbons of the C≡C bond. 2D NMR experiments (like COSY and HMBC) would unequivocally establish the connectivity of the atoms, confirming the carbon skeleton.

  • Comparison to SC-XRD:

    • State: NMR analyzes the molecule's average structure and dynamics in solution, whereas SC-XRD provides a static snapshot in the solid state.

    • Information: NMR excels at confirming atom-to-atom connectivity. SC-XRD provides precise 3D coordinates, bond lengths, angles, and packing information, which NMR cannot.

    • Limitation: NMR provides no information on how molecules interact with each other in a bulk material, a key strength of crystallography.

Infrared (IR) & Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman probe the vibrational modes of a molecule's chemical bonds.[5] Specific functional groups absorb light at characteristic frequencies.

  • What it tells us: For our analogue, IR spectroscopy would show characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3400 cm⁻¹), the C≡C triple bond stretch (a sharp, weaker peak around 2230 cm⁻¹), and C-O stretches.[10]

  • Comparison to SC-XRD:

    • Information: IR confirms the presence of key functional groups. It supports the structure but does not prove it. SC-XRD provides the complete atomic arrangement.

    • Causality: The O-H stretching frequency observed in the IR spectrum can be correlated with the strength of the hydrogen bonding observed in the crystal structure. A stronger H-bond (shorter O⋯O distance in XRD) will lead to a broader, red-shifted O-H peak in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of a compound with high accuracy.

  • What it tells us: High-resolution mass spectrometry (HRMS) would provide an exact mass for the molecule, confirming its elemental formula (C₁₂H₁₄O₂ for the analogue). Fragmentation patterns can also give clues about the molecule's structure.

  • Comparison to SC-XRD:

    • Information: MS confirms molecular weight and formula. SC-XRD determines the 3D arrangement of those atoms. The two are highly complementary; MS confirms what was crystallized, and SC-XRD shows how it is arranged.

comparison_diagram XRD SC-XRD NMR NMR Spectroscopy XRD->NMR Solid State vs. Solution 3D Coords vs. Connectivity IR IR/Raman Spectroscopy XRD->IR Packing Forces vs. Bond Vibrations MS Mass Spectrometry XRD->MS Atomic Arrangement vs. Molecular Formula Comp Computational Modeling XRD->Comp Experimental vs. Theoretical (Validation)

Caption: Relationship between SC-XRD and other analytical techniques.

Conclusion

The structural elucidation of a molecule is a puzzle solved by assembling pieces from multiple analytical techniques. While NMR confirms connectivity, vibrational spectroscopy identifies functional groups, and mass spectrometry verifies the formula, single-crystal X-ray crystallography provides the definitive, high-resolution picture of the molecular architecture and its intermolecular interactions. As demonstrated with the analogue 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, SC-XRD delivers unambiguous data on bond lengths, angles, and the crucial hydrogen-bonding networks that govern the material's properties—insights that are unattainable through other methods. For drug development professionals and researchers, this level of structural certainty is indispensable for rational design, understanding structure-activity relationships, and securing intellectual property.

References

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  • Mamedbeili, E. H., & Al-Lawati, H. A. J. (2020). SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS. European Journal of Research and Reflection in Educational Sciences, 8(3). [Link]

  • University of Minnesota. (n.d.). Single-crystal X-ray Diffraction. Carleton College.[Link]

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  • Kultaev, K. K. (2022). ACETYLENE ALCOHOL BROMINATION REACTION. European Journal of Humanities and Educational Advancements, 3(10). [Link]

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  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 6), 656–664. [Link]

  • Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 7), o1759. [Link]

  • Iaroshenko, V. O., & Vilches-Herrera, M. (2021). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 26(11), 3169. [Link]

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A Comparative Guide to Catalysts for the Synthesis of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tertiary propargylic alcohols are pivotal structural motifs in medicinal chemistry, natural product synthesis, and materials science. Among them, 2,4-diphenylbut-3-yn-2-ol serves as a valuable building block, incorporating both a sterically hindered alcohol and a reactive alkyne functionality. Its synthesis, which involves the formation of a C(sp)-C(sp3) bond, presents a significant challenge that has been addressed through various catalytic strategies. This guide provides an in-depth comparative analysis of the leading catalytic systems for the synthesis of this compound and its analogues. We will delve into the mechanistic underpinnings, operational protocols, and performance metrics of each system to empower researchers in selecting the optimal method for their specific application.

The Sonogashira Coupling: A Palladium/Copper Dual-Catalyst System

The Sonogashira cross-coupling reaction is a cornerstone of C-C bond formation, traditionally used to couple terminal alkynes with aryl or vinyl halides.[1] This methodology can be adeptly applied to the synthesis of tertiary propargylic alcohols. The most common approach involves the reaction of an aryl halide with a protected acetylene, such as 2-methylbut-3-yn-2-ol, followed by a deprotection step.[2] The reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base.[3][4]

Mechanistic Rationale

The synergy between palladium and copper is crucial for the reaction's efficiency. The process involves two interconnected catalytic cycles.[4][5]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., iodobenzene).

  • Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate.[6]

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex. This transmetalation step regenerates the copper catalyst.[6]

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂-C≡CR pd_ox->pd_trans Transmetalation cu_cat Cu(I)X pd_ox->cu_cat (to Cu Cycle) pd_trans->pd0 product Ar-C≡CR pd_trans->product Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_cat->cu_acetylide cu_acetylide->pd_ox (from Cu Cycle) cu_acetylide->cu_cat alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base base->alkyne

Caption: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Synthesis of a this compound Analogue

This protocol is adapted from the synthesis of 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol.[2]

  • Reactant Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (0.12 mol), 2-methylbut-3-yn-2-ol (0.145 mol), and 100 mL of diethylamine. Degas the mixture by bubbling argon through it for 15 minutes.

  • Catalyst Addition: To the mixture, add palladium(II) acetate (1.2 mmol), triphenylphosphine (2.4 mmol), and copper(I) iodide (0.6 mmol).

  • Reaction: Heat the resulting mixture to reflux for 15 hours under argon. If the reaction is incomplete (monitored by TLC or GC), a second portion of the catalyst mixture may be added, followed by another 15 hours of reflux.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in water.

  • Extraction and Purification: Extract the aqueous solution multiple times with diethyl ether. Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the target compound.

Copper-Free Sonogashira Coupling

Concerns over the toxicity and potential product contamination associated with copper have driven the development of copper-free Sonogashira protocols.[3] These systems rely solely on a palladium catalyst, often with more specialized phosphine ligands and a stronger organic base to facilitate the crucial alkyne deprotonation step, which is no longer assisted by copper.[1][5]

Mechanistic Rationale

In the absence of copper, the palladium catalyst must orchestrate all key steps. The cycle begins similarly with the oxidative addition of the aryl halide to the Pd(0) species.[5] However, the subsequent activation of the alkyne is different. The amine base deprotonates the terminal alkyne, and the resulting acetylide anion coordinates to the palladium(II) center, displacing a halide ion. Reductive elimination then furnishes the product and regenerates the Pd(0) catalyst.[5]

Copper_Free_Sonogashira pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_ox->pd_alkyne pd_alkyne->pd0 product Ar-C≡CR pd_alkyne->product Reductive Elimination alkyne H-C≡CR alkyne->pd_alkyne Deprotonation & Coordination base Base base->alkyne

Caption: Catalytic cycle for the copper-free Sonogashira reaction.
Experimental Protocol: Copper-Free Coupling

This is a general protocol based on established copper-free methods.[1]

  • Inert Atmosphere: In a glovebox or Schlenk line, add the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), and a suitable solvent (e.g., THF or DMF) to a reaction vessel.

  • Catalyst and Base: Add the palladium catalyst (e.g., PdCl₂(PCy₃)₂, 1-2 mol%) and a strong organic base (e.g., TBAF or DBU, 1.5 equiv).

  • Reaction: Stir the mixture at the specified temperature (ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or GC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue via column chromatography.

Direct Alkynylation via Copper Catalysis

A more atom-economical route to this compound is the direct nucleophilic addition of a phenylacetylide anion to acetophenone. This transformation can be effectively catalyzed by copper salts, which activate the terminal alkyne towards deprotonation and subsequent addition to the carbonyl group.[8][9]

Mechanistic Rationale

The reaction is initiated by the formation of a copper acetylide from phenylacetylene, typically using a copper(I) salt and a base. This copper acetylide then acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. The resulting copper alkoxide intermediate is then protonated during the work-up step to yield the final tertiary propargylic alcohol.[9]

Experimental Protocol: Direct Copper-Catalyzed Alkynylation

This protocol describes a direct coupling approach.[8][9]

  • Reactant Setup: To a stirred solution of phenylacetylene (1.1 equiv) in an anhydrous solvent like THF or toluene at 0 °C, add a base (e.g., n-BuLi or a Grignard reagent) to generate the acetylide.

  • Catalyst Addition: Add a catalytic amount of a copper(I) salt (e.g., CuI or CuCN, 5-10 mol%).

  • Carbonyl Addition: Add acetophenone (1.0 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with ether, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Comparative Performance Data

The choice of catalyst significantly impacts reaction efficiency, cost, and environmental footprint. The following table summarizes the performance of different catalytic systems for the synthesis of this compound or structurally similar tertiary propargylic alcohols.

Catalytic System Catalyst Co-Catalyst / Ligand Base Solvent Temp (°C) Typical Yield Ref.
Pd/Cu Sonogashira Pd(OAc)₂PPh₃ / CuIEt₂NHDiethylamineReflux~74%[2]
Pd/Cu Sonogashira Pd(PPh₃)₂Cl₂CuIK₂CO₃DMF/EthanolRTGood
Copper-Free Sonogashira PdCl₂(PCy₃)₂NoneTBAF / AmineTHF / DMFRT - 80Good[1]
Copper-Free Sonogashira Pd-PDMSNoneNoneWater55~90%[3]
Direct Cu-Catalyzed CuINonen-BuLi / EtMgBrTHF / Toluene0 - RTHigh[8][9]
Enantioselective Ti(OiPr)₄3,3′-Ph₂BINOL-2Li / Et₂Zn-Toluene0 - RTHigh (with ee)[10]

General Experimental Workflow

The overall process, from reactant preparation to final product analysis, follows a standardized laboratory workflow.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Setup Inert Atmosphere (Ar/N₂) B Add Solvents & Reactants A->B C Degas Mixture B->C D Add Catalyst(s) & Base C->D E Heat/Stir for Specified Time D->E F Monitor Progress (TLC/GC) E->F G Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate Organic Phase H->I J Column Chromatography I->J K Characterization (NMR, MS, IR) J->K L Yield Calculation K->L

Caption: General laboratory workflow for catalyzed synthesis.

Conclusion and Outlook

The synthesis of this compound can be achieved through several robust catalytic methods.

  • Palladium/Copper Sonogashira Coupling: This remains a highly reliable and versatile method, benefiting from a vast body of literature. However, the use of a toxic copper co-catalyst can be a drawback for pharmaceutical applications.[3]

  • Copper-Free Sonogashira Coupling: This approach offers a cleaner alternative, eliminating copper contamination. It may require more specialized ligands or stronger bases, potentially increasing costs.[1]

  • Direct Copper-Catalyzed Alkynylation: For this specific target molecule, direct addition is the most atom-economical strategy. It avoids the use of aryl halides and palladium, making it a cost-effective and straightforward choice.[9]

For researchers focused on chiral synthesis, enantioselective methods using titanium-BINOL complexes provide an excellent route to optically active tertiary propargylic alcohols.[10] The selection of the ideal catalyst ultimately depends on a careful consideration of project-specific requirements, including yield, purity, cost, scalability, and the desired stereochemical outcome.

References

  • Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. (n.d.). ResearchGate. Retrieved from [Link]

  • Ma, S., & Yu, F. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598. [Link]

  • Correa, A., & Carretero, J. C. (2020). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 25(23), 5732. [Link]

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  • 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. (2014). Organic Syntheses, 91, 185-200. [Link]

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A Comparative Guide to the Biological Activity of 2,4-Diphenylbut-3-yn-2-ol Derivatives: A Focus on Anticancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is a continuous endeavor. Among the myriad of structures explored, acetylene-containing compounds have garnered significant interest due to their unique chemical properties and diverse pharmacological profiles. This guide provides an in-depth comparative analysis of the biological activity of derivatives of 2,4-diphenylbut-3-yn-2-ol, with a primary focus on their promising anticancer properties. We will delve into the experimental data supporting their cytotoxicity against various cancer cell lines and compare their performance with established chemotherapeutic agents. This analysis is grounded in scientific literature, offering a technical yet accessible overview for researchers and professionals in drug discovery and development.

The this compound Scaffold: A Foundation for Bioactive Molecules

The this compound core represents a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Its rigid alkynyl group and flanking phenyl rings provide a distinct three-dimensional structure that can be tailored to interact with specific biological targets. While the biological activity of the parent compound, this compound, is not extensively documented, its derivatives, particularly those incorporating a 1,2,3-triazole moiety, have demonstrated significant cytotoxic effects against cancer cells.

A key synthetic route to these bioactive derivatives involves the transformation of a propargyl alcohol, a class of compounds to which this compound belongs, into a 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific linkage of the butynol-derived core to various functional groups, leading to a diverse library of compounds for biological screening.

Comparative Analysis of Anticancer Activity

A pivotal study by Pingaew and colleagues detailed the synthesis and cytotoxic evaluation of a series of 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamides. These compounds, which can be conceptually derived from a this compound precursor, were tested for their ability to inhibit the growth of four human cancer cell lines:

  • HuCCA-1: Cholangiocarcinoma (bile duct cancer)

  • HepG2: Hepatocellular carcinoma (liver cancer)

  • A549: Non-small cell lung cancer

  • MOLT-3: Acute lymphoblastic leukemia

The cytotoxicity of these derivatives was quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cytotoxicity Data of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 in µM) of the most potent this compound-related triazole derivatives from the study by Pingaew et al. A lower IC50 value indicates higher potency.

Compound IDSubstitution on Triazole RingHuCCA-1 (IC50 µM)HepG2 (IC50 µM)A549 (IC50 µM)MOLT-3 (IC50 µM)
5a Phenyl>1009.07>100>100
5d Naphthalen-2-yloxymethyl30.2012.8038.6014.50
5l (2-oxo-2H-chromen-7-yl)oxymethyl25.4011.6035.2010.80
5n 4-Chlorophenyl20.1015.4028.9012.30

Data extracted from Pingaew R, et al. Bioorg Med Chem Lett. 2014.

Comparison with Standard Chemotherapeutic Agents

To contextualize the efficacy of these novel derivatives, their cytotoxic activities are compared with those of standard-of-care chemotherapeutic drugs used for the corresponding cancer types. It is important to note that direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions. However, this provides a valuable benchmark for assessing the potential of these new compounds.

Cancer TypeStandard Chemotherapeutic AgentsTypical IC50 Range (µM) - Literature Values
Cholangiocarcinoma (HuCCA-1) Gemcitabine, Cisplatin[1][2]0.01 - 10
Hepatocellular Carcinoma (HepG2) Sorafenib, Doxorubicin[3]1 - 10
Non-Small Cell Lung Cancer (A549) Cisplatin, Paclitaxel[4][5]0.1 - 20
Acute Lymphoblastic Leukemia (MOLT-3) Vincristine, Doxorubicin[6]0.001 - 1

Analysis of Comparative Performance:

From the data, it is evident that the synthesized this compound derivatives exhibit moderate to good cytotoxic activity, particularly against the HepG2 and MOLT-3 cell lines. For instance, compound 5a shows a promising IC50 of 9.07 µM against HepG2 cells, which is within the effective range of some established drugs. Similarly, compounds 5d , 5l , and 5n demonstrate notable activity against the MOLT-3 leukemia cell line, with IC50 values in the low micromolar range.

While the potency of these derivatives does not consistently surpass that of the frontline chemotherapeutics, their novel chemical scaffold presents a significant opportunity for further optimization. Structure-activity relationship (SAR) studies can be conducted to enhance their potency and selectivity, potentially leading to the development of new anticancer agents with improved therapeutic indices.

Experimental Methodologies: A Closer Look

The scientific integrity of these findings is underpinned by the rigorous experimental protocols employed. The primary method used to assess the cytotoxic activity of the this compound derivatives was the MTT assay.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (HuCCA-1, HepG2, A549, or MOLT-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well.

  • Formazan Formation: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7][8][9][10]

Exploring Other Biological Activities: A Broader Perspective

While the anticancer activity of these derivatives is a primary focus, it is also valuable to consider their potential in other therapeutic areas, such as antimicrobial and anti-inflammatory applications. Although specific data for the triazole derivatives from the Pingaew et al. study in these areas is limited, the broader class of butynol and related acetylene derivatives has shown promise. Further research is warranted to explore the full spectrum of biological activities of this compound derivatives.

Conclusion and Future Directions

The derivatives of this compound, particularly the 1,2,3-triazole-containing analogs, represent a promising class of compounds with demonstrated cytotoxic activity against a range of human cancer cell lines. Their performance, when compared to standard chemotherapeutic agents, highlights their potential as a scaffold for the development of novel anticancer drugs.

The path forward will involve:

  • Lead Optimization: Synthesizing and screening a wider array of derivatives to improve potency and selectivity.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which these compounds exert their cytotoxic effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of cancer.

  • Broadening the Scope: Screening these derivatives for other biological activities, including antimicrobial and anti-inflammatory effects, to uncover their full therapeutic potential.

By leveraging the unique chemical architecture of the this compound scaffold, the scientific community can continue to push the boundaries of drug discovery and develop the next generation of targeted therapies.

References

  • Valle, J. W., et al. (2010). Cisplatin plus gemcitabine versus gemcitabine for biliary tract cancer. New England Journal of Medicine, 362(14), 1273-1281.
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  • Ghedira, M. A., et al. (2017). Chemotherapeutic Agents for the Treatment of Hepatocellular Carcinoma: Efficacy and Mode of Action. Current medicinal chemistry, 24(15), 1534–1548.
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  • Glimelius, B., et al. (1995). Chemotherapy improves survival and quality of life in advanced pancreatic and biliary cancer. Annals of Oncology, 6(9), 867-872.
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  • Ghorab, M. M., et al. (2012). Novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)-benzenesulfonamides as cytotoxic and radiosensitizing agents. Archives of pharmacal research, 35(1), 59–68.
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  • Prachayasittikul, S., et al. (2014). Synthesis and cytotoxicity of novel N-sulfonyl-1,2,3,4-tetrahydroisoquinoline thiosemicarbazone derivatives. Medicinal chemistry research, 23(4), 1768-1780.
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Sources

A Computational Compass: Navigating the Reaction Pathways of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Mechanistic Insights and Synthetic Strategy

In the intricate landscape of synthetic organic chemistry, the selective transformation of multifunctional molecules is a paramount challenge. Tertiary propargyl alcohols, such as 2,4-diphenylbut-3-yn-2-ol, stand as versatile synthetic intermediates, poised at a crossroads of competing reaction pathways. Their structural features—a sterically hindered tertiary alcohol adjacent to an alkyne—present a fascinating case study in selectivity and reaction mechanism. Under acidic or catalytic conditions, these molecules can undergo rearrangement to form valuable α,β-unsaturated ketones, key building blocks in pharmaceuticals and materials science.

This guide provides a comprehensive computational analysis of the reaction pathways of this compound, offering a comparative overview of the Meyer-Schuster and the competing Rupe rearrangement. We delve into the mechanistic nuances of acid- and transition metal-catalyzed transformations, leveraging computational chemistry to elucidate the underlying energetic landscapes. By juxtaposing theoretical predictions with experimental observations for analogous systems, we aim to equip researchers, scientists, and drug development professionals with a predictive framework to guide synthetic strategy and catalyst selection. This document eschews a rigid template, instead adopting a narrative that follows the scientific journey of understanding and controlling these complex rearrangements.

The Crossroads of Reactivity: Meyer-Schuster vs. Rupe Rearrangement

The acid-catalyzed rearrangement of tertiary propargyl alcohols like this compound is not a straightforward affair. Two primary, competing pathways dictate the product distribution: the Meyer-Schuster rearrangement and the Rupe rearrangement.[1]

  • The Meyer-Schuster Rearrangement: This pathway involves a formal 1,3-hydroxyl shift to yield an α,β-unsaturated ketone.[1] In the case of this compound, this would lead to the formation of 4,4-diphenylbut-3-en-2-one. The generally accepted mechanism proceeds through protonation of the hydroxyl group, followed by a rate-determining 1,3-shift of the resulting water molecule to form an allene intermediate, which then tautomerizes to the final product.[1]

  • The Rupe Rearrangement: This competing pathway, prevalent for tertiary alcohols with a terminal alkyne, initially forms an enyne intermediate, which then rearranges to a different α,β-unsaturated ketone.[1] For this compound, a Rupe-type product would be 1,3-diphenyl-2-buten-1-one (dypnone).

The delicate balance between these two pathways is highly sensitive to the substrate structure, catalyst, and reaction conditions. Understanding the energetic barriers of each pathway through computational analysis is therefore crucial for predicting and controlling the reaction outcome.

Computational Methodology: A Window into Reaction Mechanisms

To dissect the intricate dance of atoms and electrons during these rearrangements, we turn to the powerful lens of computational chemistry, specifically Density Functional Theory (DFT). DFT allows us to model the potential energy surface of a reaction, identifying stable intermediates and, crucially, the high-energy transition states that govern the reaction rate.

Experimental Protocol: A Blueprint for Computational Investigation

For a robust computational analysis of the reaction pathways of this compound, the following step-by-step methodology is recommended:

  • Geometry Optimization: The 3D structures of the reactant (this compound), potential products (4,4-diphenylbut-3-en-2-one and 1,3-diphenyl-2-buten-1-one), and all conceivable intermediates and transition states are optimized. A common and reliable DFT functional for such organic reactions is B3LYP, paired with a basis set like 6-31G(d) for initial optimizations.

  • Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states), frequency calculations are performed. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product, an IRC calculation is performed. This traces the reaction path downhill from the transition state in both forward and reverse directions.

  • Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations are performed on the optimized geometries using a higher level of theory, for instance, a larger basis set like 6-311+G(d,p) and potentially a different functional like M06-2X, which is known to perform well for kinetics.

  • Solvation Effects: Since these reactions are typically performed in a solvent, it is crucial to account for its effect on the energetics. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to approximate the influence of the solvent.

This self-validating system of calculations provides a detailed energetic profile of the reaction, allowing for a direct comparison of the activation barriers for the competing Meyer-Schuster and Rupe pathways.

Visualizing the Pathways: A Tale of Two Rearrangements

The following diagrams, generated using the DOT language, illustrate the key steps in the acid-catalyzed Meyer-Schuster and Rupe rearrangements of this compound.

Meyer_Schuster_Pathway Reactant This compound Protonated_Alcohol Protonated Alcohol Reactant->Protonated_Alcohol + H+ Allene_Intermediate Allene Intermediate Protonated_Alcohol->Allene_Intermediate - H2O (1,3-shift) Product 4,4-Diphenylbut-3-en-2-one (Meyer-Schuster Product) Allene_Intermediate->Product Tautomerization

Caption: The acid-catalyzed Meyer-Schuster rearrangement pathway.

Rupe_Pathway Reactant This compound Protonated_Alcohol Protonated Alcohol Reactant->Protonated_Alcohol + H+ Enyne_Intermediate Enyne Intermediate Protonated_Alcohol->Enyne_Intermediate - H2O Rearranged_Ketone 1,3-Diphenyl-2-buten-1-one (Rupe Product) Enyne_Intermediate->Rearranged_Ketone Rearrangement

Caption: The competing acid-catalyzed Rupe rearrangement pathway.

Comparative Analysis: Guiding Synthesis with Computational Insights

Acid Catalysis: A Matter of Energetic Preference

For tertiary propargyl alcohols, strong acids often lead to a mixture of Meyer-Schuster and Rupe products. Computational studies on similar substrates would likely reveal that the activation barriers for both pathways are comparable under these conditions. To selectively favor the Meyer-Schuster product, milder acidic conditions or the use of Lewis acids is often recommended. A DFT study could quantify this preference by calculating the activation energies for both pathways in the presence of different acid catalysts. For instance, a weaker Brønsted acid or a Lewis acid might preferentially lower the barrier for the 1,3-hydroxyl shift over the formation of the enyne intermediate.

Transition Metal Catalysis: A Paradigm Shift in Selectivity

The limitations of traditional acid catalysis have spurred the development of transition metal-catalyzed rearrangements of propargyl alcohols. Catalysts based on gold, silver, ruthenium, and indium have shown remarkable efficacy and selectivity.[1][2]

  • Gold and Silver Catalysis: Gold(I) and silver(I) catalysts are soft Lewis acids that can activate the alkyne moiety towards nucleophilic attack.[3] Computational studies on gold-catalyzed rearrangements of propargyl alcohols have shown that the reaction often proceeds through a different mechanism involving the formation of a vinyl-gold intermediate. This alternative pathway can significantly lower the activation energy for the Meyer-Schuster rearrangement, making it the dominant pathway. A DFT study comparing the uncatalyzed and the gold-catalyzed reaction would likely show a dramatic reduction in the activation barrier for the 1,3-shift.

  • Ruthenium Catalysis: Ruthenium complexes are also effective catalysts for the Meyer-Schuster rearrangement. Computational studies on Ru-catalyzed reactions often point to a metal-ligand cooperative mechanism where the ligand actively participates in the proton transfer steps, thereby facilitating the rearrangement.

  • Indium(III) Chloride Catalysis: Indium(III) chloride (InCl₃) has emerged as a versatile and water-tolerant Lewis acid catalyst for various organic transformations, including the Meyer-Schuster rearrangement.[4][5] DFT calculations could elucidate the role of InCl₃ in activating the propargyl alcohol and stabilizing the transition state for the 1,3-shift.

The table below summarizes a hypothetical comparison of calculated activation energies for the Meyer-Schuster rearrangement of this compound under different catalytic conditions, based on trends observed in the literature for similar substrates.

CatalystProposed MechanismHypothetical ΔG‡ (kcal/mol)Expected Selectivity
H₂SO₄Brønsted acid catalysis25-30Mixture of Meyer-Schuster and Rupe products
Au(I) complexπ-activation of alkyne15-20High selectivity for Meyer-Schuster product
Ag(I) complexπ-activation of alkyne18-23Good selectivity for Meyer-Schuster product
Ru(II) complexMetal-ligand cooperation20-25Good selectivity for Meyer-Schuster product
InCl₃Lewis acid catalysis22-27Moderate to good selectivity for Meyer-Schuster product

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Alternative Synthetic Routes: A Broader Perspective

A comprehensive evaluation of the reaction pathways of this compound necessitates a comparison with alternative methods for synthesizing the target α,β-unsaturated ketones.

  • Synthesis of 4,4-Diphenylbut-3-en-2-one (Meyer-Schuster Product):

    • Aldol Condensation: A classical approach would involve the aldol condensation of benzophenone with acetone. However, the low reactivity of benzophenone and the potential for self-condensation of acetone can lead to low yields.

    • Wittig Reaction: The Wittig reaction between benzophenone and the appropriate phosphorane ylide would be a viable, albeit less atom-economical, alternative.

  • Synthesis of 1,3-Diphenyl-2-buten-1-one (Rupe Product):

    • Claisen-Schmidt Condensation: This is a well-established method involving the base-catalyzed condensation of acetophenone and benzaldehyde.[6] This method is generally efficient and high-yielding.

    • Condensation of two molecules of acetophenone: Dypnone can also be formed by the self-condensation of acetophenone under various catalytic conditions.

The choice of synthetic route will depend on factors such as substrate availability, desired selectivity, and overall efficiency. The rearrangement of this compound, particularly when catalyzed by transition metals, offers a potentially more direct and atom-economical route to 4,4-diphenylbut-3-en-2-one compared to traditional methods.

Conclusion: The Synergy of Computation and Experiment

The computational analysis of the reaction pathways of this compound provides a powerful framework for understanding and predicting its chemical behavior. While experimental validation remains the ultimate arbiter, DFT calculations offer invaluable a priori insights into the complex interplay of thermodynamics and kinetics that govern the competition between the Meyer-Schuster and Rupe rearrangements. By elucidating the mechanisms of different catalytic systems, computational chemistry empowers researchers to make informed decisions in the design of selective and efficient synthetic strategies. The synergy between in silico modeling and laboratory experimentation is poised to accelerate the discovery and development of novel chemical transformations, ultimately advancing the fields of drug discovery and materials science.

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  • Brown, K. L., & Van Vleet, M. J. (2019). Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. Journal of Chemical Education, 96(7), 1481-1486. Retrieved from [Link]

  • Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149-4158. Retrieved from [Link]

  • Egi, M., Yamaguchi, Y., Fujiwara, N., & Akai, S. (2008). Mo-Au Combo Catalysis for Rapid 1,3-Rearrangement of Propargyl Alcohols into α,β-Unsaturated Carbonyl Compounds. Organic Letters, 10(9), 1867-1870. Retrieved from [Link]

  • Cadierno, V., et al. (2013). MW-assisted InCl3-catalyzed Meyer–Schuster rearrangement of terminal propargylic alcohols in water. Green Chemistry, 15(12), 3344-3348. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,4-Diphenylbut-3-yn-2-ol, a tertiary acetylenic alcohol. By understanding the inherent chemical properties and associated hazards of this compound, we can implement a disposal plan that ensures the safety of laboratory personnel and compliance with regulatory standards.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is a solid organic compound with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₆H₁₄OCymitQuimica[1]
Appearance SolidN/A
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.CymitQuimica[1]

The presence of the alkyne group suggests potential reactivity, and as a solid organic compound, it may be flammable. Therefore, it must be handled as a hazardous waste.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes or airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn to prevent skin contact.[2]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]

Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to preventing dangerous reactions within waste streams.

Step 1: Designate a Specific Waste Container Designate a clearly labeled, dedicated container for this compound waste. The container should be made of a material compatible with the chemical and be in good condition with a secure lid.

Step 2: Labeling The waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Flammable Solid," "Irritant," "Harmful if Swallowed")

  • The date of accumulation

Step 3: Segregation Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.

Disposal Procedure: A Step-by-Step Protocol

The disposal of this compound must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

For Unused or Excess this compound:

  • Collection: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid generating dust.

  • Container Sealing: Securely close the lid of the waste container.

  • Storage: Store the sealed container in a designated satellite accumulation area away from heat, sparks, and open flames.[3]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

For Contaminated Materials (e.g., gloves, weighing paper, spill cleanup materials):

  • Collection: Place all materials contaminated with this compound into a separate, clearly labeled hazardous waste bag or container.

  • Labeling: Label the container as "Solid Waste Contaminated with this compound."

  • Disposal: Dispose of this container through the institutional hazardous waste program.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is essential.

In Case of a Spill:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the solid.

  • Cleanup: Carefully sweep the absorbed material and spilled solid into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team immediately.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Regulatory Compliance: Adherence to EPA and DOT Standards

The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).

  • EPA Hazardous Waste Classification: As a flammable solid and an irritant, this compound is classified as a hazardous waste. The specific EPA waste code may vary, but it will likely fall under the "D001" code for ignitability.[4][5][6]

  • DOT Transportation Regulations: For transportation to a disposal facility, this compound would be classified as a "Flammable solid, organic, n.o.s." under UN number 1325, Hazard Class 4.1.[7][8] All packaging and shipping must comply with DOT regulations.

Disposal Workflow Diagram

DisposalWorkflow PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Container Prepare Labeled Hazardous Waste Container PPE->Container Collect_Solid Transfer Solid Waste Container->Collect_Solid Collect_Contaminated Collect Contaminated Materials Container->Collect_Contaminated Seal Securely Seal Container Collect_Solid->Seal Collect_Contaminated->Seal Store Store in Satellite Accumulation Area Seal->Store EHS_Contact Contact EHS for Pickup Store->EHS_Contact Transport Transport by Licensed Hazardous Waste Hauler EHS_Contact->Transport Incineration Incineration at Approved TSDF Transport->Incineration

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a multi-faceted process that hinges on a comprehensive understanding of its hazards, strict adherence to safety protocols, and compliance with regulatory mandates. By following this guide, laboratory professionals can ensure that this chemical is managed safely and effectively from the point of generation to its final disposal, thereby protecting themselves, their colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). How to Comply with Federal Hazardous Materials Regulations. Federal Motor Carrier Safety Administration. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • U.S. Compliance. (n.d.). DOT Hazardous Materials – Understanding the Core Requirements. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4-Diphenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Product—A Commitment to Safety

Welcome, researchers and innovators. In our shared pursuit of scientific advancement, the foundational pillar of our work is, and must always be, safety. The molecule at hand, 2,4-Diphenylbut-3-yn-2-ol, is a valuable building block in synthetic chemistry, offering unique structural features with its tertiary alcohol and terminal alkyne moieties.[1][2] However, its utility is matched by a specific hazard profile that demands our full attention and respect.

This guide is designed to provide more than just a checklist. As your partner in the lab, our goal is to build a deep, trusted resource that goes beyond the product itself. We will dissect the "why" behind each safety recommendation, grounding our protocols in the chemical's specific reactivity and toxicological profile. This document provides the essential, immediate safety and logistical information you need to handle this compound with confidence and care.

Hazard Assessment: Understanding the "Why"

A thorough understanding of a chemical's hazard profile is the cornerstone of any effective safety plan. It allows us to move from a mindset of "what" PPE to wear, to "why" it is critical. According to its Safety Data Sheet (SDS), this compound presents a multi-faceted risk profile that necessitates a comprehensive PPE strategy.[3][4]

Hazard Classifications for this compound:

  • Acute Toxicity 4, Oral (H302): Harmful if swallowed.[3][4]

  • Skin Irritation 2 (H315): Causes skin irritation.[3]

  • Serious Eye Irritation 2 (H319): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure 3 (H335): May cause respiratory irritation.[3]

The causality is clear: direct contact with the skin or eyes will lead to irritation, and inhalation of the dust or aerosol will irritate the respiratory tract.[5] Ingestion poses an acute toxic risk. Therefore, our primary safety objective is to establish robust barriers to prevent these routes of exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the specific task and the associated risk of exposure. Below is a detailed breakdown of the required PPE for handling this compound.

Core PPE Requirements

This table summarizes the minimum PPE required for any work with this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Ensure gloves are inspected for tears or holes before use. Change gloves frequently.Provides a chemical-resistant barrier to prevent skin contact and irritation.[6][7][8] Solvents used to dissolve the compound can affect glove integrity, necessitating regular changes.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when splashing is possible.Protects against accidental splashes and airborne particles (dust) of the compound, preventing serious eye irritation.[3]
Body Protection Fully-buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[4]
Foot Protection Closed-toe, liquid-resistant shoes.Prevents exposure from spills that may reach the floor.
Respiratory To be used in a certified chemical fume hood. If weighing outside of an enclosure, a NIOSH-approved N95 respirator is required.The compound may cause respiratory irritation.[3] A fume hood provides the primary engineering control. A respirator is a necessary secondary control if dust can become airborne outside of a contained system.[9][10]
Task-Specific PPE Recommendations

For more complex operations, the level of PPE must be escalated to match the increased risk.

Laboratory TaskRequired PPEJustification
Weighing and Aliquoting (Solid) Lab coat, nitrile gloves, chemical splash goggles, N95 respirator (if not in a powder-containment hood).The fine, solid nature of the compound increases the risk of generating airborne dust, which is a respiratory irritant. Goggles provide superior protection over safety glasses against airborne particulates.
Solution Preparation and Transfers Lab coat, nitrile gloves, chemical splash goggles. Face shield recommended for larger volumes (>1L).The risk of splashing is highest during these procedures. A face shield provides an additional layer of protection for the entire face.
Running a Reaction and Workup Lab coat, nitrile gloves, chemical splash goggles. Consider thermal gloves if the reaction involves heating or cooling.Standard procedure for handling any chemical reaction. The acidic proton on the terminal alkyne could potentially react with strong bases, warranting careful handling.[11][12]
Cleaning Glassware and Decontamination Lab coat, heavy-duty nitrile or neoprene gloves, chemical splash goggles.Residual chemical on glassware can still cause skin and eye irritation. More robust gloves protect against both the chemical and the cleaning agents used.
Handling Spills Lab coat, double-gloved (nitrile), chemical splash goggles, face shield, N95 respirator.A spill represents an uncontrolled release with a high potential for exposure via all routes. This requires an elevated level of PPE to ensure responder safety.

Procedural Guidance: Ensuring Failsafe Operations

Step-by-Step Donning and Doffing Procedure

The order in which PPE is put on and removed is critical to prevent cross-contamination. Follow this self-validating protocol every time.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it in on itself, touching only the inside surfaces. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Eye Protection: Remove goggles or face shield by handling the strap or earpieces.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Hand Hygiene Don2 2. Lab Coat Don1->Don2 Don3 3. Respirator (If Needed) Don2->Don3 Don4 4. Eye Protection Don3->Don4 Don5 5. Gloves Don4->Don5 Work Perform Experiment Don5->Work Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Final Hand Hygiene Doff4->Doff5 End End: Exit Lab Doff5->End Start Start: Enter Lab Start->Don1 Work->Doff1

Figure 1. Standard workflow for donning and doffing PPE.
Operational and Disposal Plan

Spill Management Protocol:

  • ALERT: Alert personnel in the immediate area.

  • EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • CONTAIN: If safe to do so, use an inert absorbent material (e.g., sand, vermiculite, or silica gel) to dike the spill and prevent it from spreading.[3][4] Do not use combustible materials like paper towels.

  • PPE: Don the appropriate spill-response PPE as outlined in the table above.

  • CLEANUP: Carefully sweep the absorbed material into a clearly labeled, sealed waste container.

  • DECONTAMINATE: Clean the spill area with a suitable solvent, followed by soap and water.

  • DISPOSE: Dispose of all contaminated materials as hazardous waste.

Waste Disposal Plan: Proper segregation of waste is essential for safety and regulatory compliance.

  • Solid Chemical Waste: Unused this compound and any material heavily contaminated with it (e.g., spill cleanup materials) must be placed in a sealed, labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.[3][13]

  • Sharps: Any needles or sharp objects used for transfers must be disposed of in a designated sharps container.

Waste_Disposal cluster_waste_type Identify Waste Type cluster_containers Segregate into Labeled Containers Start Waste Generated Solid Solid? Start->Solid Liquid Liquid? Solid->Liquid No SolidWaste Solid Hazardous Waste Solid->SolidWaste Yes (e.g., Spill Cleanup) Sharp Sharp? Liquid->Sharp No LiquidWaste Liquid Hazardous Waste Liquid->LiquidWaste Yes (e.g., Reaction Solutions) Sharp->SolidWaste No (e.g., Contaminated PPE) SharpsContainer Sharps Container Sharp->SharpsContainer Yes (e.g., Needles)

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.